molecular formula C7H11N3O2 B555451 1-Methyl-L-histidine CAS No. 332-80-9

1-Methyl-L-histidine

Cat. No.: B555451
CAS No.: 332-80-9
M. Wt: 169.18 g/mol
InChI Key: BRMWTNUJHUMWMS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(tele)-methyl-L-histidine is a L-histidine derivative in which the methyl group is at N(tele)-position. It has a role as a human metabolite. It is a L-histidine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a N(tele)-methyl-L-histidine zwitterion.
1-Methylhistidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1-Methyl-L-histidine has been reported in Prunus domestica with data available.
1-Methylhistidine is a histidine derivative that has a methyl group bound to the nitrogen at position 1 and results from the metabolism of the dipeptide anserine. Urinary levels of 1-methylhistidine may be indicative of myofibrillar protein degradation or a high protein diet.
found in muscle proteins;  RN given refers to (L)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMWTNUJHUMWMS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186848
Record name 1-Methyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

200 g/kg
Record name 1-Methylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

332-80-9
Record name 1-Methyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylhistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylhistidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Methyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLHISTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/583O01BJ32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

249 °C
Record name 1-Methylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Biochemical Properties and Functions of 1-Methyl-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine. While structurally similar to the well-known muscle catabolism marker 3-methylhistidine (3-MH), 1-MH possesses distinct metabolic origins and primary functions. It serves principally as a robust biomarker for dietary meat intake, originating from the breakdown of the dipeptide anserine found in animal muscle tissue. Concurrently, 1-MH is also formed endogenously through the post-translational methylation of histidine residues in specific proteins like actin and myosin, a process crucial for certain cellular functions. This guide provides a comprehensive overview of the biochemical properties, metabolic pathways, and biological roles of 1-MH, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals.

Introduction

Overview of this compound (1-MH)

This compound, also known as tau-methylhistidine, is a naturally occurring, non-proteinogenic amino acid derivative.[1][2] It is formed by the addition of a methyl group to the nitrogen atom at the '1' or 'tele' position of the imidazole ring of a histidine residue.[3][4][5] While it is found in myofibrillar proteins such as actin and myosin, its free form in human biological fluids is predominantly influenced by diet.[3][6] This dual origin makes understanding its metabolism crucial for its proper application in clinical and research settings, particularly in studies of nutrition, muscle metabolism, and as a potential biomarker for various physiological and pathological states.[1][7]

Nomenclature and Distinction from 3-Methylhistidine (3-MH)

Significant confusion has existed in scientific literature regarding the nomenclature of methylated histidines.[3][4] Histidine can be methylated at either the N1 (tele/τ) or N3 (pros/π) position of its imidazole ring.

  • This compound (1-MH): Methylation at the N1 (tele) position. It is primarily a biomarker for dietary meat intake.[6][8][9]

  • 3-Methyl-L-histidine (3-MH): Methylation at the N3 (pros) position. It is the established biomarker for endogenous muscle protein breakdown, as it is derived from the catabolism of actin and myosin and is not significantly influenced by diet (except for the direct consumption of meat containing 3-MH).[3][9]

Accurate analytical separation and correct identification of these isomers are critical for their valid interpretation as biomarkers.[9][10]

Biochemical Properties

Chemical Structure and Physicochemical Characteristics

1-MH is an L-alpha-amino acid with a methylated imidazole side chain.[2] This modification influences its biochemical properties, preventing its reutilization in protein synthesis.[3][4]

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid[2]
Molecular Formula C₇H₁₁N₃O₂[2][11]
Molecular Weight 169.18 g/mol [2][11]
Melting Point ~240-250 °C (decomposes)[3][11]
Solubility Soluble in water[1]
CAS Number 332-80-9[1][11]
Synthesis and Metabolism

The presence of 1-MH in the body is attributed to two distinct pathways: an exogenous route through diet and an endogenous route involving post-translational protein modification.

The primary source of free 1-MH in humans is the consumption of meat and fish, which are rich in the dipeptide anserine (β-alanyl-1-methyl-L-histidine).[6][12] In the gastrointestinal tract, anserine is hydrolyzed into its constituent amino acids, releasing 1-MH and β-alanine.[6][13] The liberated 1-MH is absorbed into the bloodstream, is not metabolized further or incorporated into new proteins, and is eventually excreted by the kidneys into the urine.[6][14] Its clearance half-life has been reported to be 11.7 hours.[6]

G Diet Dietary Meat & Fish Anserine Anserine (β-alanyl-1-methyl-L-histidine) Diet->Anserine contains GIT Gastrointestinal Tract Anserine->GIT Ingestion Hydrolysis Hydrolysis GIT->Hydrolysis MH This compound Hydrolysis->MH BA β-Alanine Hydrolysis->BA Blood Bloodstream MH->Blood Absorption Kidney Kidneys Blood->Kidney Urine Urinary Excretion Kidney->Urine

Caption: Exogenous metabolic pathway of this compound.

1-MH is also formed endogenously as a post-translational modification of histidine residues within specific proteins.[3][5] This process is catalyzed by protein-histidine N-methyltransferases that use S-adenosyl-L-methionine (SAM) as a methyl donor.[4][15] Key enzymes include:

  • SETD3: Specifically methylates the His73 residue of actin, a modification required for processes like smooth muscle contraction.[3][4][5][15]

  • METTL18: Methylates the His245 residue on the ribosomal protein L3 (RPL3), which is important for optimal ribosome biogenesis.[3][5]

During the natural turnover and catabolism of these proteins, the modified 1-MH residues are released as free amino acids.[3][4] Similar to its dietary counterpart, this endogenously released 1-MH cannot be reutilized and is cleared from the body via renal excretion.[3][15]

G cluster_methylation Post-Translational Modification Histidine Histidine Residue (in Actin, RPL3, etc.) Enzymes Methyltransferases (SETD3, METTL18) Histidine->Enzymes SAM SAM (S-adenosyl-L-methionine) SAM->Enzymes SAH SAH (S-adenosyl-L-homocysteine) Enzymes->SAH releases ModifiedProtein Protein with 1-Methylhistidine Residue Enzymes->ModifiedProtein creates Catabolism Myofibrillar / Ribosomal Protein Catabolism ModifiedProtein->Catabolism FreeMH Free This compound Catabolism->FreeMH releases Blood Bloodstream FreeMH->Blood Excretion Renal Excretion Blood->Excretion

Caption: Endogenous formation and release of this compound.

Biological Functions and Clinical Significance

Primary Role as a Biomarker of Meat Intake

The most widely accepted clinical application of 1-MH is as a specific biomarker for recent meat and fish consumption.[6][9][12] Because humans do not synthesize anserine, the presence of 1-MH in urine and plasma is a direct reflection of dietary intake.[6][8] This makes it an invaluable tool in nutritional epidemiology to validate dietary reports, assess adherence to vegetarian or low-meat diets, and distinguish between dietary and endogenous sources of amino acids when studying protein metabolism.[6] Urinary 1-MH is particularly associated with red meat intake.[3][4][5]

Role in Muscle Protein Turnover: A Clarification

While 1-MH is a component of actin and myosin and is released during their breakdown, its utility as a marker for overall muscle protein turnover is limited and often confounded by its strong dietary signal.[6][12] 3-Methylhistidine remains the superior and more specific biomarker for endogenous myofibrillar protein degradation.[3][9] However, measuring both 1-MH and 3-MH simultaneously can provide a more nuanced picture, allowing researchers to differentiate the effects of dietary protein intake (indicated by 1-MH) from the state of muscle catabolism (indicated by 3-MH).[6]

Functional Importance of Protein Histidine Methylation

Although free 1-MH has no known major physiological role, the enzymatic process of methylating histidine residues is functionally significant.[3][4][6] For example, the SETD3-mediated methylation of actin at His73 is crucial for smooth muscle contraction during childbirth and helps stabilize actin filaments.[3][4][5][15] This highlights that while the free metabolite is an excretion product, its creation is integral to specific cellular machinery.

Association with Pathophysiological Conditions

Elevated or altered levels of 1-MH have been associated with several disease states, although its direct role as a causative agent versus a correlated biomarker is often still under investigation.

  • Metabolic and Cardiovascular Disease: As a marker of meat intake, its levels can be used in studies assessing the impact of diet on conditions like cardiovascular disease and metabolic disorders.[6]

  • Kidney Disease: 1-MH is cleared by the kidneys, so its levels can be affected by renal function.[1][14]

  • Other Conditions: Associations have been noted with Alzheimer's disease, preeclampsia, obesity, and diabetes.[1][3][4][5] It has also been explored as a potential biomarker for muscle toxicity and inflammation.[1][13]

Quantitative Data

Concentration in Biological Fluids

The following table summarizes typical concentrations of 1-MH found in healthy adult humans. Levels can be significantly influenced by recent dietary intake.

Biological MatrixTypical Concentration RangeSource
Blood Plasma / Serum 9.8 - 15.6 µmol/L (Average: 12.7 µmol/L)[3][4][5]
≤47 µmol/L[6]
Urine 17.7 - 153.8 µmol/mmol creatinine[3][4][5]
Average: 25 - 40 µmol/mmol creatinine[3][4][5]

Experimental Protocols

Accurate quantification of 1-MH requires robust and specific analytical methods capable of distinguishing it from its isomer, 3-MH.

Sample Preparation from Biological Matrices
  • Plasma/Serum: Collect blood in appropriate tubes (e.g., EDTA for plasma).[16] Centrifuge at 10,000 x g for 5-10 minutes at 4°C to separate plasma/serum from blood cells.[17]

  • Tissue/Cells: Rapidly homogenize approximately 10 mg of tissue or 1x10⁶ cells on ice with 100 µl of a suitable assay buffer.[17] Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet debris.[17]

  • Deproteinization (Recommended): To remove interfering proteins and enzymes, pass the supernatant through a 10 kDa molecular weight cut-off spin column.[17] Alternatively, for methods like CE-UV, protein precipitation can be achieved by adding an acetonitrile (ACN)/ammonia mixture (80:20 v/v) to the sample, vortexing, and centrifuging to pellet the precipitated protein.[18][19] The resulting protein-free supernatant is used for analysis.

Quantification by Capillary Electrophoresis with UV Detection

This method is an inexpensive, fast, and specific tool for routine analysis in clinical and research labs.[18]

Methodology:

  • Sample Preparation: Prepare protein-free supernatant from plasma or urine as described in section 5.1.

  • Instrumentation: A capillary electrophoresis system equipped with a UV detector.

  • Capillary: Fused-silica capillary.

  • Running Buffer: 60 mmol/L Tris-phosphate buffer, adjusted to pH 2.2.[18][19]

  • Injection: Hydrodynamic or electrokinetic injection of the sample. Optimizing injection volume can significantly increase sensitivity.[18]

  • Separation: Apply a high voltage across the capillary. Analytes will separate based on their charge-to-size ratio and migrate towards the detector. The run time is typically less than 12 minutes.[18][19]

  • Detection: Monitor the absorbance at a specific wavelength suitable for histidine and its derivatives.

  • Quantification: Create a standard curve using known concentrations of 1-MH. The concentration in the sample is determined by comparing its peak area to the standard curve. This method can achieve a limit of detection (LOD) as low as 20 nmol/L.[18][19]

G Sample Plasma or Urine Sample Precipitate Add ACN/Ammonia (80:20) & Vortex Sample->Precipitate Centrifuge Centrifuge to Pellet Protein Precipitate->Centrifuge Supernatant Collect Protein-Free Supernatant Centrifuge->Supernatant Inject Inject Sample into CE System Supernatant->Inject Separate Electrophoretic Separation (Tris-Phosphate Buffer, pH 2.2) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification vs. Standard Curve Detect->Quantify

Caption: Experimental workflow for 1-MH quantification by CE-UV.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS (or UPLC-MS/MS) is a highly sensitive, specific, and accurate method for quantifying 1-MH, especially when baseline separation from 3-MH is critical.[9][10]

General Protocol Outline:

  • Sample Preparation: Prepare protein-free supernatant as described in section 5.1. An internal standard (e.g., deuterated 3-methylhistidine, d3-3-MH) is added to correct for matrix effects and variations in instrument response.[9]

  • Chromatographic Separation (HPLC): The sample is injected into an HPLC system. A suitable column (e.g., a reverse-phase C18 column) and mobile phase gradient are used to separate 1-MH from 3-MH and other matrix components.

  • Ionization: The column eluent is directed to the mass spectrometer's ion source (typically Electrospray Ionization, ESI).

  • Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • Q1 (First Quadrupole): Selects the precursor ion (the molecular ion of 1-MH).

    • Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas.

    • Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion for detection.

  • Quantification: The area of the fragment ion peak is measured and compared to a standard curve prepared with a known amount of 1-MH and the internal standard. This method can detect analytes in the picomole range.[10]

Conclusion

This compound is a multifaceted molecule with significant utility in biomedical research. Its primary role as a specific biomarker for meat consumption is well-established and provides a powerful tool for nutritional science. Furthermore, its endogenous origin from the post-translational modification of key proteins like actin opens avenues for studying specific cellular processes and their dysregulation in disease. For professionals in research and drug development, the ability to accurately quantify 1-MH, especially in conjunction with its isomer 3-MH, offers a nuanced approach to dissecting the complex interplay between diet, muscle metabolism, and overall health. Continued investigation into its association with various pathologies may further solidify its role as a valuable clinical biomarker.

References

The Physiological Role of 1-Methyl-L-histidine in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the essential amino acid L-histidine, has garnered significant attention in the scientific community, not for a direct physiological role in metabolic pathways, but as a robust biomarker. This technical guide provides an in-depth exploration of the current understanding of 1-MH in mammalian physiology. It details its origins from dietary sources, metabolic fate, and its primary application as a reliable indicator of meat consumption. This guide also presents a compilation of quantitative data, detailed experimental protocols for its measurement, and visual representations of its metabolic pathway and its utility as a biomarker. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in amino acid metabolism, nutritional science, and biomarker discovery.

Introduction

This compound is an isomer of 3-methylhistidine, and it is crucial to distinguish between the two. While 3-methylhistidine is an established biomarker for endogenous muscle protein breakdown, 1-methylhistidine in humans is primarily of exogenous origin.[1] It is derived from the dipeptide anserine (β-alanyl-1-methyl-L-histidine), which is found in high concentrations in the muscle tissue of various animals, particularly poultry and fish.[2][3] In humans, the synthesis of anserine is minimal to non-existent.[4] Consequently, the presence of 1-MH in human physiological fluids is almost exclusively a result of the dietary intake and subsequent metabolism of anserine-containing foods.[1][5] This characteristic makes 1-MH a valuable and specific biomarker for assessing meat consumption.[3][6]

Biosynthesis and Metabolism

In mammals that synthesize anserine, the metabolic pathway involves the methylation of carnosine (β-alanyl-L-histidine) by the enzyme carnosine N-methyltransferase.[7] Alternatively, anserine can be synthesized from β-alanine and this compound.[6][8]

In humans, the metabolic story of 1-MH begins with the ingestion of meat. Anserine from dietary sources is hydrolyzed in the gastrointestinal tract by peptidases into its constituent amino acids: β-alanine and this compound.[2] 1-MH is then absorbed into the bloodstream and is ultimately excreted in the urine without being significantly metabolized or incorporated into proteins.[5][9]

Anserine and this compound Metabolism

The following diagram illustrates the metabolic pathway of anserine and the generation of this compound.

anserine_metabolism diet Dietary Intake (e.g., Poultry, Fish) anserine Anserine (β-alanyl-1-methyl-L-histidine) diet->anserine hydrolysis Hydrolysis (Intestinal Peptidases) anserine->hydrolysis one_mh This compound hydrolysis->one_mh beta_alanine β-alanine hydrolysis->beta_alanine absorption Absorption one_mh->absorption bloodstream Bloodstream absorption->bloodstream excretion Renal Excretion (Urine) bloodstream->excretion

Metabolic pathway of dietary anserine to this compound.

Physiological Role as a Biomarker

The primary physiological significance of 1-MH in humans is its utility as a biomarker for dietary meat intake.[3][6] Its concentration in urine and plasma correlates with the amount of meat consumed, making it a more objective measure than dietary questionnaires.[6] This is particularly useful in nutritional studies and clinical settings where monitoring dietary compliance is crucial.[1]

Distinguishing Dietary Intake from Muscle Catabolism

A key advantage of using 1-MH as a biomarker is its ability to distinguish dietary intake from endogenous muscle protein breakdown. Its isomer, 3-methylhistidine, is released during the catabolism of actin and myosin and is therefore an indicator of muscle wasting.[1] In contrast, 1-MH levels are not significantly influenced by muscle turnover in humans.[1] Therefore, the simultaneous measurement of both isomers can provide a more comprehensive picture of protein metabolism.

Clinical Significance

Elevated levels of 1-MH are typically indicative of a high intake of meat, particularly poultry and fish.[10][11] Conversely, very low or undetectable levels are observed in individuals following vegetarian or vegan diets.[6] Clinically, monitoring 1-MH can be valuable in managing conditions where protein intake, particularly from meat sources, needs to be controlled, such as in certain kidney diseases.[1]

Quantitative Data

The concentration of this compound can vary based on dietary habits. The following tables summarize reported concentrations in human plasma and urine.

Table 1: Concentration of this compound in Human Plasma

Population/ConditionConcentration (µmol/L)Reference(s)
Healthy Adults≤47[1]
Healthy Adults0 - 16[11]
Dairy Cows5.0 ± 1.7[9]

Table 2: Concentration of this compound in Human Urine

Population/ConditionConcentration (nmol/mg creatinine)Reference(s)
Healthy Adults23 - 1339[1]
Healthy Adults17.7 - 153.8 (µmol/mmol creatinine)[12]

Experimental Protocols

The accurate quantification of 1-MH is essential for its use as a biomarker. Below are detailed methodologies for two common analytical techniques.

Quantification of this compound in Urine by UPLC-MS/MS

This protocol is a representative method based on published literature.[5][13]

Objective: To quantify the concentration of this compound in human urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • SB-aq column (e.g., 2.1 × 50 mm, 1.8 µm).[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • This compound standard.

  • Isotopically labeled internal standard (e.g., d3-1-methylhistidine).

  • Urine samples.

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex samples to ensure homogeneity.

    • Dilute an aliquot of the urine sample with ultrapure water (e.g., 1:10 dilution).[5]

    • Add the internal standard to the diluted sample.

    • Vortex the sample and centrifuge to pellet any precipitates.

    • Transfer the supernatant to a UPLC vial.

  • UPLC Conditions:

    • Column: SB-aq (2.1 × 50 mm, 1.8 µm).[5]

    • Mobile Phase: Isocratic elution with 98% Mobile Phase A and 2% Mobile Phase B.[5]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 170.1 → 126.1.[5][13]

      • Internal Standard (d3-1-MH): Adjust for mass difference.

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve using a series of 1-MH standards of known concentrations.

    • Calculate the concentration of 1-MH in the urine samples based on the peak area ratio of the analyte to the internal standard.

Quantification of this compound in Plasma by Capillary Electrophoresis

This protocol is a representative method based on published literature.[13][14]

Objective: To quantify the concentration of this compound in human plasma samples using Capillary Electrophoresis with UV detection.

Materials:

  • Capillary Electrophoresis (CE) system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d.).

  • Run Buffer: 60 mmol/L Tris-phosphate, pH 2.2.[14]

  • Protein Precipitation Solution: Acetonitrile/ammonia (80:20).[14]

  • This compound standard.

  • Plasma samples.

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To precipitate proteins, add the acetonitrile/ammonia solution to the plasma sample (e.g., 1:4 ratio).[14]

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube for analysis.

  • CE Conditions:

    • Capillary: Fused-silica, uncoated.

    • Run Buffer: 60 mmol/L Tris-phosphate, pH 2.2.[14]

    • Separation Voltage: 25 kV.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at 200 nm.

    • Capillary Temperature: 25 °C.

  • Quantification:

    • Construct a calibration curve using 1-MH standards of known concentrations.

    • Determine the concentration of 1-MH in the plasma samples by comparing their peak areas to the calibration curve.

Experimental Workflow and Signaling Pathways

As 1-MH is not known to be a signaling molecule, the following diagram illustrates the experimental workflow for its use as a dietary biomarker.

Workflow for this compound as a Dietary Biomarker

biomarker_workflow cluster_study_design Study Design cluster_sample_collection Sample Collection & Processing cluster_analysis Analytical Phase cluster_data_analysis Data Analysis & Interpretation participant Participant Recruitment (e.g., Omnivore vs. Vegetarian) diet Dietary Intervention or Food Frequency Questionnaire participant->diet sample Biological Sample Collection (Urine or Plasma) diet->sample processing Sample Processing (e.g., Dilution, Protein Precipitation) sample->processing analysis Quantification of 1-MH (e.g., UPLC-MS/MS, CE) processing->analysis data Data Analysis (Correlation with Meat Intake) analysis->data conclusion Conclusion (1-MH as a Biomarker of Meat Consumption) data->conclusion

Experimental workflow for utilizing this compound as a biomarker.

Conclusion

This compound serves as a specific and reliable biomarker of dietary meat intake in mammals, particularly humans. Its exogenous origin and limited endogenous synthesis make it a valuable tool in nutritional science and clinical research. While it does not appear to have a direct physiological signaling role, its accurate measurement can provide significant insights into dietary patterns and their correlation with health and disease. The methodologies outlined in this guide provide a framework for researchers to incorporate the analysis of 1-MH into their studies, contributing to a more comprehensive understanding of the interplay between diet, metabolism, and physiology.

References

An In-depth Technical Guide to 1-Methyl-L-histidine: Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the essential amino acid L-histidine, has emerged as a significant biomarker, primarily for the assessment of dietary meat intake. Unlike its isomer, 3-methylhistidine, which is an established indicator of endogenous muscle protein catabolism, 1-MH is not synthesized in the human body. Its presence in physiological fluids is almost exclusively a result of the metabolic breakdown of anserine, a dipeptide abundant in the muscle tissue of various animals consumed as food. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biochemical pathways, and detailed experimental protocols for its quantification. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and History

The journey to understanding this compound is intrinsically linked to the study of histidine-containing dipeptides in muscle tissue.

Early Discovery of Anserine: The precursor to 1-MH, the dipeptide anserine (β-alanyl-1-methyl-L-histidine), was first isolated from poultry muscle in 1928 by N. F. Tolkachevskaya, working under the supervision of the Russian biochemist Vladimir Gulevich.[1] This discovery followed Gulevich's earlier identification of carnosine in muscle extracts. These early investigations laid the groundwork for understanding the role of these dipeptides in muscle physiology.[1]

Elucidation of this compound as a Metabolite: Following the discovery of anserine, subsequent research focused on its metabolism. It was established that upon consumption of meat containing anserine, the dipeptide is hydrolyzed in the gastrointestinal tract, releasing β-alanine and this compound.[2] This free 1-MH is then absorbed into the bloodstream, and as it is not utilized for protein synthesis in humans, it is subsequently excreted in the urine.[2]

Establishment as a Biomarker for Meat Intake: A pivotal moment in the history of 1-MH research was the clear establishment of its utility as a biomarker for meat consumption. A key study by Sjölin et al. in 1987 demonstrated a strong linear relationship between the intake of various types of meat (beef, chicken, pork, and plaice) and the urinary excretion of 1-MH.[3] This study solidified the role of 1-MH as a reliable, non-invasive marker for quantifying dietary meat intake, distinguishing it from 3-methylhistidine, which is influenced by both diet and endogenous muscle breakdown.[3]

Biochemistry and Metabolism

This compound is the end product of the breakdown of anserine, a dipeptide found in high concentrations in the skeletal muscle of many vertebrates, but not in humans.[4]

Anserine Catabolism: The primary source of 1-MH in humans is the dietary intake of meat and fish.[2] Once ingested, anserine is hydrolyzed by the enzyme carnosinase (specifically, a cytosolic non-specific dipeptidase) in the intestinal mucosa into its constituent amino acids: β-alanine and this compound.[5][6]

Absorption, Distribution, and Excretion: Following its release, 1-MH is absorbed into the portal circulation and distributed throughout the body. Unlike proteinogenic amino acids, 1-MH is not re-utilized for the synthesis of proteins.[4] Consequently, it is efficiently cleared from the bloodstream by the kidneys and excreted in the urine.[2] The half-life clearance of 1-MH has been reported to be approximately 11.7 hours.[2]

Enzymatic Methylation of Histidine (in animals): In animals that synthesize anserine, the methylation of a histidine residue within a dipeptide (carnosine) is a key step. The enzyme carnosine N-methyltransferase utilizes S-adenosylmethionine (SAM) as a methyl group donor to convert carnosine to anserine.[5]

Quantitative Data

The concentration of this compound in biological fluids is a direct reflection of recent meat consumption. The following tables summarize typical quantitative data found in the literature.

Table 1: Concentration of this compound in Human Plasma

PopulationConcentration (µmol/L)Analytical MethodReference
Healthy Adults≤47Not Specified[2]
Healthy Adults9.8 - 15.6Not Specified[7]

Table 2: Concentration of this compound in Human Urine

PopulationConcentration (µmol/mmol creatinine)Analytical MethodReference
Healthy Adults17.7 - 153.8Not Specified[7]
Healthy Adults (average)25 - 40Not Specified[7]
Omnivores (on a high red meat diet)95.1 (median, µmol/day)Not Specified[8]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Anserine to this compound

anserine_metabolism Anserine Anserine (from dietary meat) Hydrolysis Hydrolysis Anserine->Hydrolysis OneMH This compound Hydrolysis->OneMH BetaAlanine β-Alanine Hydrolysis->BetaAlanine Carnosinase Carnosinase Hydrolysis->Carnosinase Absorption Intestinal Absorption OneMH->Absorption Bloodstream Bloodstream Absorption->Bloodstream Excretion Renal Excretion Bloodstream->Excretion Urine Urine Excretion->Urine

Anserine metabolism to this compound.
Experimental Workflow for LC-MS/MS Analysis of this compound in Plasma

lcmsms_workflow Start Plasma Sample Collection ProteinPrecipitation Protein Precipitation (e.g., with sulfosalicylic acid) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant IS_Addition Internal Standard Addition Supernatant->IS_Addition LCMSMS LC-MS/MS Analysis IS_Addition->LCMSMS DataAnalysis Data Analysis and Quantification LCMSMS->DataAnalysis

LC-MS/MS analysis workflow for plasma 1-MH.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on common methodologies.

5.1.1. Materials and Reagents

  • This compound certified standard

  • Isotopically labeled this compound (e.g., this compound-d3) as an internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Sulfosalicylic acid (SSA) solution (e.g., 30% w/v in water)

  • Ultrapure water

  • Human plasma samples (collected in EDTA or heparin tubes)

5.1.2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 5 µL of 30% SSA solution.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at 4°C for 30 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 25 µL of the clear supernatant to a new microcentrifuge tube.

  • Add 2.5 µL of the internal standard working solution.

  • Add 225 µL of the initial mobile phase (e.g., 90:10 ACN:water with 0.5% formic acid and 1 mM ammonium formate).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5.1.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for polar compound analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate in water with 0.1% formic acid).

  • Mobile Phase B: Organic solvent (e.g., Acetonitrile with 0.1% formic acid).

  • Gradient: A gradient elution program should be optimized to achieve good separation of 1-MH from other plasma components and its isomer, 3-methylhistidine.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 1-MH and its internal standard. For example:

    • 1-MH: Q1 170.1 -> Q3 124.1

    • 1-MH-d3 (IS): Q1 173.1 -> Q3 127.1 (Note: Specific MRM transitions should be optimized for the instrument used).

5.1.4. Calibration and Quantification

Prepare a series of calibration standards of 1-MH in a surrogate matrix (e.g., stripped plasma or a buffered solution) with a fixed concentration of the internal standard. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 1-MH in the unknown samples is then calculated from this calibration curve.

Quantification of this compound in Human Urine by HPLC with UV Detection

This protocol represents a classical approach to amino acid analysis.

5.2.1. Materials and Reagents

  • This compound certified standard

  • Cation-exchange chromatography column for amino acid analysis

  • Sodium citrate buffers of varying pH and ionic strength for elution

  • Ninhydrin reagent

  • Urine samples (24-hour collection is preferred for quantitative excretion studies)

5.2.2. Sample Preparation

  • Thaw urine samples.

  • Centrifuge at 3,000 x g for 15 minutes to remove any particulate matter.

  • Dilute the supernatant with a sample dilution buffer (typically a low pH lithium citrate buffer). The dilution factor will depend on the expected concentration of amino acids.

  • Filter the diluted sample through a 0.22 µm filter before injection.

5.2.3. HPLC Conditions

  • HPLC System: An amino acid analyzer or a standard HPLC system equipped with a post-column derivatization module and a UV-Vis detector.

  • Column: A cation-exchange column specifically designed for amino acid separation.

  • Mobile Phase: A series of sodium or lithium citrate buffers with increasing pH and salt concentration are used in a step-gradient to elute the amino acids. The exact composition and gradient profile will depend on the specific column and method.

  • Post-Column Derivatization: The column effluent is mixed with a ninhydrin solution and heated in a reaction coil (e.g., at 130°C). Ninhydrin reacts with primary and secondary amines to produce a colored compound (Ruhemann's purple) that can be detected spectrophotometrically.

  • Detection: The absorbance is monitored at 570 nm (for primary amino acids) and 440 nm (for secondary amino acids like proline).

5.2.4. Calibration and Quantification

A standard mixture containing known concentrations of 1-MH and other amino acids is run to determine their retention times and response factors. The concentration of 1-MH in the urine samples is calculated by comparing the peak area of 1-MH in the sample chromatogram to the peak area of the 1-MH standard. Results are typically normalized to creatinine excretion to account for variations in urine dilution.

Conclusion

This compound has a well-established history as a reliable biomarker of dietary meat intake. Its discovery and characterization have been closely tied to the broader field of amino acid analysis and muscle biochemistry. The methodologies for its quantification have evolved from classical ion-exchange chromatography to highly sensitive and specific LC-MS/MS techniques. For researchers in nutrition, epidemiology, and drug development, the accurate measurement of this compound provides a valuable tool for assessing dietary patterns and their impact on health and disease. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in a research setting.

References

Endogenous Synthesis of 1-Methyl-L-histidine in Animals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, is a molecule of significant interest in animal physiology and serves as a valuable biomarker in various research contexts. Unlike its isomer 3-methylhistidine, the endogenous origin of 1-MH is multifaceted, arising not from the methylation of free L-histidine, but primarily through post-translational modification of proteins and the catabolism of the dipeptide anserine. This technical guide provides an in-depth exploration of the core principles governing the endogenous synthesis of this compound in animals. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical pathways, enzymatic machinery, and regulatory mechanisms involved. The guide includes a compilation of quantitative data on 1-MH distribution, detailed experimental protocols for its study, and visual representations of the key processes to facilitate a deeper comprehension of this important biomolecule.

Introduction to this compound

This compound (also known as tele-methylhistidine) is a naturally occurring amino acid derivative. In humans, 1-MH is primarily obtained from dietary sources, particularly meat and fish, making it a reliable biomarker for meat consumption.[1][2][3] However, in many animal species, there is a significant endogenous synthesis pathway. Understanding this endogenous synthesis is crucial for interpreting metabolic studies, developing disease models, and for drug development programs targeting muscle metabolism and related disorders.

The endogenous pool of free 1-MH in animals is principally derived from two sources:

  • Post-translational modification of proteins: Histidine residues within specific proteins, most notably actin and myosin, are methylated by dedicated enzymes. The subsequent proteolysis of these modified proteins releases free 1-MH.

  • Breakdown of anserine: In many vertebrates, with the notable exception of humans, the dipeptide anserine (β-alanyl-1-methyl-L-histidine) is synthesized and stored in excitable tissues like skeletal muscle and the brain.[4] The enzymatic hydrolysis of anserine liberates 1-MH.

This guide will delve into the intricate details of these two primary pathways.

Biochemical Pathways of this compound Synthesis

The endogenous synthesis of 1-MH is not a de novo process for the free amino acid but rather a result of modifications to existing molecules.

Post-Translational Methylation of Proteins

The most fundamental pathway for endogenous 1-MH synthesis involves the methylation of histidine residues within polypeptide chains. This process is catalyzed by a specific class of enzymes known as protein histidine N-methyltransferases.

  • Key Proteins Subject to Methylation: The primary targets for this modification are the major myofibrillar proteins, actin and myosin.[5] Specifically, the histidine at position 73 (His73) of β-actin is a well-characterized site of methylation.[6]

  • Enzymatic Machinery: Two key enzymes have been identified to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the tele (τ) nitrogen atom of a histidine residue, forming 1-methylhistidine:

    • SET Domain Containing 3 (SETD3): This enzyme is the primary actin-specific histidine N-methyltransferase.[6][7]

    • Methyltransferase-like 18 (METTL18): METTL18 is another protein histidine N-methyltransferase that contributes to the overall pool of methylated histidine residues in proteins.

  • Release of Free 1-MH: Following the methylation of actin and myosin, the natural turnover and degradation of these muscle proteins by proteasomal and lysosomal pathways release free this compound into the circulation. This free 1-MH is not reutilized for protein synthesis and is subsequently excreted, primarily in the urine.

Synthesis and Catabolism of Anserine

In many animal species, including birds, rabbits, and some fish, anserine serves as a significant reservoir of 1-MH.[4][8]

  • Anserine Synthesis: Anserine is synthesized in a two-step process:

    • Carnosine Synthesis: L-histidine and β-alanine are ligated to form the dipeptide carnosine, a reaction catalyzed by carnosine synthase.

    • Carnosine Methylation: Carnosine is then methylated at the N-π position of the histidine imidazole ring by carnosine N-methyltransferase, using SAM as the methyl donor, to form anserine.[9]

  • Anserine Catabolism: The breakdown of anserine is catalyzed by the enzyme carnosinase (specifically, cytosolic non-specific dipeptidase), which hydrolyzes the peptide bond to release β-alanine and this compound.[9]

The following Graphviz diagram illustrates the interconnected pathways leading to the formation of free this compound.

Endogenous_1MH_Synthesis cluster_protein_methylation Post-Translational Modification Pathway cluster_anserine_pathway Anserine Pathway Actin_Myosin Actin & Myosin (with Histidine residues) Methylated_Actin_Myosin Methylated Actin & Myosin (with 1-Methylhistidine) Actin_Myosin->Methylated_Actin_Myosin Methylation Free_1MH_protein Free this compound Methylated_Actin_Myosin->Free_1MH_protein Degradation Proteolysis Proteolysis Methylated_Actin_Myosin->Proteolysis Excretion Excretion (Urine) Free_1MH_protein->Excretion SAM_protein S-Adenosyl-L-methionine (SAM) SETD3_METTL18 SETD3 / METTL18 SAM_protein->SETD3_METTL18 SAH_protein S-Adenosyl-L-homocysteine (SAH) SETD3_METTL18->Methylated_Actin_Myosin SETD3_METTL18->SAH_protein Proteolysis->Free_1MH_protein L_Histidine L-Histidine Carnosine_Synthase Carnosine Synthase L_Histidine->Carnosine_Synthase Beta_Alanine β-Alanine Beta_Alanine->Carnosine_Synthase Carnosine Carnosine Carnosine_N_Methyltransferase Carnosine N-Methyltransferase Carnosine->Carnosine_N_Methyltransferase Anserine Anserine (β-alanyl-1-methyl-L-histidine) Carnosinase Carnosinase Anserine->Carnosinase Free_1MH_anserine Free this compound Free_1MH_anserine->Excretion SAM_anserine S-Adenosyl-L-methionine (SAM) SAM_anserine->Carnosine_N_Methyltransferase SAH_anserine S-Adenosyl-L-homocysteine (SAH) Carnosine_Synthase->Carnosine Carnosine_N_Methyltransferase->Anserine Carnosine_N_Methyltransferase->SAH_anserine Carnosinase->Beta_Alanine releases Carnosinase->Free_1MH_anserine

Figure 1: Overview of the endogenous synthesis pathways of this compound in animals.

Quantitative Data on this compound Distribution

The concentration of 1-MH and its precursor dipeptide, anserine, varies significantly across different animal species and tissues. Skeletal muscle is the primary site of synthesis and storage.

Animal SpeciesTissueThis compound ConcentrationAnserine ConcentrationReference
Chicken Pectoral Muscle-High concentrations observed[4]
Tuna (Skipjack) White MuscleNot detected51.1 ± 10.2 μmol/g muscle[10]
Tuna (Skipjack) Red MuscleSmall but detectable amountsLower than white muscle[10]
Pig MuscleUp to 14 μmol/g wet muscle (as balenine)-[11]
Dairy Cow Plasma5.0 ± 1.7 μM-[12]
Human Plasma9.8 - 15.6 μMNot synthesized
Human Urine17.7 - 153.8 μmol/mmol creatinineNot synthesized

Note: Balenine is an isomer of anserine (β-alanyl-3-methyl-L-histidine) and also yields a methylated histidine upon breakdown.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 1-MH synthesis.

Protocol for SETD3 Histidine Methyltransferase Activity Assay (Radiochemical Method)

This protocol is adapted from methodologies used to characterize SETD3 activity on its primary substrate, β-actin.[2][6]

Objective: To measure the in vitro enzymatic activity of SETD3 by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto β-actin.

Materials:

  • Recombinant purified SETD3 enzyme

  • Recombinant purified human β-actin

  • [³H]-S-adenosyl-L-methionine ([³H]SAM)

  • Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT

  • Stop Solution: 2 M HCl

  • Scintillation cocktail

  • Filter paper (e.g., Whatman P81 phosphocellulose paper)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 50 µL reaction would contain:

    • 5 µL of 10x Reaction Buffer

    • 5 µg of recombinant β-actin

    • 1 µCi of [³H]SAM (adjust concentration as needed)

    • X µL of purified SETD3 enzyme (titrate to determine optimal concentration)

    • Nuclease-free water to a final volume of 50 µL.

  • Initiation of Reaction: Transfer the reaction tubes to a 30°C water bath to start the reaction.

  • Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.

  • Termination of Reaction: Stop the reaction by adding 10 µL of Stop Solution (2 M HCl).

  • Spotting: Spot 40 µL of the reaction mixture onto a labeled piece of P81 phosphocellulose filter paper.

  • Washing: Wash the filter papers three times for 5 minutes each in a large volume of 50 mM sodium phosphate buffer (pH 7.0) to remove unincorporated [³H]SAM.

  • Drying: Briefly wash the filter papers in ethanol and allow them to air dry completely.

  • Scintillation Counting: Place each dried filter paper in a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [³H]methyl group incorporated into β-actin based on the specific activity of the [³H]SAM and the counts per minute (CPM) obtained. Express the enzyme activity in units such as pmol/min/mg of enzyme.

Experimental Workflow Diagram:

SETD3_Assay_Workflow Start Start Reaction_Setup Prepare Reaction Mixture on Ice (SETD3, β-actin, [³H]SAM, Buffer) Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Stop Reaction with HCl Incubation->Termination Spotting Spot Reaction onto P81 Filter Paper Termination->Spotting Washing Wash Filter Papers to Remove Unincorporated [³H]SAM Spotting->Washing Drying Dry Filter Papers Washing->Drying Scintillation_Counting Measure Radioactivity in Scintillation Counter Drying->Scintillation_Counting Data_Analysis Calculate Enzyme Activity Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the SETD3 radiochemical assay.
Protocol for Quantification of this compound in Biological Samples using UPLC-MS/MS

This protocol is based on established methods for the analysis of 1-MH in urine and plasma.[13][14]

Objective: To accurately quantify the concentration of 1-MH in biological fluids such as urine or plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Materials:

  • UPLC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column suitable for polar compounds)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Sample preparation reagents (e.g., perchloric acid or methanol for protein precipitation)

  • Microcentrifuge and tubes

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards of 1-MH in a matrix similar to the samples (e.g., artificial urine or saline) at concentrations ranging from the expected lower to upper limits of quantification. Spike each standard with the internal standard at a fixed concentration.

  • Sample Preparation (Plasma): a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 10 µL of the internal standard solution. c. Add 300 µL of ice-cold methanol to precipitate proteins. d. Vortex for 1 minute and incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of Mobile Phase A.

  • Sample Preparation (Urine): a. Thaw urine samples. b. Centrifuge at 10,000 x g for 5 minutes to remove particulates. c. Dilute the urine sample (e.g., 1:10) with Mobile Phase A. d. To 100 µL of the diluted urine, add 10 µL of the internal standard solution.

  • UPLC-MS/MS Analysis: a. Inject a small volume (e.g., 5 µL) of the prepared standards and samples onto the UPLC system. b. Use a gradient elution program to separate 1-MH from other components. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. c. The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). d. Monitor the specific precursor-to-product ion transitions for 1-MH (e.g., m/z 170.1 → 124.1) and the internal standard.

  • Data Analysis: a. Integrate the peak areas for 1-MH and the internal standard. b. Calculate the ratio of the 1-MH peak area to the internal standard peak area. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. d. Determine the concentration of 1-MH in the samples by interpolating their peak area ratios on the calibration curve.

Protocol for Stable Isotope Tracing of Muscle Protein Breakdown

This protocol outlines a state-of-the-art method to simultaneously measure muscle protein synthesis and breakdown using a stable isotope-labeled amino acid.[1][15][16][17]

Objective: To quantify the rate of muscle protein breakdown by measuring the appearance of labeled 1-methylhistidine derived from the breakdown of newly synthesized, labeled muscle proteins.

Materials:

  • Stable isotope tracer: methyl[D₃]-¹³C-methionine

  • Cell culture model (e.g., C2C12 myotubes) or in vivo animal model

  • Cell culture media and reagents or infusion solutions for in vivo studies

  • LC-MS/MS system for the analysis of labeled amino acids

Procedure (In Vitro - C2C12 Myotubes):

  • Labeling Phase: a. Culture C2C12 myoblasts and differentiate them into myotubes. b. Replace the standard culture medium with a medium containing a known concentration of methyl[D₃]-¹³C-methionine. c. Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled methionine into newly synthesized proteins and the subsequent methylation of histidine residues.

  • Chase Phase: a. After the labeling period, remove the labeling medium and wash the cells with phosphate-buffered saline (PBS). b. Add fresh standard culture medium (without the tracer). c. Collect aliquots of the culture medium at various time points (e.g., 0, 4, 8, 12, 24 hours). d. At the final time point, harvest the cells.

  • Sample Preparation: a. Prepare the collected media and cell lysates for LC-MS/MS analysis as described in protocol 4.2, with modifications to detect the labeled 1-methylhistidine (methyl[D₃]-1-methylhistidine).

  • LC-MS/MS Analysis: a. Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for both unlabeled and methyl[D₃]-labeled 1-methylhistidine.

  • Data Analysis: a. Calculate the rate of appearance of methyl[D₃]-1-methylhistidine in the culture medium over time. b. This rate of appearance is directly proportional to the rate of breakdown of the newly synthesized, labeled muscle proteins.

Experimental Workflow Diagram:

Isotope_Tracing_Workflow Start Start Cell_Culture Culture and Differentiate C2C12 Myotubes Start->Cell_Culture Labeling Incubate with methyl[D₃]-¹³C-methionine Cell_Culture->Labeling Chase Replace with Tracer-Free Medium Labeling->Chase Sample_Collection Collect Media and Cells at Time Points Chase->Sample_Collection Sample_Prep Prepare Samples for LC-MS/MS Analysis Sample_Collection->Sample_Prep LCMS_Analysis Analyze for Labeled 1-Methylhistidine Sample_Prep->LCMS_Analysis Data_Analysis Calculate Rate of Appearance (Protein Breakdown Rate) LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for stable isotope tracing of muscle protein breakdown.

Regulation of this compound Synthesis

The endogenous synthesis of 1-MH is regulated at multiple levels, primarily through the control of the key enzymes involved in protein methylation and anserine synthesis.

Regulation of SETD3 and METTL18

The expression and activity of the histidine methyltransferases are subject to regulation by various signaling pathways.

  • Transcriptional Regulation: The expression of SETD3 has been shown to be regulated by transcription factors such as p53. Additionally, SETD3 can itself regulate the expression of other genes, including those involved in cell proliferation like PLK1, suggesting a role in complex regulatory networks.[18]

  • Post-Translational Modifications: Like many enzymes, the activity of SETD3 and METTL18 is likely regulated by post-translational modifications, although this area requires further investigation.

Regulation of Anserine Synthesis

The synthesis of anserine is primarily dependent on the availability of its precursors and the activity of the synthesizing enzymes.

  • Substrate Availability: The concentration of L-histidine is a key determinant of the rate of carnosine synthesis, which is the precursor for anserine.

  • Enzyme Activity: The activity of carnosine synthase and carnosine N-methyltransferase is influenced by the cellular metabolic state.

The following diagram illustrates the known and potential regulatory inputs into the 1-MH synthesis pathways.

Regulatory_Pathways cluster_regulation Regulatory Influences on 1-MH Synthesis p53 p53 SETD3_Gene SETD3 Gene p53->SETD3_Gene regulates expression SETD3_Protein SETD3 Protein SETD3_Gene->SETD3_Protein expresses PLK1_Gene PLK1 Gene SETD3_Protein->PLK1_Gene regulates expression One_MH_Synthesis 1-MH Synthesis SETD3_Protein->One_MH_Synthesis catalyzes Cell_Proliferation Cell Proliferation PLK1_Gene->Cell_Proliferation promotes Histidine_Availability Histidine Availability Carnosine_Synthase Carnosine Synthase Histidine_Availability->Carnosine_Synthase substrate for Anserine_Synthesis Anserine Synthesis Carnosine_Synthase->Anserine_Synthesis catalyzes first step Anserine_Synthesis->One_MH_Synthesis contributes to

Figure 4: Key regulatory inputs into the this compound synthesis pathways.

Conclusion

The endogenous synthesis of this compound in animals is a complex process intricately linked to muscle protein turnover and, in many species, the metabolism of the dipeptide anserine. The key enzymatic players, SETD3 and METTL18, represent important nodes in the regulation of protein function through post-translational modification. For researchers and professionals in drug development, a thorough understanding of these pathways is essential for the accurate interpretation of metabolic data, the identification of novel therapeutic targets for muscle-related diseases, and the development of robust biomarker strategies. The experimental protocols and data presented in this guide provide a solid foundation for further research into the fascinating biology of this compound.

References

Enzymatic Regulation of 1-Methyl-L-histidine Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, is emerging as a significant biomolecule with implications in muscle protein metabolism, dietary intake assessment, and potentially in various pathological states. The cellular concentration of 1-MH is intricately controlled by a network of enzymes that govern its synthesis through post-translational modification of proteins and its subsequent release during proteolysis. This technical guide provides a comprehensive overview of the core enzymatic players in 1-MH regulation, detailing their kinetic properties, the signaling pathways that influence their activity, and standardized protocols for their study. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to understand and therapeutically target the enzymatic machinery governing 1-MH homeostasis.

Introduction to this compound Metabolism

This compound (also known as π-methylhistidine) is primarily generated through the post-translational methylation of histidine residues within proteins, most notably actin and myosin in skeletal muscle.[1][2] This modification is catalyzed by a specific class of enzymes known as protein histidine N-methyltransferases. Once these methylated proteins undergo degradation, free 1-MH is released into the circulation. Unlike many other amino acids, 1-MH is not re-incorporated into new proteins and is ultimately excreted in the urine.[3][4] Consequently, urinary and plasma levels of 1-MH can serve as valuable biomarkers for myofibrillar protein breakdown and dietary meat intake.[2][3]

The enzymatic landscape of 1-MH metabolism is dominated by a few key methyltransferases, each with distinct substrate specificities and regulatory mechanisms. Understanding the function and regulation of these enzymes is paramount for elucidating the physiological roles of 1-MH and for developing therapeutic strategies targeting conditions associated with altered muscle protein turnover.

Key Enzymes in this compound Regulation

The synthesis of 1-MH is predominantly controlled by the following enzymes:

  • SET Domain Containing 3 (SETD3): A protein histidine N-methyltransferase that specifically methylates histidine 73 (His73) on β-actin at the N-3 (tau) position.[5][6] While this guide focuses on this compound (π-methylhistidine), the action of SETD3 is crucial in the broader context of histidine methylation in proteins that are major sources of methylated histidine upon degradation.

  • Methyltransferase-like 18 (METTL18): Another protein histidine N-methyltransferase responsible for the N-3 (tau) methylation of histidine 245 in the 60S ribosomal protein L3 (RPL3).[5][7] Similar to SETD3, METTL18 contributes to the pool of methylated histidine in cellular proteins.

  • Carnosine N-methyltransferase 1 (CARNMT1): This enzyme catalyzes the N-1 (π) methylation of the histidine moiety in carnosine (β-alanyl-L-histidine) to form anserine (β-alanyl-1-methyl-L-histidine).[8][9] The subsequent breakdown of anserine, often from dietary sources, releases 1-MH.[10] CARNMT1 has also been shown to methylate histidine residues in certain zinc finger proteins.[11]

Data Presentation: Kinetic Parameters of Key Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in reactions leading to the formation of this compound. This allows for a direct comparison of their catalytic efficiencies and substrate affinities.

EnzymeSubstrateK_m_ (μM)k_cat_ (min⁻¹)Optimal pHOptimal Temperature (°C)Source(s)
Human SETD3 β-actin~0.8~0.7--[5]
S-adenosyl-L-methionine (SAM)~0.1---[5]
Rat SETD3 β-actin0.47 ± 0.050.69 ± 0.02--[1]
S-adenosyl-L-methionine (SAM)0.11 ± 0.01---[1]
Human CARNMT1 Carnosine49590.097.0 - 7.550[8]
S-adenosyl-L-methionine (SAM)533.57--[8]
METTL18 RPL3Not ReportedNot Reported--

Signaling Pathways and Regulation

The activity and expression of the methyltransferases governing 1-MH levels are subject to regulation by various signaling pathways, highlighting potential avenues for therapeutic intervention.

Regulation of SETD3

SETD3 has been implicated in several signaling cascades, including the canonical Wnt signaling pathway. It has been shown to interact with β-catenin, a key component of this pathway, suggesting a role in gene transcription regulation.[12] Furthermore, under hypoxic conditions, the transcription factor FoxM1 can regulate the expression of Vascular Endothelial Growth Factor (VEGF) in a SETD3-dependent manner.[13] Recent studies have also uncovered an interaction between SETD3 and the splicing factor hnRNPK, suggesting a role for SETD3 in the regulation of pre-mRNA splicing.[14]

SETD3_Regulation Wnt Wnt Signaling beta_catenin β-catenin Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Hypoxia Hypoxia FoxM1 FoxM1 Hypoxia->FoxM1 regulates VEGF VEGF Expression FoxM1->VEGF regulates hnRNPK hnRNPK splicing pre-mRNA Splicing hnRNPK->splicing SETD3 SETD3 SETD3->beta_catenin interacts SETD3->FoxM1 interacts SETD3->hnRNPK interacts

SETD3 Regulatory Interactions
Regulation of METTL18

METTL18 has been linked to oncogenic signaling pathways, particularly in the context of HER2-negative breast cancer.[15] Its activity can indirectly influence the phosphorylation of the proto-oncogene tyrosine-protein kinase Src and its downstream effectors, including the PI3K-AKT and NF-κB pathways.[15] This regulation appears to be mediated through METTL18's methylation of RPL3, which in turn affects the integrity and protein levels of Heat Shock Protein 90 (HSP90), a key regulator of protein folding and stability.[15]

METTL18_Regulation METTL18 METTL18 RPL3 RPL3 METTL18->RPL3 methylates HSP90 HSP90 Integrity RPL3->HSP90 influences Src Src Kinase HSP90->Src regulates PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT NFkB NF-κB Pathway Src->NFkB Oncogenic_Responses Oncogenic Responses (e.g., Metastasis) PI3K_AKT->Oncogenic_Responses NFkB->Oncogenic_Responses

METTL18 Signaling Cascade

Experimental Protocols

Accurate measurement of 1-MH levels and the activity of its regulatory enzymes is crucial for research and clinical applications. This section provides detailed methodologies for key experiments.

Quantification of this compound in Biological Samples

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and specific for the quantification of 1-MH in urine and plasma.

Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.

  • Add an internal standard (e.g., deuterated 1-MH).

  • Vortex and transfer to an autosampler vial.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 0.1% formic acid in water.

  • Vortex and transfer to an autosampler vial.

UPLC-MS/MS Conditions (Example):

  • Column: Acquity UPLC HSS T3 column (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient appropriate for the separation of 1-MH from other components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 1-MH and the internal standard.

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis urine Urine Sample centrifuge_urine Centrifuge urine->centrifuge_urine plasma Plasma Sample precipitate Protein Precipitation & Add IS plasma->precipitate dilute Dilute & Add IS centrifuge_urine->dilute vial Transfer to Vial dilute->vial centrifuge_plasma Centrifuge precipitate->centrifuge_plasma evaporate Evaporate centrifuge_plasma->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->vial uplc UPLC Separation vial->uplc msms Tandem Mass Spectrometry (MRM) uplc->msms data Data Acquisition & Quantification msms->data

UPLC-MS/MS Workflow for 1-MH
In Vitro Methyltransferase Activity Assay

Method: MTase-Glo™ Methyltransferase Assay (Promega)

This is a bioluminescence-based assay that measures the formation of S-adenosyl-L-homocysteine (SAH), a universal product of SAM-dependent methyltransferases.

Materials:

  • MTase-Glo™ Methyltransferase Assay Kit (Promega, Cat.# V7601 or V7602)

  • Recombinant methyltransferase (SETD3, METTL18, or CARNMT1)

  • Substrate (e.g., β-actin for SETD3, RPL3 for METTL18, carnosine for CARNMT1)

  • S-adenosyl-L-methionine (SAM)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol (384-well format):

  • Prepare the Methyltransferase Reaction Mixture (Final Volume: 5 µL):

    • 2.5 µL of 2X Reaction Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM DTT)

    • 1 µL of Substrate (at desired concentration)

    • 0.5 µL of SAM (at desired concentration)

    • 1 µL of Recombinant Enzyme (at desired concentration)

  • Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for SETD3, 50°C for CARNMT1) for a predetermined time (e.g., 60 minutes).

  • Add MTase-Glo™ Reagent: Add 5 µL of MTase-Glo™ Reagent to each well. Mix briefly on a plate shaker.

  • Incubate: Incubate at room temperature for 30 minutes.

  • Add MTase-Glo™ Detection Solution: Add 10 µL of MTase-Glo™ Detection Solution to each well. Mix briefly on a plate shaker.

  • Incubate: Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal to the amount of SAH produced using an SAH standard curve.

MTase_Glo_Workflow start Prepare Reaction Mixture (Enzyme, Substrate, SAM) incubate1 Incubate at Optimal Temperature start->incubate1 add_reagent Add MTase-Glo™ Reagent incubate1->add_reagent incubate2 Incubate at Room Temperature (30 min) add_reagent->incubate2 add_detection Add MTase-Glo™ Detection Solution incubate2->add_detection incubate3 Incubate at Room Temperature (30 min) add_detection->incubate3 read_luminescence Measure Luminescence incubate3->read_luminescence

MTase-Glo™ Assay Workflow

Conclusion

The enzymatic regulation of this compound is a complex process with significant physiological and clinical relevance. The methyltransferases SETD3, METTL18, and CARNMT1 are central to the synthesis of methylated proteins and dipeptides that serve as the primary sources of 1-MH. The intricate regulation of these enzymes through various signaling pathways presents exciting opportunities for the development of novel therapeutic agents targeting diseases associated with aberrant muscle protein metabolism and other pathological conditions. The standardized protocols provided in this guide offer a robust framework for researchers to further investigate the roles of these enzymes and the broader implications of 1-MH in health and disease. Future research should focus on elucidating the complete kinetic profiles of all involved enzymes, particularly METTL18, and further dissecting the signaling networks that govern their activity to unlock the full therapeutic potential of targeting 1-MH metabolism.

References

The Cellular Journey of 1-Methyl-L-histidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the essential amino acid L-histidine, has garnered significant interest as a biomarker for dietary meat intake. Unlike its isomer, 3-methylhistidine, which is an indicator of endogenous muscle protein catabolism, 1-MH is not synthesized in the human body. Its presence is almost exclusively a result of the consumption and subsequent metabolic breakdown of anserine, a dipeptide abundant in meat and fish. Understanding the cellular uptake and transport of 1-MH is crucial for accurately interpreting its biomarker data and for exploring its potential, albeit currently unknown, physiological roles. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport of 1-MH, focusing on the transport of its precursor anserine, and details the experimental protocols used to investigate these processes.

Introduction: The Tale of Two Methylhistidines

It is critical to distinguish between this compound (1-MH) and 3-methylhistidine (3-MH). While both are methylated forms of histidine, their origins and physiological significance are distinct:

  • This compound (1-MH): Primarily derived from the dietary intake of anserine (β-alanyl-1-methyl-L-histidine) found in meat, particularly red meat. It serves as a reliable biomarker for meat consumption.

  • 3-methylhistidine (3-MH): Formed by the post-translational methylation of actin and myosin in skeletal muscle. Its urinary excretion is a well-established marker of muscle protein breakdown.

This guide will focus exclusively on the cellular uptake and transport of this compound, which begins with the intestinal absorption of its dietary precursor, anserine.

Intestinal Absorption of Anserine: The Gateway for this compound

The journey of 1-MH into the human body commences with the intestinal absorption of anserine. Anserine is transported across the intestinal brush border membrane by proton-coupled peptide transporters, primarily PEPT1 (SLC15A1) and to a lesser extent, PEPT2 (SLC15A2) .[1][2] These transporters mediate the uptake of di- and tripeptides in a proton-dependent manner.[3]

Kinetics of Anserine Transport

Kinetic studies have demonstrated that anserine is a substrate for both PEPT1 and PEPT2. The affinity of anserine for these transporters has been determined through inhibition studies, measuring its ability to compete with the transport of a known substrate, such as [14C]glycylsarcosine ([14C]Gly-Sar).

Transporter SystemCell LineTransporterKi for Anserine (mM)
Human Intestinal Epithelium ModelCaco-2hPEPT11.55[2]
Rat Kidney Proximal Tubule ModelSKPTrPEPT20.033[2]
Human Peptide Transporter 1 (transfected)HeLahPEPT10.65[2]
Human Peptide Transporter 2 (transfected)HeLahPEPT20.18[2]

Table 1: Kinetic data for the inhibition of glycylsarcosine uptake by anserine.

These data indicate that anserine has a higher affinity for PEPT2 than for PEPT1. However, given that PEPT1 is the predominant peptide transporter in the small intestine, it is considered the primary route for anserine absorption.[2]

Metabolic Fate of Anserine Post-Absorption

Following its transport into intestinal enterocytes, anserine is hydrolyzed by cellular peptidases into its constituent amino acids: This compound and β-alanine .[4][5] 1-MH is then released into the bloodstream for distribution and eventual renal excretion.[4]

anserine_metabolism diet Dietary Anserine (from meat) intestine Intestinal Lumen diet->intestine Ingestion pept1 PEPT1 (SLC15A1) intestine->pept1 Transport enterocyte Enterocyte hydrolysis Hydrolysis (Peptidases) enterocyte->hydrolysis Metabolism bloodstream Bloodstream pept1->enterocyte Uptake one_mh This compound hydrolysis->one_mh beta_alanine β-alanine hydrolysis->beta_alanine one_mh->bloodstream Release beta_alanine->bloodstream Release

Figure 1: Metabolic pathway of dietary anserine to this compound.

Cellular Transport of this compound

Direct evidence for specific transporters of this compound is currently limited. Once released into the bloodstream, its subsequent uptake into various tissues and its renal handling are likely mediated by amino acid transporters.

One potential candidate for 1-MH transport is SLC22A7 (OAT2) , an organic anion transporter. While some database entries suggest a link, concrete experimental validation of 1-MH as a substrate for SLC22A7 is lacking. Further research is required to identify and characterize the specific transporters responsible for the cellular uptake and efflux of 1-MH in different tissues.

Experimental Protocols

Investigating the cellular transport of this compound and its precursor, anserine, requires robust in vitro and ex vivo experimental systems. Below are detailed methodologies for key experiments.

Caco-2 Cell Culture for Intestinal Transport Studies

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Protocol:

  • Cell Culture: Culture Caco-2 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell Inserts: Seed cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Allow the cells to differentiate for 21-25 days, with media changes every 2-3 days. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Uptake Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.0 for apical side to mimic the acidic microclimate of the intestine, and pH 7.4 for basolateral side).

    • Add the transport buffer containing the test substrate (e.g., radiolabeled anserine or 1-MH) to the apical compartment.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

    • To terminate the uptake, aspirate the substrate solution and wash the monolayers rapidly with ice-cold transport buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

    • Quantify the intracellular substrate concentration using an appropriate method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for unlabeled compounds).

    • Determine the protein content of the cell lysate for normalization.

caco2_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay culture Caco-2 Cell Culture seed Seeding on Transwell Inserts culture->seed differentiate Differentiation (21-25 days) seed->differentiate wash Wash with Transport Buffer differentiate->wash add_substrate Add Substrate to Apical Side wash->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Uptake incubate->terminate lyse Cell Lysis terminate->lyse quantify Quantify Substrate lyse->quantify

Figure 2: Experimental workflow for Caco-2 cell uptake assay.

Xenopus laevis Oocyte Expression System for Transporter Characterization

Xenopus laevis oocytes are a powerful tool for the heterologous expression and functional characterization of membrane transporters.

Protocol:

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase.

  • cRNA Injection: Inject the oocytes with cRNA encoding the transporter of interest (e.g., hPEPT1, hPEPT2, or a candidate 1-MH transporter). Incubate the injected oocytes in Barth's solution for 2-5 days to allow for protein expression.

  • Radiolabeled Substrate Uptake Assay:

    • Incubate groups of oocytes (5-10 per group) in a transport buffer containing the radiolabeled substrate.

    • After the desired incubation time, wash the oocytes thoroughly with ice-cold transport buffer to remove extracellular substrate.

    • Lyse individual oocytes in a scintillation vial with SDS.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

    • Place a single oocyte in a recording chamber continuously perfused with transport buffer.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Apply the substrate to the oocyte by switching the perfusion solution.

    • Record the substrate-induced currents, which are a direct measure of electrogenic transport activity.

xenopus_workflow cluster_prep Oocyte Preparation cluster_analysis Functional Analysis harvest Harvest Oocytes defolliculate Defolliculation harvest->defolliculate inject cRNA Injection defolliculate->inject incubate_oocyte Incubation (2-5 days) inject->incubate_oocyte uptake_assay Radiolabeled Uptake Assay incubate_oocyte->uptake_assay tevc Two-Electrode Voltage Clamp incubate_oocyte->tevc

Figure 3: Experimental workflow for Xenopus oocyte expression system.

Future Directions

The cellular transport of this compound remains an area with significant knowledge gaps. Future research should focus on:

  • Identification of 1-MH Transporters: Utilizing techniques such as expression cloning, proteomics, and CRISPR-based screening to identify the specific transporters responsible for 1-MH uptake and efflux in various tissues, including the kidney and muscle.

  • Kinetic Characterization: Determining the kinetic parameters (Km and Vmax) of 1-MH transport by its identified transporters.

  • Physiological Relevance: Investigating the potential physiological roles of 1-MH beyond its use as a dietary biomarker.

  • Drug Interactions: Assessing the potential for drugs to interact with 1-MH transporters, which could have implications for drug development and patient care.

Conclusion

The cellular journey of this compound begins with the intestinal absorption of its precursor, anserine, a process mediated primarily by the peptide transporter PEPT1. Following hydrolysis, 1-MH enters the circulation, but the specific mechanisms governing its subsequent cellular uptake and transport remain to be fully elucidated. The experimental protocols detailed in this guide provide a framework for future investigations aimed at unraveling the complete transport pathway of this important dietary biomarker. A deeper understanding of 1-MH transport will not only refine its clinical utility but may also uncover novel physiological functions.

References

An In-depth Technical Guide to the Distribution of 1-Methyl-L-histidine in Different Tissue Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, has garnered significant interest as a biomarker, primarily associated with dietary meat intake. Its distribution and concentration in various tissues provide critical insights into metabolic processes, nutritional status, and potentially, pathological conditions. This technical guide offers a comprehensive overview of the current knowledge on this compound distribution across different human and animal tissues, with a focus on quantitative data, experimental methodologies for its detection, and the biochemical pathways governing its presence. The document aims to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the roles of methylated amino acids in health and disease.

Introduction

This compound (1-MH) is a naturally occurring amino acid derivative. In humans, it is primarily derived from the dietary intake of anserine (β-alanyl-1-methyl-L-histidine), a dipeptide abundant in the muscle tissue of various animals, particularly poultry and fish.[1][2] Upon ingestion, anserine is hydrolyzed, releasing 1-MH into the bloodstream, which is subsequently excreted in the urine.[1] While 1-MH is not endogenously synthesized in humans, it is formed in animal muscle tissues.[3]

The primary role of 1-MH in clinical and research settings is as a reliable biomarker for meat consumption.[1][2] However, there is ongoing discussion and some conflicting reports in the scientific literature regarding its utility as a marker for endogenous muscle protein breakdown. Some studies suggest that urinary excretion of 1-MH is not influenced by muscle catabolism, distinguishing it from its isomer, 3-methylhistidine.[1] Conversely, other sources propose that plasma and urine concentrations of 1-MH can serve as sensitive markers for myofibrillar protein degradation, with an estimation that approximately 75% of 1-MH in the human body originates from skeletal muscle.[3] This guide will delve into the evidence supporting both perspectives.

Understanding the distribution of 1-MH in different tissues is crucial for interpreting its physiological and pathological significance. This document provides a detailed summary of the quantitative data available on 1-MH concentrations in various tissues, outlines the experimental protocols used for its measurement, and visualizes the key biochemical pathways involved in its metabolism and formation.

Quantitative Distribution of this compound

The concentration of this compound varies significantly across different biological matrices and is heavily influenced by dietary habits. The following tables summarize the available quantitative data for 1-MH and its precursor, anserine, in human and animal tissues.

Table 1: Concentration of this compound in Human Tissues and Fluids

Tissue/FluidConcentrationMethod of AnalysisReference(s)
Plasma 9.8 - 15.6 µM (Average: 12.7 µM)Not specified[4]
≤47 µmol/LNot specified[1]
0.5 - 15.0 µmol/LLC-MS/MS[5]
Urine 17.7 - 153.8 µmol/mmol of creatinine (Average: 25-40 µmol/mmol of creatinine)Not specified[4]
23 - 1339 nmol/mg creatinineNot specified[1]
Skeletal Muscle Data not directly available for 1-MH. Anserine concentration: 158.1 ± 68.5 µmol·kg⁻¹ of dry muscleNot specified[6]
Cardiac Muscle Data not directly available for 1-MH. Anserine concentration: 10.1 ± 13.4 µmol·kg⁻¹ of dry muscleNot specified[6]
Brain (Superior Frontal Gyrus) A study has been conducted, but specific concentration values are not publicly available in the accessed literature.UPLC-MS[7][8]
Liver No quantitative data found in the reviewed literature.-

Table 2: Concentration of this compound in Animal Tissues

AnimalTissueConcentrationMethod of AnalysisReference(s)
Rat Skeletal MuscleMost abundant among 18 tissues studied (specific values not provided in abstract)Gas Chromatography-Mass Spectrometry[9]
Rat SerumElevated 11-fold after myotoxic dose of cerivastatinGas Chromatography-Mass Spectrometry[9]
Rat UrineElevated 6-fold after myotoxic dose of cerivastatinGas Chromatography-Mass Spectrometry[9]

Biochemical Pathways

The presence of this compound in the body is governed by two primary pathways: the exogenous breakdown of dietary anserine and the endogenous post-translational modification of actin and myosin in animal tissues.

Exogenous Pathway: Anserine Metabolism

In humans, the main source of 1-MH is the hydrolysis of anserine from consumed meat and fish. This process primarily occurs in the gastrointestinal tract.

Anserine_Metabolism Anserine Anserine (from dietary meat) Hydrolysis Hydrolysis (e.g., Carnosinase) Anserine->Hydrolysis BetaAlanine β-Alanine Hydrolysis->BetaAlanine OneMH This compound Hydrolysis->OneMH Bloodstream Bloodstream OneMH->Bloodstream Urine Urine (Excretion) Bloodstream->Urine

Figure 1. Metabolic pathway of dietary anserine to this compound.

Endogenous Pathway: Post-Translational Modification of Actin and Myosin

In animal tissues, 1-MH is synthesized as a post-translational modification of histidine residues within proteins, most notably actin and myosin. This process is catalyzed by specific methyltransferases. The enzyme SET domain containing 3 (SETD3) has been identified as the specific actin-histidine N-methyltransferase.[10]

PTM_Pathway cluster_protein Protein (Actin/Myosin) Histidine Histidine Residue SETD3 SETD3 (Methyltransferase) Histidine->SETD3 Substrate SAM S-Adenosyl methionine (SAM) SAM->SETD3 Methyl Donor SAH S-Adenosyl homocysteine (SAH) SETD3->SAH OneMH_protein This compound Residue SETD3->OneMH_protein Catalyzes Proteolysis Proteolysis OneMH_protein->Proteolysis Free_OneMH Free this compound Proteolysis->Free_OneMH

Figure 2. Post-translational methylation of histidine to form this compound.

Experimental Protocols for Quantification

Accurate quantification of this compound is essential for its use as a biomarker. Various analytical techniques have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis (CE) being the most common.

Sample Preparation from Tissues (General Protocol)

The following is a generalized workflow for the extraction of 1-MH from solid tissue samples. Specific buffer compositions and volumes may need to be optimized for different tissue types.

Tissue_Prep_Workflow Start Tissue Sample (e.g., muscle, brain) Homogenize Homogenization (in buffer with protease inhibitors) Start->Homogenize Centrifuge1 Centrifugation (to pellet debris) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Deproteinate Protein Precipitation (e.g., with trichloroacetic acid or acetonitrile) Supernatant1->Deproteinate Centrifuge2 Centrifugation (to pellet precipitated proteins) Deproteinate->Centrifuge2 Supernatant2 Collect Supernatant (for analysis) Centrifuge2->Supernatant2 Analysis LC-MS/MS or CE Analysis Supernatant2->Analysis

Figure 3. General workflow for the extraction of this compound from tissue samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 1-MH in complex biological matrices.

  • Principle: This technique separates 1-MH from other components in the sample using liquid chromatography, followed by detection and quantification using mass spectrometry.

  • Sample Preparation (Plasma/Serum): Protein precipitation is a common first step, often using agents like acetonitrile or trichloroacetic acid.[11]

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar analytes like 1-MH.

  • Mass Spectrometry: Detection is typically performed in positive ion mode using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., d3-1-methylhistidine) is crucial for accurate quantification.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a rapid and efficient alternative for the analysis of 1-MH, particularly in urine samples.

  • Principle: CE separates ions based on their electrophoretic mobility in an electric field.

  • Sample Preparation (Urine): Urine samples can often be analyzed after simple dilution.[11] For plasma, a protein precipitation step is required.[11]

  • Separation: Analytes are resolved in a capillary filled with a run buffer. A low pH buffer (e.g., 60 mmol/L Tris-phosphate, pH 2.2) can achieve separation in under 12 minutes.[11]

  • Detection: UV detection is a common method, although coupling with mass spectrometry can enhance sensitivity and specificity.

Discussion and Future Directions

The distribution of this compound is intrinsically linked to dietary habits, making it a robust biomarker for meat intake. The quantitative data presented in this guide highlight the significant differences in 1-MH levels between biofluids and the potential for high concentrations in muscle tissue, primarily in the form of its precursor, anserine.

A key area of ongoing investigation is the precise role of 1-MH as a biomarker for endogenous muscle protein breakdown in humans. While some evidence suggests a contribution from muscle catabolism, the overwhelming influence of dietary intake complicates this interpretation. Future research should focus on controlled intervention studies to dissect the relative contributions of diet and endogenous production to circulating and excreted 1-MH levels.

Furthermore, there is a clear need for more comprehensive quantitative data on 1-MH concentrations in a wider range of human tissues, particularly the brain and liver. The lack of such data currently limits our understanding of the potential physiological roles of 1-MH in these organs. The development and application of standardized, validated protocols for the extraction and quantification of 1-MH from solid tissues will be crucial for advancing this area of research.

For drug development professionals, understanding the baseline distribution and dietary influences on 1-MH is essential when evaluating it as a potential biomarker for drug efficacy or toxicity, especially for compounds that may affect muscle metabolism or nutritional status.

Conclusion

This compound is a key metabolite with established utility as a biomarker for meat consumption. Its distribution is highest in skeletal muscle, primarily as a component of anserine, and it is readily detected in plasma and urine. While its role as a marker for muscle protein breakdown remains an area of active discussion, the analytical methods for its quantification are well-established and robust. This technical guide provides a foundational overview of the current state of knowledge, highlighting the need for further research to fully elucidate the tissue-specific distribution and physiological significance of this intriguing methylated amino acid.

References

An In-depth Technical Guide to 1-Methyl-L-histidine: Chemical Structure, Stereoisomerism, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine is a naturally occurring, non-proteinogenic amino acid derivative of L-histidine. It serves as a significant biomarker for in vivo muscle protein breakdown and has been implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and biological context of this compound. Detailed experimental protocols for its synthesis and quantification are presented, alongside visualizations of its biochemical pathways to support further research and drug development endeavors.

Chemical Structure and Stereoisomerism

This compound, systematically named (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid, is a derivative of the essential amino acid L-histidine.[1] The core structure consists of an alpha-amino acid with an imidazole side chain. The key distinguishing feature is the methylation at the N-1 position (also referred to as the tele- or τ-position) of the imidazole ring.[2][3]

Stereoisomerism:

The stereochemistry of this compound is defined by the chiral center at the alpha-carbon. The "L" designation indicates that the amino group is on the left side in a Fischer projection, analogous to L-glyceraldehyde. This corresponds to an (S) configuration at the alpha-carbon according to the Cahn-Ingold-Prelog priority rules.[1]

Its primary stereoisomer is 1-Methyl-D-histidine, the D-enantiomer, which is not typically found in biological systems. Another important positional isomer is 3-Methyl-L-histidine (pi-methylhistidine), where the methyl group is attached to the N-3 position of the imidazole ring.[2][3] It is crucial to distinguish between these isomers as they have different biological origins and implications. There has been historical confusion in literature regarding the nomenclature of the methylated nitrogen atoms on the imidazole ring.[2]

Below is a visualization of the chemical structure of this compound and its relationship with L-histidine and its primary stereoisomer.

cluster_0 Chemical Structures Histidine L-Histidine Methyl_Histidine This compound Histidine->Methyl_Histidine Methylation at N-1 D_Methyl_Histidine 1-Methyl-D-histidine Methyl_Histidine->D_Methyl_Histidine Enantiomer

Fig. 1: Structural relationship of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C7H11N3O2[4][5]
Molecular Weight 169.18 g/mol [1][5]
Melting Point ~240 °C (decomposes)[5][6]
Solubility Soluble in water (100 mg/mL)[4]
Optical Activity [α]20/D −24±1°, c = 2% in H2O
SMILES CN1C=C(N=C1)C--INVALID-LINK--N[1]
InChIKey BRMWTNUJHUMWMS-LURJTMIESA-N[1][4]
CAS Number 332-80-9[4]

Biological Significance and Signaling

This compound is not incorporated into proteins during synthesis.[3] Instead, it is formed through the post-translational methylation of histidine residues within existing proteins, primarily actin and myosin in skeletal muscle.[3] This modification is catalyzed by specific protein histidine N-methyltransferases.

The primary biological significance of this compound is as a biomarker for muscle protein breakdown.[3] During the catabolism of muscle proteins, this compound is released and subsequently excreted in the urine without being reutilized for protein synthesis.[3] Therefore, its urinary concentration can serve as an index of the rate of muscle protein degradation.

Enzymatic Synthesis:

The methylation of histidine residues to form 1-methylhistidine is carried out by a class of enzymes known as protein histidine methyltransferases (PHMTs). Two key enzymes identified in this process are:

  • SETD3 (SET domain-containing protein 3): This enzyme specifically mediates the N-1 (tau) methylation of histidine-73 in β-actin.[3]

  • METTL18: This enzyme is also involved in histidine methylation.[3]

The methylation reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

The following diagram illustrates the workflow of this compound formation and its use as a biomarker.

cluster_1 Biological Workflow of this compound Actin Actin (with Histidine-73) SETD3 SETD3 Enzyme Actin->SETD3 SAM S-Adenosyl-L-methionine (SAM) SAM->SETD3 Methylated_Actin Methylated Actin (with 1-Methylhistidine) SETD3->Methylated_Actin Muscle_Breakdown Muscle Protein Breakdown Methylated_Actin->Muscle_Breakdown Released_1MH Released this compound Muscle_Breakdown->Released_1MH Urine_Excretion Urinary Excretion Released_1MH->Urine_Excretion Biomarker Biomarker of Muscle Catabolism Urine_Excretion->Biomarker

Fig. 2: Formation and role of this compound.

Experimental Protocols

Chemical Synthesis of this compound

A common method for the synthesis of this compound involves the selective methylation of a protected L-histidine derivative followed by deprotection.

Protocol Outline:

  • Protection of L-histidine: The amino and carboxyl groups of L-histidine are first protected to prevent side reactions. This can be achieved by forming the methyl ester of L-Nα,3-dibenzoylhistidine.

  • Methylation: The protected L-histidine is then alkylated using a methylating agent. Trimethyloxonium fluoroborate is an effective reagent for the selective methylation of the N-1 position of the imidazole ring.

  • Deprotection: The protecting groups are subsequently removed. This is typically achieved by acid hydrolysis, which cleaves the ester and benzoyl groups to yield this compound.

  • Purification: The final product is purified, often using ion-exchange chromatography, to separate it from unreacted starting materials and byproducts.

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of this compound in biological samples such as urine and plasma.

Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant with an appropriate volume of deionized water.

  • Add an internal standard (e.g., a stable isotope-labeled this compound) to the diluted sample.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and its internal standard for quantification.

The following diagram outlines the experimental workflow for the quantification of this compound.

cluster_2 Quantification Workflow Sample Biological Sample (Urine/Plasma) Preparation Sample Preparation (Dilution, Internal Standard) Sample->Preparation HPLC HPLC Separation (C18 Column) Preparation->HPLC MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Quantification Quantification MS->Quantification

Fig. 3: Experimental workflow for quantification.

Conclusion

This compound is a molecule of significant interest in biomedical research, primarily due to its role as a reliable biomarker for muscle protein catabolism. Understanding its chemical properties, stereochemistry, and the biological pathways it is involved in is crucial for its application in clinical diagnostics and for exploring its potential role in various disease states. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and accurately quantify this important amino acid derivative, facilitating further investigations into its physiological and pathological relevance.

References

The Role of SETD3 in Post-Translational Histidine Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the SETD3 methyltransferase and its pivotal role in the synthesis of methylhistidine. It details the enzyme's core mechanisms, associated signaling pathways, and physiological significance. This document consolidates key quantitative data, outlines experimental protocols for studying SETD3, and presents visual representations of critical pathways and workflows to facilitate a comprehensive understanding for research and development applications.

Introduction: Unraveling the Function of SETD3

For decades, the existence of a methylated form of histidine in actin was known, but the enzyme responsible remained elusive[1][2]. Recent breakthroughs have identified SET domain-containing protein 3 (SETD3) as the long-sought-after actin-specific histidine N-methyltransferase[3][4][5][6]. SETD3 is a member of the SET domain superfamily of proteins, which are historically known as lysine methyltransferases[5]. However, extensive research has now firmly established that the primary physiological substrate of SETD3 is not a histone protein, but rather the highly abundant cytoskeletal protein, β-actin[1][4][7].

SETD3 catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to a specific histidine residue on actin[4][7]. This post-translational modification (PTM) is critical for several biological processes, most notably the regulation of smooth muscle contractility[1][2].

A Note on Nomenclature: 1-Methylhistidine vs. 3-Methylhistidine

There is considerable confusion in scientific literature and databases regarding the nomenclature of the methylated histidine product of SETD3. Histidine can be methylated on two different nitrogen atoms of its imidazole ring. According to IUPAC nomenclature, these are the pros (π) and tele (τ) positions.

  • 3-methylhistidine (3-MH or π-methylhistidine): Methylation at the nitrogen atom closer to the alpha-carbon of the amino acid backbone.

  • 1-methylhistidine (1-MH or τ-methylhistidine): Methylation at the nitrogen atom further from the alpha-carbon.

The product of SETD3's activity on actin is 3-methylhistidine (Nτ-methylhistidine) [1][8]. However, some databases refer to this as 1-methylhistidine or tele-methylhistidine[9][10]. While 1-methylhistidine exists and is primarily a biomarker for dietary meat intake from the breakdown of anserine, it is not the direct product of SETD3 activity in humans[11][12]. This guide will use the precise term 3-methylhistidine (Nτ-methylhistidine) to refer to the product of SETD3-catalyzed methylation of actin.

Core Mechanism of SETD3-Mediated Methylation

SETD3 is a highly specific enzyme that consists of a catalytic SET domain and a Rubisco LSMT (large subunit methyltransferase) substrate-binding domain[3][4][7]. Its primary function is the methylation of the Nτ (tele) nitrogen atom of the Histidine 73 (H73) residue in β-actin[4][8].

Substrate Specificity: In vitro and in vivo experiments have demonstrated that β-actin is the only bona fide substrate of SETD3[4]. While initial reports suggested SETD3 might methylate histones H3 at lysines 4 and 36, subsequent, more rigorous studies have refuted this, showing no histone methyltransferase activity[1][4][13]. Quantitative proteomics analysis of cells with SETD3 depletion confirmed that the methylation of actin at H73 is the principal and only detectable physiological event catalyzed by SETD3[1][2]. The enzyme shows activity on all human actin isoforms[1].

Catalytic Process: The methylation reaction involves several key steps. The Rubisco LSMT-like domain of SETD3 recognizes and binds the actin substrate[4][7]. The actin peptide is clamped into a long surface groove on the SET domain, which orients the H73 residue within the catalytic pocket[1][2]. The side chain of residue N256 in SETD3 stabilizes the Nπ nitrogen of H73 in a protonated state, which enhances the nucleophilicity of the target Nτ nitrogen[4]. This deprotonated Nτ nitrogen then attacks the methyl group of the cofactor S-adenosyl-L-methionine (SAM), resulting in the formation of 3-methylhistidine on actin and S-adenosyl-L-homocysteine (SAH) as a byproduct[4].

dot

SETD3_Catalytic_Mechanism cluster_0 SETD3 Enzyme SETD3 SETD3 SET_Domain SET Domain (Catalytic Core) Methylated_Actin Methylated β-Actin (3-methylhistidine-73) SET_Domain->Methylated_Actin 3. Methyl Transfer SAH SAH (S-adenosyl-L-homocysteine) SET_Domain->SAH Byproduct Release Rubisco_Domain Rubisco LSMT Domain (Substrate Recognition) Rubisco_Domain->SET_Domain 2. Positioning of H73 Actin β-Actin (with His73) Actin->Rubisco_Domain 1. Binding SAM SAM (S-adenosyl-L-methionine) SAM->SET_Domain Cofactor Binding

Caption: Catalytic mechanism of SETD3-mediated actin methylation.

Physiological Roles and Signaling Pathways

The methylation of actin at H73 by SETD3 has significant physiological consequences, primarily related to muscle function and cytoskeletal dynamics.

3.1 Smooth Muscle Contraction and Parturition A critical role for SETD3 has been identified in uterine smooth muscle contraction. Mice lacking SETD3 exhibit a complete loss of actin-H73 methylation[1][2]. SETD3-deficient female mice suffer from severely decreased litter sizes due to primary maternal dystocia (obstructed labor) that does not respond to labor-inducing agents[1][2]. Further studies on primary human uterine smooth muscle cells showed that depletion of SETD3 impairs signal-induced contraction[1][2]. This establishes a pivotal role for SETD3-mediated actin methylation in the mechanics of childbirth.

dot

Smooth_Muscle_Contraction_Pathway SETD3 SETD3 Active Actin_meH73 Actin (3-meHis73) SETD3->Actin_meH73 Methylates Actin_H73 Actin (His73) Actin_H73->Actin_meH73 Filament_Assembly Accelerated Actin Filament Assembly Actin_meH73->Filament_Assembly Contraction Normal Uterine Smooth Muscle Contraction Filament_Assembly->Contraction Parturition Successful Parturition Contraction->Parturition SETD3_KO SETD3 Knockout No_Methylation No Actin Methylation SETD3_KO->No_Methylation Impaired_Contraction Impaired Contraction No_Methylation->Impaired_Contraction Dystocia Primary Dystocia Impaired_Contraction->Dystocia

Caption: Role of SETD3 in regulating smooth muscle contraction.

3.2 Cytoskeletal Dynamics and Muscle Differentiation The methylation of H73 reduces the rate of nucleotide exchange on actin monomers and modestly accelerates the assembly of actin filaments[1][2]. This suggests a role in maintaining the integrity of the cytoskeleton[4][14]. Consistent with this, SETD3-deficient cells have been shown to have less filamentous actin (F-actin)[3].

Early studies also implicated SETD3 in muscle differentiation. Overexpression of SETD3 in myocyte cell lines was found to activate the transcription of muscle-related genes like myogenin and muscle creatine kinase (MCK), thereby inducing differentiation[13][15]. Conversely, knockdown of SETD3 was shown to inhibit this process[13][15].

3.3 Other Potential Roles and Signaling Interactions Emerging evidence suggests that SETD3's functions may extend beyond the cytoskeleton.

  • Wnt Signaling: In mouse embryonic stem cells (mESCs), SETD3 has been shown to interact with β-catenin and is implicated in the canonical Wnt signaling pathway, which is crucial for proper endoderm differentiation[16][17]. The absence of SETD3 leads to reduced Wnt transcriptional activity and decreased levels of nuclear β-catenin[16][17].

  • Mitochondrial Dynamics: SETD3 has been described as a mechanosensitive enzyme that localizes to the outer mitochondrial membrane, where it promotes actin polymerization. Its absence leads to diminished F-actin around mitochondria and altered mitochondrial morphology and function[18].

  • Hypoxia and Angiogenesis: SETD3 may play a role in the response to hypoxic conditions. It has been reported to interact with the transcription factor FoxM1 and regulate the expression of Vascular Endothelial Growth Factor (VEGF)[7].

Quantitative Data

The biochemical properties of SETD3 have been characterized through various quantitative assays.

Table 1: Kinetic Parameters of Human SETD3

Substrate Parameter Value Reference
β-actin KM ~0.8 µM [7]
β-actin kcat ~0.7 min-1 [7]
β-actin kcat 0.65 min-1 [8]
β-actin kcat 0.809 min-1 [8]
S-adenosyl-L-methionine (SAM) KM ~0.1 µM [7]

| S-adenosyl-L-methionine (SAM) | kcat | 0.61 min-1 |[8] |

Table 2: Binding Affinities and Effects of Mutations

SETD3 Variant Peptide/Substrate Method Kd Fold Change vs. WT Reference
Wild-Type (WT) β-actin peptide (aa 66-88) ITC 0.17 µM - [5]
WT Met73 peptide ITC 25 nM - [19]
R215A Mutant β-actin peptide ITC 3.57 µM 21-fold weaker [20]
R316A Mutant β-actin peptide ITC 7.14 µM 42-fold weaker [20]
WT βA-His73 peptide ITC 0.7 µM - [21]

| WT | βA-Orn73 peptide | ITC | 7.2 µM | ~10-fold weaker |[21] |

Table 3: Quantitative Proteomics of SETD3 Substrates

Analysis Type Cell Line Key Finding Reference

| SILAC-based Quantitative Proteomics | HeLa cells ± SETD3 | Methylation of actin-H73 was the only change observed out of >900 lysine, arginine, and histidine methylation events detected. |[1] |

Experimental Protocols

The identification and characterization of SETD3's function have relied on a combination of biochemical, proteomic, and genetic techniques.

5.1 In Vitro Methyltransferase Assay (Radiometric) This assay measures the transfer of a radiolabeled methyl group from [³H]SAM to the substrate.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant purified SETD3 enzyme, the substrate (e.g., recombinant β-actin or cytoplasmic extract), and [³H]S-adenosyl-L-methionine in a suitable buffer (e.g., 20 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT)[1].

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

  • Quenching: Stop the reaction by adding SDS loading buffer.

  • Separation: Separate the reaction products by SDS-PAGE.

  • Detection: Visualize total protein by Coomassie blue staining. Detect the incorporated radioactivity by autoradiography or fluorography. A band corresponding to the molecular weight of the substrate (~42 kDa for actin) indicates methylation[7].

5.2 In Vitro Methyltransferase Assay (Bioluminescence) This method detects the reaction byproduct SAH.

  • Reaction Mixture: Prepare a reaction mixture as above, but with non-radiolabeled SAM[1]. Typical concentrations are 0.18 µM SETD3, 50 µM actin peptide, and 40 µM SAM[1].

  • Incubation: Incubate at room temperature for a set time course.

  • Quenching: Stop the reaction by adding an acid like TFA to 0.1%[1].

  • Detection: Transfer an aliquot of the reaction to a 384-well plate. Use a commercial kit (e.g., MTase-Glo™, Promega) which converts SAH to ATP, and then uses luciferase to generate a light signal proportional to the amount of SAH produced[1]. Read the luminescence on a microplate reader.

5.3 Mass Spectrometry for Identification of Methylated Residue

  • In Vitro Reaction: Perform a scaled-up methylation reaction using deuterated SAM (d3-SAM) to distinguish the newly added methyl group from any pre-existing modifications[1].

  • Protein Digestion: Excise the protein band of interest from an SDS-PAGE gel and perform in-gel digestion with a protease (e.g., Trypsin or Chymotrypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against a protein database, specifying a variable modification of +17.034 Da (for a deuterated methyl group) on histidine residues. Unambiguous identification of a peptide with this mass shift at H73 confirms the site of methylation[1].

5.4 Isothermal Titration Calorimetry (ITC) for Binding Affinity ITC directly measures the heat released or absorbed during a binding event.

  • Sample Preparation: Place a solution of purified SETD3 protein (e.g., 2-502 core region) in the ITC sample cell. Load a solution of the binding partner (e.g., a synthetic β-actin peptide spanning residues 66-88) into the injection syringe[5][20].

  • Titration: Perform a series of small, sequential injections of the peptide into the protein solution at a constant temperature.

  • Data Acquisition: A sensitive calorimeter measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction[5][20].

dot

Experimental_Workflow cluster_0 Hypothesis: Identify Actin Methyltransferase cluster_1 Biochemical & Proteomic Analysis cluster_2 In Vivo Validation Start Cytoplasmic Extract (Source of Substrate) Methylation_Assay In Vitro Methylation Assay with [3H]SAM Start->Methylation_Assay Recombinant_SETD3 Recombinant SETD3 (Wild-Type and Mutant) Recombinant_SETD3->Methylation_Assay Purification Fractionation & Purification of ~42 kDa Substrate Methylation_Assay->Purification Identifies ~42 kDa band Mass_Spec Mass Spectrometry (LC-MS/MS) Purification->Mass_Spec Identification Identification of β-Actin as Substrate Mass_Spec->Identification CRISPR CRISPR/Cas9 Knockout of SETD3 in Cells/Mice Identification->CRISPR Confirms substrate, validate in vivo Western_Blot Western Blot of Tissue Extracts CRISPR->Western_Blot Quant_Proteomics Quantitative Proteomics (SILAC) CRISPR->Quant_Proteomics Phenotype Phenotypic Analysis (e.g., Uterine Contraction) CRISPR->Phenotype

References

Methodological & Application

Application Note: Quantification of 1-Methyl-L-histidine in Urine by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-L-histidine (1-MH) is a methylated derivative of the amino acid L-histidine. In humans, 1-MH is primarily derived from the dietary intake of anserine, a dipeptide found in high concentrations in meat and fish.[1][2] Unlike its isomer 3-methylhistidine, which is an indicator of endogenous muscle protein catabolism, 1-MH is considered a reliable biomarker for exogenous meat consumption.[2] Accurate quantification of 1-MH in urine is valuable for nutritional studies, monitoring dietary compliance in clinical trials, and in metabolic research.

This application note details a rapid, sensitive, and specific method for the quantification of this compound in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described protocol is straightforward, involving a simple dilution step for sample preparation, making it suitable for high-throughput analysis.

Signaling Pathways and Logical Relationships

The metabolic origin of urinary this compound is primarily from dietary sources. The following diagram illustrates this pathway.

diet Dietary Intake (Meat, Fish) anserine Anserine (β-alanyl-1-methyl-L-histidine) diet->anserine hydrolysis Hydrolysis (Intestinal Peptidases) anserine->hydrolysis one_mh This compound hydrolysis->one_mh absorption Intestinal Absorption one_mh->absorption bloodstream Bloodstream absorption->bloodstream excretion Renal Excretion bloodstream->excretion urine Urine excretion->urine cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Addition of Isotopic Internal Standard urine_sample->add_is dilution Dilution with Water add_is->dilution uplc UPLC Separation dilution->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification using Calibration Curve msms->quant report Reporting of Results (e.g., nmol/mL or µmol/g creatinine) quant->report

References

Application Notes and Protocols for 1-Methyl-L-histidine Analysis in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-L-histidine (1-MH) is a methylated derivative of the amino acid L-histidine. In humans, 1-MH is primarily derived from the dietary intake of anserine, a dipeptide abundant in meat and fish.[1][2] Anserine is hydrolyzed in the gastrointestinal tract and other tissues, releasing 1-MH, which is then absorbed into the bloodstream. Unlike its isomer, 3-methylhistidine, which is an indicator of endogenous muscle protein breakdown, 1-MH is considered a reliable biomarker for recent meat consumption.[2][3] The concentration of this compound in human blood plasma has been reported to be in the range of 9.8-15.6 µM.[4][5]

Accurate and robust quantification of this compound in plasma is crucial for nutritional studies, clinical research, and drug development. For instance, monitoring 1-MH levels can help assess dietary adherence in clinical trials or investigate the correlation between meat intake and various health outcomes. This document provides detailed protocols for the analysis of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE), along with a summary of quantitative performance data.

Metabolic Pathway of this compound

The primary source of this compound in humans is the metabolic breakdown of anserine from dietary sources. The following diagram illustrates this pathway.

Metabolic Pathway of this compound from Dietary Anserine Diet Dietary Intake (Meat, Fish) Anserine Anserine (β-alanyl-1-methyl-L-histidine) Diet->Anserine contains GI_Tract Gastrointestinal Tract Anserine->GI_Tract Hydrolysis Hydrolysis GI_Tract->Hydrolysis Anserinase Anserinase Hydrolysis->Anserinase Beta_Alanine β-Alanine Hydrolysis->Beta_Alanine One_MH This compound Hydrolysis->One_MH Bloodstream Bloodstream (Plasma) One_MH->Bloodstream absorption Excretion Renal Excretion Bloodstream->Excretion

Caption: Metabolic pathway of this compound from dietary anserine.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in plasma samples is depicted below. This workflow is applicable to both LC-MS/MS and Capillary Electrophoresis methods with minor variations in the sample preparation and analysis steps.

General Workflow for this compound Plasma Analysis Start Start: Plasma Sample Collection Sample_Prep Sample Preparation Start->Sample_Prep Protein_Precipitation Protein Precipitation (e.g., Acetonitrile or Sulfosalicylic Acid) Sample_Prep->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Analysis Analytical Separation and Detection Supernatant_Transfer->Analysis LC_MS LC-MS/MS Analysis->LC_MS Method 1 CE_UV Capillary Electrophoresis with UV Detection Analysis->CE_UV Method 2 Data_Processing Data Processing and Quantification LC_MS->Data_Processing CE_UV->Data_Processing End End: Report Generation Data_Processing->End

Caption: General workflow for this compound plasma analysis.

Experimental Protocols

Protocol 1: Analysis of this compound in Plasma by LC-MS/MS

This protocol is based on a direct analysis method without derivatization, which simplifies sample preparation and increases throughput.

1. Materials and Reagents

  • This compound certified reference standard

  • Isotopically labeled internal standard (e.g., Histidine-13C6,15N3)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sulfosalicylic acid

  • Ultrapure water

  • Human plasma (control and study samples)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid.

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 30 minutes to allow for complete protein precipitation.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of the internal standard solution (prepared in the initial mobile phase) and vortex.

  • Transfer the final mixture to an autosampler vial for injection.

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Mixed-mode column (e.g., Acclaim™ Trinity™)

    • Mobile Phase A: Ammonium formate in water, pH 2.8

    • Mobile Phase B: Ammonium formate in water and acetonitrile (80/20 v/v)

    • Gradient: A suitable gradient to separate this compound from its isomers and other plasma components.

    • Flow Rate: As per column manufacturer's recommendation (e.g., 0.45 mL/min)

    • Injection Volume: 4 µL

    • Column Temperature: 30°C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Selected Reaction Monitoring (SRM)

    • SRM Transitions:

      • This compound: m/z 170.1 -> 124.1

      • Internal Standard (Histidine-13C6,15N3): Specific transition for the labeled standard.

    • Source Parameters: Optimized for the specific instrument (e.g., Spray Voltage: 3500 V, Vaporizer Temperature: 370°C, Capillary Temperature: 270°C).

4. Data Analysis and Quantification

  • Generate a calibration curve using a series of known concentrations of this compound standard spiked into a surrogate matrix (e.g., water or stripped plasma).

  • Quantify this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of this compound in Plasma by Capillary Electrophoresis

This protocol provides an alternative method using Capillary Electrophoresis with UV detection.

1. Materials and Reagents

  • This compound certified reference standard

  • Tris-phosphate buffer

  • Acetonitrile

  • Ammonia solution

  • Ultrapure water

  • Human plasma (control and study samples)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To a volume of plasma, add a mixture of acetonitrile/ammonia (80:20) for protein precipitation.

  • Vortex vigorously.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

3. Capillary Electrophoresis Conditions

  • Capillary: Fused-silica capillary

  • Run Buffer: 60 mmol/L Tris-phosphate, pH 2.2

  • Injection: Hydrodynamic injection

  • Voltage: Optimized for separation (e.g., 25 kV)

  • Detection: UV detection at a suitable wavelength (e.g., 200 nm)

  • Temperature: Controlled temperature (e.g., 25°C)

4. Data Analysis and Quantification

  • Prepare a calibration curve by analyzing a series of this compound standards of known concentrations.

  • Quantify this compound in the plasma samples by comparing the peak area to the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of the described analytical methods for this compound in plasma.

Table 1: LC-MS/MS Method Performance

ParameterReported Value(s)Reference(s)
Linearity Range2 - 500 µmol/L[1]
Limit of Quantification (LOQ)2 µmol/L[1]
AccuracyWithin ±20% of nominal concentration[1]
Precision (%CV)< 20%[1]

Table 2: Capillary Electrophoresis Method Performance

ParameterReported Value(s)Reference(s)
Linearity RangeNot explicitly stated
Limit of Detection (LOD)20 nmol/L
RecoveryQuantitative
Run Time< 12 minutes

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in plasma samples. The LC-MS/MS method offers high sensitivity and specificity, making it well-suited for demanding research and clinical applications. The Capillary Electrophoresis method presents a viable, cost-effective alternative. The choice of method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The provided quantitative data can serve as a benchmark for method validation and implementation in your laboratory.

References

Application Notes: 1-Methyl-L-histidine as a Biomarker for Protein Catabolism Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methyl-L-histidine (1-MH), also known as tele-methylhistidine, is a methylated derivative of the amino acid L-histidine.[1][2][3] It is formed through the post-translational methylation of histidine residues in specific proteins, most notably actin and myosin, which are abundant in skeletal muscle.[1][2][3] The enzyme responsible for this modification on actin is SET domain-containing protein 3 (SETD3), a protein-histidine N-methyltransferase.[1][3] During the natural process of muscle protein breakdown (catabolism), these proteins are degraded, releasing 1-MH into the bloodstream.[2][3] Unlike its precursor, L-histidine, 1-MH cannot be reutilized for protein synthesis and is subsequently excreted in the urine.[1][2] This characteristic makes the urinary and plasma concentrations of 1-MH a valuable and sensitive biomarker for quantifying the rate of myofibrillar protein degradation.[1][2]

It is important to distinguish 1-MH from its isomer, 3-methylhistidine (3-MH). While both are markers of muscle protein turnover, 1-MH is also significantly influenced by dietary intake of meat, particularly red meat, as it is a breakdown product of the dipeptide anserine found in animal muscle tissue.[2][4][5] Therefore, when assessing endogenous protein catabolism, it is crucial to consider and potentially control for dietary meat consumption.[4][5] In some contexts, 1-MH is intentionally used as a biomarker for meat intake.[6]

These application notes provide a comprehensive overview of the use of this compound in research, clinical, and drug development settings for the assessment of protein catabolism.

Biochemical Pathway of this compound Formation and Release

The formation and release of this compound as a marker of protein catabolism involves a series of key steps from its synthesis within muscle proteins to its eventual excretion.

cluster_muscle_cell Skeletal Muscle Cell cluster_circulation Circulation cluster_excretion Excretion cluster_diet Dietary Influence Actin_Myosin Actin & Myosin (Myofibrillar Proteins) Histidine_Residues Histidine Residues Actin_Myosin->Histidine_Residues contain Methylated_Proteins Methylated Actin & Myosin (1-Methylhistidine residues) Histidine_Residues->Methylated_Proteins methylation by Protein_Catabolism Protein Catabolism (e.g., via Ubiquitin-Proteasome System) Methylated_Proteins->Protein_Catabolism Free_1MH Free this compound Protein_Catabolism->Free_1MH releases Plasma_1MH Plasma this compound Free_1MH->Plasma_1MH enters bloodstream SETD3 SETD3 Methyltransferase (uses S-adenosyl-L-methionine) SETD3->Histidine_Residues Kidney Kidney Plasma_1MH->Kidney filtered by Urine_1MH Urinary this compound Kidney->Urine_1MH excreted in Meat_Intake Dietary Meat Intake (Anserine) Digestion_Absorption Digestion & Absorption Meat_Intake->Digestion_Absorption Digestion_Absorption->Plasma_1MH contributes to

Caption: Biochemical pathway of this compound.

Quantitative Data Summary

The concentration of this compound in biological fluids can vary depending on physiological and pathological conditions. The following tables summarize typical concentrations found in healthy individuals and highlight the differences observed with dietary variations.

Table 1: Normal Concentrations of this compound in Healthy Adults

Biological MatrixConcentration RangeAverage ConcentrationCitation
Urine17.7 - 153.8 µmol/mmol creatinine25 - 40 µmol/mmol creatinine[1][2][3]
Blood Plasma9.8 - 15.6 µM12.7 µM[1][2][3]

Table 2: Influence of Diet on Urinary this compound Excretion

Dietary GroupKey FindingsCitation
OmnivoresHigher urinary 1-MH excretion compared to vegetarians.[5] A dose-dependent increase in 1-MH excretion is observed with increased red meat intake.[5][5]
VegetariansSignificantly lower urinary 1-MH excretion.[5][5]
Meat TypeUrinary 1-MH is more strongly associated with red meat intake, while 3-MH is more associated with white meat intake.[1][2][1][2]

Experimental Protocols

Accurate quantification of this compound is crucial for its use as a biomarker. Below are detailed protocols for the analysis of 1-MH in urine and plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method.

Protocol 1: Quantification of this compound in Human Urine by UPLC-MS/MS

This protocol is adapted from the methodology described by Wang et al. (2012).[7]

1. Materials and Reagents:

  • This compound standard

  • Isotopically labeled internal standard (e.g., d3-1-Methyl-L-histidine)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Urine samples

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • UPLC system coupled with a triple quadrupole mass spectrometer

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, add 10 µL of the urine supernatant.

  • Add 10 µL of the internal standard solution.

  • Add 980 µL of ultrapure water to achieve a 1:100 dilution.

  • Vortex the mixture thoroughly.

  • The sample is now ready for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

  • UPLC Column: A suitable reversed-phase column, such as a C18 or an aqueous C18 (e.g., SB-aq 2.1x50 mm, 1.8 µm), should be used.[7]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • A typical gradient would be isocratic with a low percentage of acetonitrile (e.g., 2% B).[7]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 30 - 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • This compound: m/z 170.1 → 126.1[7]

    • Internal Standard (d3-1-MH): m/z 173.1 → 129.1 (example)

4. Data Analysis:

  • Create a calibration curve using known concentrations of the this compound standard.

  • Quantify the 1-MH in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the urinary 1-MH concentration to urinary creatinine concentration to account for variations in urine dilution.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a general guide based on established methods for amino acid analysis in plasma.

1. Materials and Reagents:

  • Same as for urine analysis, with the addition of:

  • Methanol (MeOH), LC-MS grade

  • Plasma samples (collected in EDTA or heparin tubes)

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold methanol or acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20 °C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube for analysis.

  • The sample may be evaporated to dryness and reconstituted in the mobile phase if concentration is needed.

3. UPLC-MS/MS Analysis:

  • The UPLC-MS/MS parameters will be similar to those used for urine analysis. Optimization of the gradient and other parameters may be necessary depending on the specific instrument and column used.

4. Data Analysis:

  • Construct a calibration curve using standards prepared in a similar matrix (e.g., stripped plasma) to account for matrix effects.

  • Calculate the concentration of 1-MH in the plasma samples based on the peak area ratios and the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

Sample_Collection Sample Collection (Urine or Plasma) Sample_Preparation Sample Preparation (Dilution or Protein Precipitation) Sample_Collection->Sample_Preparation UPLC_MSMS UPLC-MS/MS Analysis Sample_Preparation->UPLC_MSMS Data_Acquisition Data Acquisition (MRM Transitions) UPLC_MSMS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration Curve) Data_Acquisition->Data_Processing Quantification Quantification & Normalization (to Creatinine for Urine) Data_Processing->Quantification Results Results (1-MH Concentration) Quantification->Results

Caption: Experimental workflow for 1-MH analysis.

Applications in Research and Drug Development

  • Muscle Wasting Diseases: Monitoring disease progression and the efficacy of therapeutic interventions in conditions such as sarcopenia, cachexia, and muscular dystrophies.

  • Drug-Induced Myotoxicity: Assessing the potential for drug candidates to cause muscle damage as part of preclinical and clinical safety evaluations.

  • Nutritional Science: Evaluating the impact of dietary interventions on muscle protein turnover and assessing compliance with meat-restricted diets.[6]

  • Sports Science: Investigating the effects of exercise and training regimens on muscle protein breakdown and recovery.

  • Critical Care Medicine: Monitoring the metabolic state of critically ill patients who are at high risk of significant muscle catabolism.

Conclusion

This compound is a valuable biomarker for assessing myofibrillar protein catabolism. Its non-invasive measurement in urine and plasma, combined with highly sensitive and specific analytical methods like UPLC-MS/MS, provides a powerful tool for researchers, clinicians, and drug development professionals. Careful consideration of dietary influences is essential for the accurate interpretation of 1-MH data, particularly when assessing endogenous muscle protein breakdown.

References

Application of 1-Methyl-L-histidine in Nutritional Intervention Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine. Unlike its isomer, 3-methylhistidine, which is an established biomarker for endogenous muscle protein breakdown, 1-MH is not synthesized in the human body.[1] Its presence in plasma and urine is primarily a result of the dietary intake and subsequent metabolism of anserine, a dipeptide found in high concentrations in the skeletal muscle of various animals, particularly poultry and certain fish.[2] Consequently, 1-MH has traditionally been utilized as a reliable biomarker for meat consumption.[3]

Recent interest has shifted towards the potential physiological effects of 1-MH itself, largely inferred from studies on its dietary precursor, anserine. Anserine, and by extension its metabolic product 1-MH, is being investigated for its potential antioxidant, anti-inflammatory, and cognitive-enhancing properties.[4][5] This document provides detailed application notes and protocols for researchers interested in designing nutritional intervention studies to investigate the therapeutic potential of this compound, primarily through the supplementation of its precursor, anserine.

Metabolic Pathway of Anserine to this compound

Dietary anserine is absorbed in the gastrointestinal tract and subsequently hydrolyzed by carnosinase enzymes in tissues and serum into its constituent amino acids: β-alanine and this compound.[6] The liberated 1-MH then enters systemic circulation.

Metabolic Pathway of Anserine to this compound Dietary Anserine Dietary Anserine GI Tract GI Tract Dietary Anserine->GI Tract Ingestion Absorbed Anserine Absorbed Anserine GI Tract->Absorbed Anserine Absorption Carnosinase Carnosinase Absorbed Anserine->Carnosinase Hydrolysis by Systemic Circulation Systemic Circulation This compound This compound This compound->Systemic Circulation β-Alanine β-Alanine β-Alanine->Systemic Circulation Carnosinase->this compound Carnosinase->β-Alanine Analytical Workflow for 1-MH Quantification Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add internal standard Derivatization Derivatization Protein Precipitation->Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Proposed Signaling Pathway cluster_0 Anserine Supplementation cluster_1 Systemic Effects cluster_2 Cellular Response Anserine Anserine 1-MH_increase Increased Systemic This compound Anserine->1-MH_increase Metabolism Antioxidant_Response Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) 1-MH_increase->Antioxidant_Response Proposed Action Anti_inflammatory_Response Downregulation of Inflammatory Chemokines (e.g., CCL24) 1-MH_increase->Anti_inflammatory_Response Proposed Action ROS Reactive Oxygen Species (ROS) ROS->Antioxidant_Response Counteracts Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Anti_inflammatory_Response Counteracts

References

Application Notes and Protocols for the Measurement of 1-Methyl-L-histidine in Muscle Biopsy Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, serves as a valuable biomarker for assessing myofibrillar protein breakdown.[1] Unlike its isomer, 3-methylhistidine, which is an established marker for muscle protein catabolism, 1-MH levels are also significantly influenced by dietary intake, particularly of red meat.[2][3] 1-MH is formed through the post-translational methylation of histidine residues within actin and myosin, the primary contractile proteins in skeletal muscle.[4] This modification is catalyzed by the enzyme SET domain containing 3 (SETD3), a protein histidine methyltransferase.[5] Upon the degradation of these muscle proteins, 1-MH is released into circulation and subsequently excreted in the urine, as it cannot be reutilized for new protein synthesis.[1] Therefore, the quantification of 1-MH in muscle biopsy samples provides a direct measure of the intramuscular pool of this modified amino acid, offering insights into the balance between muscle protein synthesis and degradation under various physiological and pathological conditions. These application notes provide detailed protocols for the robust and reproducible measurement of 1-MH in muscle biopsy samples using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Presentation

The following table summarizes the reported concentrations of this compound in human skeletal muscle biopsy samples from available literature.

ConditionMusclenThis compound Concentration (nmol/g non-collagen protein)Reference
Normal ControlsVarious13138 ± 29 (SD)[6]
Duchenne Muscular DystrophyVarious19141 ± 38 (SD)[6]
Limb-Girdle DiseaseVarious8135 ± 28 (SD)[6]
Disease Controls (other muscular pathologies)Various23137 ± 35 (SD)[6]

Signaling Pathway of this compound Formation

The formation of this compound is a post-translational modification occurring on actin, a key component of the muscle cytoskeleton. This process is primarily mediated by the methyltransferase SETD3.

SETD3_Pathway SETD3-Mediated Methylation of Actin SAM S-Adenosyl Methionine (SAM) SETD3 SETD3 (Actin-Histidine Methyltransferase) SAM->SETD3 SAH S-Adenosyl Homocysteine (SAH) Actin Actin (with Histidine 73) Actin->SETD3 Methylated_Actin Methylated Actin (this compound 73) SETD3->SAH SETD3->Methylated_Actin Methyl group transfer

SETD3-mediated methylation of actin.

Experimental Workflow for this compound Measurement

The overall workflow for the analysis of this compound in muscle biopsy samples involves sample acquisition, homogenization, extraction, and subsequent analysis by either HPLC or LC-MS/MS.

Experimental_Workflow Workflow for 1-MH Measurement in Muscle Biopsy cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc HPLC with Fluorescence Detection cluster_lcms LC-MS/MS Biopsy Muscle Biopsy Collection (e.g., Vastus Lateralis) Homogenization Homogenization (e.g., in Perchloric Acid) Biopsy->Homogenization Extraction Supernatant Collection (Protein Precipitation) Homogenization->Extraction Neutralization Neutralization & Desalting Extraction->Neutralization Derivatization Pre-column Derivatization (o-phthalaldehyde) Neutralization->Derivatization LCMS LC-MS/MS Analysis (Underivatized) Neutralization->LCMS HPLC HPLC Separation Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Data_Analysis Data Analysis and Quantification Fluorescence->Data_Analysis LCMS->Data_Analysis

1-MH measurement workflow.

Experimental Protocols

Muscle Biopsy Sample Preparation: Homogenization and Extraction

This protocol is adapted from methods for extracting small water-soluble metabolites from muscle tissue.[7][8]

Materials:

  • Frozen muscle biopsy tissue (~20-50 mg)

  • Ice-cold 1 M Perchloric Acid (PCA)

  • Ice-cold 2 M Potassium Hydroxide (KOH)

  • Micro-homogenizer with appropriate pestles

  • Refrigerated centrifuge

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Weigh the frozen muscle tissue in a pre-chilled microcentrifuge tube.

  • Add 10 volumes of ice-cold 1 M PCA to the tissue (e.g., for a 30 mg tissue sample, add 300 µL of 1 M PCA).

  • Homogenize the tissue on ice using a micro-homogenizer until no visible tissue fragments remain.

  • Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acid-soluble metabolites including 1-MH, and transfer it to a new pre-chilled microcentrifuge tube.

  • Neutralize the supernatant by adding ice-cold 2 M KOH dropwise while vortexing gently. Monitor the pH using pH paper until it reaches ~7.0. The addition of KOH will precipitate potassium perchlorate.

  • Incubate the neutralized extract on ice for 10 minutes to ensure complete precipitation of potassium perchlorate.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Collect the supernatant containing the extracted 1-MH. This extract is now ready for derivatization and HPLC analysis or for direct analysis by LC-MS/MS.

Quantification of this compound by HPLC with Fluorescence Detection

This method involves pre-column derivatization with o-phthalaldehyde (OPA), which reacts with primary amines to form fluorescent isoindole derivatives.[2][6]

Materials:

  • Neutralized muscle extract (from Protocol 1)

  • o-Phthalaldehyde (OPA) derivatization reagent (commercial kits are available, or it can be prepared in-house)

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

  • Mobile Phase A: 0.05 M Sodium Acetate, pH 6.8

  • Mobile Phase B: Acetonitrile

  • This compound standard

Procedure:

  • Derivatization:

    • In a microcentrifuge tube, mix 20 µL of the neutralized muscle extract or standard with 20 µL of OPA reagent.

    • Allow the reaction to proceed for 1 minute at room temperature.

    • Inject a defined volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Fluorescence Detection: Excitation at 338 nm and emission at 450 nm.[2]

  • Quantification:

    • Prepare a standard curve by derivatizing and analyzing known concentrations of 1-MH standard.

    • Identify the 1-MH peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount of 1-MH in the sample by integrating the peak area and comparing it to the standard curve.

Quantification of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the direct measurement of underivatized 1-MH.[9][10]

Materials:

  • Neutralized muscle extract (from Protocol 1)

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable reversed-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound standard

  • Isotopically labeled internal standard (e.g., 1-Methyl-d3-histidine) is recommended for highest accuracy.

Procedure:

  • Sample Preparation:

    • If using an internal standard, spike the neutralized muscle extract with a known concentration of the isotopically labeled standard.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Analysis:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Mobile Phase Gradient: A gradient from 95% to 50% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 170.1 -> Product ion (m/z) 126.1[9]

      • Internal Standard (1-Methyl-d3-histidine): Precursor ion (m/z) 173.1 -> Product ion (m/z) 129.1 (example)

  • Quantification:

    • Prepare a standard curve by analyzing known concentrations of 1-MH standard.

    • Quantify 1-MH in the samples by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the standard curve.

ELISA for this compound

A thorough search of commercially available immunoassay kits indicates a lack of specific ELISA kits for the quantitative measurement of this compound. Commercially available kits are typically for the measurement of L-histidine or 3-methylhistidine.[8][11] Therefore, HPLC and LC-MS/MS are the recommended methods for the specific and accurate quantification of this compound in muscle biopsy samples.

Conclusion

The measurement of this compound in muscle biopsy samples provides a focused view of the intramuscular processes related to myofibrillar protein turnover. The detailed protocols for sample preparation and analysis by HPLC and LC-MS/MS outlined in these application notes are intended to facilitate reproducible and accurate quantification. The choice between HPLC with fluorescence detection and LC-MS/MS will depend on the required sensitivity, specificity, and available instrumentation. Given the current lack of a specific commercial ELISA kit, these chromatographic methods represent the gold standard for this compound analysis in a research and drug development setting.

References

Application Notes and Protocols for Studying 1-Methyl-L-histidine Metabolism and Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-L-histidine (1-MH) is a methylated amino acid primarily found in skeletal muscle as a component of anserine and as a post-translational modification of actin.[1][2] Its release into circulation is indicative of muscle protein breakdown, making it a valuable biomarker for studying muscle wasting conditions, myotoxicity, and the efficacy of therapeutic interventions.[1][3][4] This document provides detailed application notes and protocols for utilizing animal models to investigate the metabolism and physiological effects of 1-MH.

Animal Models

Rodents are the most commonly used animal models for studying 1-MH metabolism due to their well-characterized physiology and the availability of established experimental models of muscle atrophy.

  • Rat Models: Sprague-Dawley and Wistar rats are frequently used for general metabolic studies. F344 rats have been specifically used in studies of cerivastatin-induced myotoxicity.[5]

  • Mouse Models: C57BL/6 mice are a common strain used in muscle atrophy research, including hindlimb unloading studies.[6]

Experimental Protocols

Induction of Muscle Protein Breakdown

Two common methods to induce muscle protein breakdown and subsequent release of 1-MH are hindlimb unloading and chemically induced myotoxicity.

a) Protocol for Hindlimb Unloading (Mouse Model)

This protocol is adapted from studies inducing muscle atrophy to investigate changes in protein synthesis and degradation.[4][6]

Objective: To induce skeletal muscle atrophy through disuse, leading to the release of 1-MH.

Materials:

  • C57BL/6 mice (16 weeks old)

  • Tail suspension cages

  • Swivel and harness system

  • Standard rodent chow and water

Procedure:

  • Acclimatize mice to individual housing for one week prior to the experiment.

  • Anesthetize the mouse using a short-acting anesthetic (e.g., isoflurane).

  • Securely attach the tail to a swivel and harness system, ensuring that the hindlimbs are elevated off the cage floor. The angle of suspension should be approximately 30-40 degrees.

  • Ensure the mouse can move freely on its forelimbs to access food and water.

  • Monitor the animals daily for signs of distress, tail ischemia, or entanglement.

  • The duration of hindlimb unloading can vary depending on the experimental goals, with significant muscle atrophy observed after 72 hours and progressing up to 14 days.[1][6][7]

  • At the desired time points, collect urine and blood samples for 1-MH analysis.

b) Protocol for Cerivastatin-Induced Myotoxicity (Rat Model)

This protocol is based on studies investigating drug-induced skeletal muscle toxicity.[1][5]

Objective: To induce myotoxicity and muscle fiber necrosis, leading to a significant increase in circulating and excreted 1-MH.

Materials:

  • Sprague-Dawley or F344 rats

  • Cerivastatin

  • Vehicle for administration (e.g., corn oil or 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Acclimatize rats to individual housing and handling for one week.

  • Prepare a suspension of cerivastatin in the chosen vehicle. A myotoxic dose in rats has been reported as 1 mg/kg.[1]

  • Administer cerivastatin or vehicle (for control group) daily via oral gavage for a period of up to 14 days.[1]

  • Monitor animals daily for clinical signs of myotoxicity, such as weakness of hind limbs and staggering gait.[5]

  • Collect 24-hour urine and blood samples at baseline and at specified time points during the 14-day administration period for 1-MH quantification.

Sample Collection and Preparation

a) 24-Hour Urine Collection (Rat/Mouse)

Objective: To collect a complete 24-hour urine sample for the accurate quantification of excreted 1-MH.

Materials:

  • Metabolic cages designed for rats or mice

  • Collection tubes (pre-treated with a preservative like sodium azide to inhibit microbial growth is recommended)[8]

  • Refrigerated collection system or ice packs

Procedure:

  • Acclimatize the animal to the metabolic cage for at least 24 hours before the collection period.[5]

  • Ensure the collection tube is placed in a manner to keep the urine cool to prevent degradation of metabolites.[8]

  • Begin the 24-hour collection period by emptying the collection tube.

  • Provide the animal with free access to food and water during the collection period.

  • At the end of the 24-hour period, record the total volume of urine collected.

  • Centrifuge the urine sample at 1,500 x g for 10 minutes at 4°C to remove any particulate matter.

  • Store the supernatant at -80°C until analysis.

b) Blood Sample Collection (Rat/Mouse)

Objective: To obtain plasma or serum for the quantification of circulating 1-MH.

Materials:

  • Appropriate restraint device

  • Collection tubes (e.g., EDTA-coated tubes for plasma, or serum separator tubes)

  • Anesthetic (if required by the collection method)

  • Centrifuge

Procedure (Example: Tail Vein Collection):

  • Warm the animal's tail using a heat lamp or warm water to dilate the tail vein.

  • Place the animal in a restraint tube.

  • Make a small incision in the lateral tail vein with a sterile scalpel blade.

  • Collect blood into the appropriate collection tube.

  • Apply gentle pressure to the incision site to stop the bleeding.

  • For plasma, centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C.

  • For serum, allow the blood to clot at room temperature for 30 minutes before centrifuging at 2,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma or serum) and store it at -80°C until analysis.

Quantification of this compound by UPLC-MS/MS

This protocol is based on established methods for the analysis of 1-MH in biological fluids.[1][6]

Objective: To accurately quantify the concentration of 1-MH in urine and plasma/serum samples.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents and Materials:

  • This compound standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • UPLC column (e.g., C18 or HILIC column)

Sample Preparation:

  • Thaw urine or plasma/serum samples on ice.

  • For urine samples, dilute an aliquot (e.g., 1:10) with ultrapure water.

  • For plasma/serum samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of sample. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

UPLC-MS/MS Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 170.1 -> Product ion (m/z) 126.1[1][6]

    • Internal Standard (d3): Adjust m/z values accordingly.

Data Analysis:

  • Generate a standard curve using known concentrations of the 1-MH standard.

  • Quantify the concentration of 1-MH in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Data Presentation

Table 1: Expected Changes in this compound Levels in a Rat Model of Cerivastatin-Induced Myotoxicity.

AnalyteSample TypeTreatment GroupFold Change vs. Control (Day 14)Reference
This compoundUrineCerivastatin (1 mg/kg/day)6-fold increase[1]
This compoundSerumCerivastatin (1 mg/kg/day)11-fold increase[1]

Table 2: UPLC-MS/MS Parameters for this compound Quantification.

ParameterValueReference
ColumnSB-aq (2.1x50 mm, 1.8 µm)[6]
Mobile PhaseAcetonitrile - 0.1% formic acid in water (2:98, v/v)[6]
Ionization ModePositive Electrospray Ionization (ESI)[6]
Precursor Ion (m/z)170.1[1][6]
Product Ion (m/z)126.1[1][6]

Visualization of Pathways and Workflows

Caption: Metabolic pathway of this compound (1-MH).

Experimental_Workflow Animal_Model Select Animal Model (Rat or Mouse) Induction Induce Muscle Protein Breakdown (Hindlimb Unloading or Cerivastatin) Animal_Model->Induction Sample_Collection Sample Collection (24h Urine and Blood) Induction->Sample_Collection Sample_Prep Sample Preparation (Dilution/Protein Precipitation) Sample_Collection->Sample_Prep Analysis UPLC-MS/MS Analysis Sample_Prep->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental workflow for studying 1-MH.

Signaling_Pathway cluster_stimuli Catabolic Stimuli cluster_signaling Intracellular Signaling cluster_methylation Actin Methylation Disuse Disuse (Hindlimb Unloading) UPS Ubiquitin-Proteasome System (UPS) Activation Disuse->UPS Myotoxicity Myotoxicity (Cerivastatin) Myotoxicity->UPS MuRF1_Atrogin1 ↑ MuRF1 & Atrogin-1 (E3 Ubiquitin Ligases) UPS->MuRF1_Atrogin1 Protein_Ub Protein Ubiquitination MuRF1_Atrogin1->Protein_Ub Proteasome 26S Proteasome Protein_Ub->Proteasome Protein_Degradation Increased Muscle Protein Degradation Proteasome->Protein_Degradation Actin Actin (Histidine-73) Methylated_Actin Methylated Actin (1-MH) Actin->Methylated_Actin Methylation SETD3 SETD3 SETD3->Actin catalyzes Methylated_Actin->Protein_Degradation Release_1MH Release of 1-MH Protein_Degradation->Release_1MH

Caption: Signaling in muscle protein breakdown leading to 1-MH release.

References

Application Notes and Protocols: The Role of 1-Methyl-L-histidine in Sports Nutrition and Muscle Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine. While commercially available as a supplement and often anecdotally linked to sports nutrition and muscle recovery, a thorough review of the scientific literature reveals its primary and well-established role is that of a biomarker for dietary meat intake.[1] This document aims to provide a scientifically accurate overview of this compound, clarifying its metabolic origins, its distinction from the muscle catabolism marker 3-Methylhistidine (3-MH), and its applications in a research context. There is significant confusion in historical and commercial literature regarding the nomenclature and roles of 1-MH and 3-MH; this document will adhere to the current scientific consensus.[2][3]

The Scientific Consensus: this compound as a Biomarker

This compound is not endogenously synthesized in humans.[1][2] Its presence in human plasma and urine is almost exclusively the result of the metabolic breakdown of anserine, a dipeptide found in high concentrations in the skeletal muscle of various animals, particularly poultry and red meat.[1][4] Upon consumption of meat, anserine is hydrolyzed into its constituent amino acids, β-alanine and this compound, which are then absorbed.[5] Consequently, urinary and plasma levels of 1-MH are reliable quantitative indicators of recent meat consumption.[1] The excretion of 1-MH is not shown to increase with muscle trauma or catabolism, further solidifying its role as a dietary biomarker rather than a marker of endogenous muscle protein breakdown.[1]

Distinguishing this compound from 3-Methyl-L-histidine

It is critical to differentiate this compound from its isomer, 3-Methyl-L-histidine (3-MH).

  • This compound (1-MH, Nτ-methyl-L-histidine): An exogenous marker derived from dietary anserine, indicating meat intake.[1][2]

  • 3-Methyl-L-histidine (3-MH, Nπ-methyl-L-histidine): An endogenous marker of myofibrillar protein degradation. 3-MH is formed by the post-translational methylation of histidine residues within actin and myosin.[2][6] During muscle protein breakdown, 3-MH is released and excreted in the urine, providing a proxy measure for the rate of muscle catabolism.[7]

The structural difference lies in the position of the methyl group on the imidazole ring of histidine. This seemingly minor difference results in entirely different physiological provenances and clinical interpretations. A study on high-performance sprinters showed that lower levels of both 1-MH and 3-MH were observed during periods of lower training load, suggesting less exercise-induced protein degradation.[8] However, the presence of 1-MH in this context is likely a reflection of dietary protein intake alongside muscle turnover. In human subjects, both running and weight lifting have been shown to increase the excretion of urea and N tau -methylhistidine (1-methylhistidine), supporting the hypothesis that strenuous exercise increases muscle protein breakdown and amino acid catabolism.[9]

Data Presentation: Concentration of Methylated Histidines

The following tables summarize typical concentrations of 1-MH and 3-MH in human biological fluids. These values can vary significantly based on diet, muscle mass, and renal function.[2]

Table 1: Typical Concentration Ranges of this compound

Biological MatrixPopulationConcentration RangeReference
PlasmaAdults≤47 µmol/L[1]
PlasmaAdults0.5 - 15.0 µmol/L[2]
UrineAdults17.7 - 153.8 µmol/mmol creatinine[3]

Table 2: Typical Concentration Ranges of 3-Methyl-L-histidine

Biological MatrixPopulationConcentration RangeReference
PlasmaAdults2 - 9 µmol/L
PlasmaAdults2.7 - 10.0 µmol/L
UrineAdults55 - 110 µmol/g creatinine[7]

Signaling Pathways and Metabolic Fate

The metabolic origins of 1-MH and 3-MH are distinct, as illustrated in the following diagram. Dietary intake of meat is the source of 1-MH, while the breakdown of muscle tissue is the source of 3-MH.

Meat Dietary Meat Intake (e.g., Poultry, Red Meat) Anserine Anserine (β-alanyl-1-methyl-L-histidine) Meat->Anserine Digestion Digestion & Hydrolysis Anserine->Digestion OneMH This compound (Exogenous) Digestion->OneMH BetaAla1 β-Alanine Digestion->BetaAla1 Bloodstream1 Bloodstream OneMH->Bloodstream1 Urine1 Urinary Excretion (Biomarker of Meat Intake) Bloodstream1->Urine1 Muscle Myofibrillar Proteins (Actin & Myosin) Histidine Histidine Residues Muscle->Histidine Methylation Post-translational Methylation Histidine->Methylation ThreeMH_in_Protein 3-Methyl-L-histidine (in Protein) Methylation->ThreeMH_in_Protein Catabolism Muscle Protein Catabolism ThreeMH_in_Protein->Catabolism ThreeMH 3-Methyl-L-histidine (Endogenous) Catabolism->ThreeMH Bloodstream2 Bloodstream ThreeMH->Bloodstream2 Urine2 Urinary Excretion (Marker of Muscle Breakdown) Bloodstream2->Urine2

Metabolic pathways of 1-MH and 3-MH.

Experimental Protocols

Given that the primary role of 1-MH is as a biomarker, the following protocols are designed to accurately quantify 1-MH and 3-MH in biological samples to differentiate between dietary intake and muscle protein breakdown.

Protocol 1: Quantification of 1-MH and 3-MH in Human Urine and Plasma by UPLC-MS/MS

This protocol is adapted from established methods for the sensitive and specific quantification of 1-MH and 3-MH.[10]

1. Objective: To simultaneously measure the concentrations of 1-MH and 3-MH in urine and plasma samples.

2. Materials and Reagents:

  • This compound and 3-Methyl-L-histidine analytical standards

  • Isotopically labeled internal standards (e.g., D3-1-methylhistidine, D3-3-methylhistidine)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine and EDTA plasma samples

3. Sample Preparation:

  • Urine:

    • Thaw frozen urine samples on ice.

    • Vortex to ensure homogeneity.

    • Dilute 50 µL of urine with 950 µL of ultrapure water.

    • Add 10 µL of internal standard solution.

    • Vortex and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial.

  • Plasma:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Precipitate proteins by adding 400 µL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial.

4. UPLC-MS/MS Conditions:

  • Chromatographic Column: A reverse-phase column suitable for polar analytes (e.g., C18, HILIC).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallow gradient optimized to separate the two isomers.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI).

  • MRM Transitions:

    • 1-MH: m/z 170.1 → 126.1

    • 3-MH: m/z 170.1 → 124.1

    • Monitor corresponding transitions for internal standards.

5. Data Analysis and Quality Control:

  • Generate a calibration curve for each analyte using standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma or water for urine).

  • The calibration range should encompass the expected physiological concentrations (e.g., 5-500 nmol/mL for urine).[10]

  • Calculate the concentration of 1-MH and 3-MH in the samples by interpolating from the calibration curve.

  • For urine samples, normalize the results to creatinine concentration to account for variations in urine dilution.

  • Include quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.[11]

Experimental Workflow Diagram

Start Start: Collect Urine/Plasma Samples SamplePrep Sample Preparation (Dilution/Protein Precipitation, Add Internal Standard) Start->SamplePrep Analysis UPLC-MS/MS Analysis (Chromatographic Separation, Mass Spectrometry Detection) SamplePrep->Analysis DataProcessing Data Processing (Peak Integration, Calibration Curve Generation) Analysis->DataProcessing Quantification Quantification of 1-MH & 3-MH DataProcessing->Quantification Normalization Normalization to Creatinine (for Urine Samples) Quantification->Normalization Interpretation Data Interpretation (Assess Diet vs. Muscle Breakdown) Quantification->Interpretation Plasma Data Normalization->Interpretation End End: Report Results Interpretation->End

Workflow for 1-MH and 3-MH analysis.

Conclusion

References

Application Notes and Protocols for Stable Isotope-Labeled 1-Methyl-L-histidine in Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methyl-L-histidine (1-MH), a derivative of the essential amino acid L-histidine, serves as a crucial biomarker in metabolic research.[1] Unlike its isomer 3-methylhistidine, which is an indicator of endogenous muscle protein catabolism, 1-MH in humans is primarily derived from dietary sources.[2][3] Specifically, it is formed from the breakdown of anserine, a dipeptide abundant in meat and fish, particularly poultry.[4][5] Because the human body does not significantly produce or reuse 1-MH, its levels in blood and urine directly reflect recent meat consumption, making it a reliable biomarker for dietary intake studies.[2][4]

The use of stable isotope-labeled compounds, such as this compound labeled with ¹³C, ¹⁵N, or ²H (deuterium), is the gold standard for quantitative analysis in tracer studies. In a technique known as stable isotope dilution analysis, a known amount of the labeled compound is added to a biological sample as an internal standard.[6] Since the labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, correcting for sample loss during preparation and matrix effects. This approach provides a highly accurate and precise quantification of the target metabolite.

These application notes provide an overview of the use of stable isotope-labeled 1-MH in tracer studies and detailed protocols for its quantification in biological matrices.

Application Note 1: Biomarker for Dietary Meat Intake

Stable isotope-labeled 1-MH is instrumental in accurately assessing dietary patterns. Self-reported dietary information is often subject to recall bias and measurement error.[2] Urinary 1-MH provides an objective biochemical marker of recent meat and fish intake.[2][5] Tracer studies can utilize labeled 1-MH to investigate the pharmacokinetics of dietary-derived metabolites, including absorption, distribution, metabolism, and excretion rates. Low levels of 1-MH are indicative of low animal protein intake, as seen in vegetarian and vegan diets.[5]

The metabolic pathway from dietary anserine to urinary excretion of 1-MH is a direct route. Anserine consumed from meat is hydrolyzed in the gastrointestinal tract by the enzyme carnosinase, releasing beta-alanine and 1-MH.[3] The released 1-MH is absorbed into the bloodstream and is eventually cleared by the kidneys and excreted in the urine.[4][7]

cluster_ingestion Dietary Intake cluster_digestion Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_excretion Excretion Diet Meat / Fish Consumption Anserine Anserine (β-alanyl-1-methyl-L-histidine) Diet->Anserine Hydrolysis Hydrolysis by Carnosinase Anserine->Hydrolysis bAla β-Alanine Hydrolysis->bAla MH1 This compound Hydrolysis->MH1 Blood Bloodstream Absorption MH1->Blood Kidney Renal Clearance Blood->Kidney Urine Urinary Excretion Kidney->Urine

Metabolic pathway of dietary this compound.

Application Note 2: Tracer Studies for Myofibrillar Protein Turnover

While 1-MH is primarily a dietary biomarker in humans, innovative tracer methodologies can leverage methylation pathways to study muscle protein dynamics. A novel approach uses a dual-labeled tracer, such as methyl[D₃]-¹³C-methionine, to simultaneously measure muscle protein synthesis (MPS) and muscle protein breakdown (MPB).[8][9]

In this method, the ¹³C-methionine component is incorporated into newly synthesized proteins, providing a measure of MPS.[8] Concurrently, the methyl[D₃] group from the same tracer molecule is used by methyltransferases to methylate histidine residues within myofibrillar proteins like actin and myosin.[7][9] When these proteins are subsequently broken down, labeled methyl[D₃]-methylhistidine is released and can be measured in the cell culture media or blood, providing a dynamic measure of MPB.[8][10] This allows researchers to assess both sides of muscle protein balance using a single, stable isotope-labeled tracer.[9]

cluster_cell Muscle Cell cluster_synthesis Muscle Protein Synthesis (MPS) cluster_methylation Post-Translational Modification cluster_breakdown Muscle Protein Breakdown (MPB) Tracer methyl[D3]-13C-methionine (Tracer Infusion) MPS_Node Incorporation of 13C-methionine Tracer->MPS_Node Methylation Transfer of methyl[D3] group to Histidine residues Tracer->Methylation Protein Newly Synthesized Protein (13C-labeled) MPS_Node->Protein LabeledProtein Myofibrillar Protein (methyl[D3]-histidine labeled) Methylation->LabeledProtein MPB_Node Proteolysis LabeledProtein->MPB_Node Labeled_MH methyl[D3]-methylhistidine (Released into media/blood) MPB_Node->Labeled_MH

Dual-use tracer workflow for MPS and MPB analysis.

Protocol: Quantification of 1-MH in Human Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Principle: Stable Isotope Dilution

A known quantity of a stable isotope-labeled analog of 1-MH (e.g., 1-Methyl-d₃-L-histidine) is added to the sample at the beginning of the workflow. This "internal standard" (IS) has a higher mass than the endogenous analyte but is otherwise chemically identical. By measuring the ratio of the analyte to the IS in the mass spectrometer, precise quantification is achieved, as any sample loss or variation in instrument response affects both compounds equally.

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Contains unknown amount of Analyte) IS Add Known Amount of Stable Isotope-Labeled Internal Standard (IS) Sample->IS Extract Sample Processing (Extraction, Cleanup) IS->Extract LCMS LC-MS/MS Measurement Extract->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio CalCurve Calibration Curve (Known concentrations vs. Ratio) Ratio->CalCurve Result Calculate Analyte Concentration in Original Sample CalCurve->Result

Principle of Stable Isotope Dilution analysis.
Reagents and Materials

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., 1-Methyl-d₃-L-histidine) as internal standard (IS)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Urine samples, stored at -80°C

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation
  • Thaw frozen urine samples on ice.

  • Vortex samples to ensure homogeneity.

  • Prepare a working solution of the internal standard (e.g., 10 µmol/L in water).

  • In a microcentrifuge tube, add 50 µL of urine.

  • Add 25 µL of the IS working solution.[6]

  • Add 925 µL of water (or a suitable dilution factor depending on expected concentration).[11]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes to pellet any precipitates.[12]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are example conditions and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column Reversed-phase C18 or HILIC (e.g., SB-aq, 2.1x50 mm, 1.8 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 2% B for 2 min, ramp to 95% B over 3 min, hold for 1 min, return to 2% B
Flow Rate 0.3 mL/min
Column Temp. 40°C

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
Acquisition Mode Selected Reaction Monitoring (SRM)
Spray Voltage 3500 V[12]
Vaporizer Temp. 370°C[12]
Analyte SRM Transition (m/z)
This compound 170.1 → 124.1[12] or 170.1 → 126.1[11]

| 1-Methyl-d₃-L-histidine (IS) | 173.1 → 127.1 or 173.1 → 129.1 (adjust based on labeling) |

Note: There is some discrepancy in the literature for the exact product ion for 1-MH vs. 3-MH. The transition 170.1 → 124.1 is often cited for 3-MH, while 170.1 → 126.1 is cited for 1-MH.[11][12] This must be confirmed empirically on the instrument used.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of 1-MH (e.g., 5-500 nmol/mL) and a fixed concentration of the IS.[11]

  • Integration: Integrate the peak areas for the SRM transitions of both the endogenous 1-MH and the labeled IS in all standards and samples.

  • Ratio Calculation: Calculate the peak area ratio (1-MH / IS) for each standard and sample.

  • Regression: Plot the peak area ratio against the concentration of the calibration standards and perform a linear regression to generate a calibration curve.

  • Quantification: Use the peak area ratio from the unknown samples to calculate the concentration of 1-MH using the regression equation from the calibration curve.

Table 3: Method Validation Parameters

Parameter Typical Acceptance Criteria Reference
Linearity (r²) > 0.99 [6]
Lower Limit of Quantification (LLOQ) S/N > 10; Precision < 20%; Accuracy 80-120% [11][12]
Accuracy (% Bias) Within ±15% (±20% at LLOQ) [6][11]

| Precision (%RSD) | < 15% (< 20% at LLOQ) |[6][11] |

References

Application Note: High-Throughput Screening of 1-Methyl-L-histidine in Metabolomics for Biomarker Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methyl-L-histidine (1-MH), a methylated derivative of the essential amino acid L-histidine, is emerging as a significant biomarker in metabolomics studies.[1][2][3] Unlike its isomer, 3-methylhistidine, which is primarily an indicator of endogenous muscle protein catabolism, 1-MH levels are closely associated with the consumption of meat and fish, as it is a breakdown product of the dipeptide anserine found in these dietary sources.[4] Consequently, 1-MH serves as a reliable biomarker for assessing dietary patterns.[4] Furthermore, altered levels of 1-MH have been linked to various pathological conditions, including heart failure, muscle disorders, and kidney disease, highlighting its potential as a diagnostic and prognostic biomarker.[4][5] High-throughput screening (HTS) of 1-MH in large-scale metabolomics cohorts is crucial for elucidating its role in health and disease and for the development of novel diagnostic and therapeutic strategies.

This application note describes a robust and high-throughput method for the quantification of this compound in biological samples, such as plasma and urine, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is tailored for researchers, scientists, and drug development professionals engaged in metabolomics and biomarker discovery.

Biological Significance of this compound

This compound is formed through two primary pathways: the breakdown of anserine, a dipeptide abundant in skeletal muscle, and the methylation of L-histidine where S-adenosylmethionine acts as the methyl group donor.[6] It is not reincorporated into proteins and is excreted in the urine.[6][7] Its concentration in biological fluids can therefore reflect both dietary intake of meat products and endogenous processes related to muscle metabolism and injury.[4][6]

Experimental Protocols

High-Throughput Quantification of this compound in Human Urine by UPLC-MS/MS

This protocol is adapted from established methods for the rapid and sensitive quantification of 1-MH.[8]

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of urine sample.

  • Add 50 µL of an internal standard solution (e.g., this compound-d3) in water.

  • Add 900 µL of water to dilute the sample.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumentation and Conditions:

  • UPLC System: A system capable of delivering accurate gradients at high pressures.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A fast gradient can be employed for high-throughput analysis. For example:

    • 0-0.5 min: 2% B

    • 0.5-2.0 min: 2-50% B

    • 2.0-2.5 min: 50-98% B

    • 2.5-3.0 min: 98% B

    • 3.0-3.1 min: 98-2% B

    • 3.1-4.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 170.1 → 126.1

    • This compound-d3 (IS): m/z 173.1 → 129.1

3. Data Analysis:

  • Quantification is performed by integrating the peak areas of the MRM transitions for 1-MH and its internal standard.

  • A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

  • The concentration of 1-MH in the unknown samples is determined by interpolating their peak area ratios against the calibration curve.

Data Presentation

Table 1: Performance Characteristics of the UPLC-MS/MS Method for this compound Quantification
ParameterValueReference
Linearity Range5 - 500 nmol/mL[8]
Lower Limit of Quantification (LLOQ)5 nmol/mL[8]
Accuracy85% - 115%[8]
Precision (CV%)< 15%[8]
Table 2: Reported Concentrations of this compound in Human Biological Fluids
Biological FluidConcentration RangeReference
Plasma9.8 - 15.6 µM[7]
Urine17.7 - 153.8 µmol/mmol creatinine

Visualizations

Experimental Workflow

G Figure 1: High-Throughput UPLC-MS/MS Workflow for 1-MH Quantification cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute with Water Add_IS->Dilute Vortex Vortex Dilute->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC Inject MS MS/MS Detection (MRM) UPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: High-Throughput UPLC-MS/MS Workflow for 1-MH Quantification.

Biological Pathway of this compound

G Figure 2: Simplified Biological Pathway of this compound cluster_diet Dietary Intake cluster_endogenous Endogenous Synthesis cluster_product Metabolite cluster_excretion Excretion Anserine Anserine (from Meat) MH This compound Anserine->MH Degradation Histidine L-Histidine Histidine->MH Methylation SAM S-adenosylmethionine SAH S-adenosylhomocysteine SAM->SAH Urine Urinary Excretion MH->Urine

Caption: Simplified Biological Pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 1-Methyl-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of 1-Methyl-L-histidine by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2] Common interfering substances in biological matrices include phospholipids, salts, and endogenous metabolites.[3]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A standard method to assess matrix effects is the post-extraction spike analysis.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix sample that has been spiked with the same amount of this compound after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects. A matrix factor (MF) can be calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.

Q3: What is the best internal standard for this compound quantification to compensate for matrix effects?

A3: The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3. A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for signal variations.[4]

Q4: What are the common sample preparation techniques to reduce matrix effects for this compound?

A4: The choice of sample preparation is critical for minimizing matrix effects. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method for plasma or serum, typically using acetonitrile or methanol. While it removes most proteins, it may not effectively remove other interfering substances like phospholipids.[3][5]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It can be more effective than PPT at removing phospholipids but may have lower recovery for highly polar analytes like this compound.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can provide the cleanest extracts by using a sorbent that retains the analyte while interferences are washed away.[6] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective.[5]

  • Dilute-and-Shoot: For less complex matrices like urine, a simple dilution of the sample before injection can be sufficient to reduce matrix effects to an acceptable level.[2]

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes. Optimizing the chromatographic separation can help to resolve this compound from co-eluting matrix components. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a better alternative to traditional reversed-phase chromatography. HILIC uses a polar stationary phase and a high organic content mobile phase, which can improve the retention of polar analytes and separate them from less polar matrix interferences.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity or complete signal loss for this compound Severe ion suppression due to co-eluting matrix components.1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like SPE.[6] 2. Optimize Chromatography: If using reversed-phase, consider switching to a HILIC column to better separate the polar this compound from interfering compounds.[7] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2]
Poor reproducibility of results between samples Variable matrix effects across different samples.1. Use a Stable Isotope-Labeled Internal Standard: A SIL IS like this compound-d3 is crucial to compensate for sample-to-sample variations in matrix effects.[4] 2. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the matrix composition.
High signal intensity and poor accuracy (ion enhancement) Co-eluting matrix components are enhancing the ionization of this compound.1. Improve Chromatographic Resolution: Modify the gradient or mobile phase composition to separate the analyte from the enhancing species. A switch to HILIC may be beneficial.[7][8] 2. Enhance Sample Cleanup: Employ a more selective sample preparation method such as SPE to remove the compounds causing ion enhancement.
Low recovery of this compound during sample preparation The chosen sample preparation method is not suitable for this polar analyte.1. For LLE: The extraction solvent may be too non-polar. Consider a more polar, water-immiscible solvent or adjust the pH of the aqueous phase to ensure this compound is in a neutral form. 2. For SPE: The sorbent chemistry or the elution solvent may not be optimal. For a polar, basic compound, a mixed-mode cation exchange SPE cartridge could improve retention and recovery. Ensure the elution solvent is strong enough to desorb the analyte.

Quantitative Data on Matrix Effects and Recovery

Disclaimer: The following tables present data for small polar amino acids from plasma and urine matrices as direct comparative data for this compound was not available in the reviewed literature. This data provides a representative comparison of the effectiveness of different sample preparation techniques.

Table 1: Comparison of Mean Recovery for Different Extraction Methods for Urinary Organic Acids (Analogous Polar Compounds)

Sample Preparation MethodMean Recovery (%)
Solid-Phase Extraction (SPE)84.1
Liquid-Liquid Extraction (LLE)77.4

Data adapted from a comparative study on urinary organic acids.[9]

Table 2: Matrix Effect Observed for a Panel of Amino Acids in Human Serum Following Protein Precipitation and Stepwise Dilution

Analyte ClassMatrix Effect Range (%)
Amino Acids80.22 - 115.93

This range indicates that both ion suppression (<100%) and enhancement (>100%) were observed for different amino acids after protein precipitation and dilution.[7]

Table 3: Recovery and Matrix Effect for Cannabinoids in Plasma and Urine using Solid-Phase Extraction (Illustrative of SPE performance)

MatrixAnalyteRecovery (%)Matrix Effect (%)
PlasmaTHC~80< 20
UrineTHC-COOH~95< 10

This data for different analytes illustrates the high recovery and low matrix effects that can be achieved with optimized SPE methods.[10]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples
  • Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol).

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., this compound-d3) to the sample before adding the precipitation solvent.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.

  • Injection: Inject an appropriate volume into the LC-MS/MS system.

Protocol 2: "Dilute-and-Shoot" for Urine Samples
  • Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at a moderate speed (e.g., 2000 x g for 5 minutes) to pellet any particulate matter.

  • Dilution: Dilute the urine supernatant (e.g., 1:10 or 1:20) with the initial mobile phase or a suitable buffer.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard to the diluted sample.

  • Vortexing: Vortex the mixture to ensure homogeneity.

  • Injection: Inject the diluted sample directly into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum Samples (General Protocol using a Mixed-Mode Cation Exchange Cartridge)
  • Sample Pre-treatment: Precipitate proteins from 100 µL of plasma/serum using acetonitrile as described in Protocol 1. Dilute the resulting supernatant with a weak aqueous buffer (e.g., 2% formic acid in water) to ensure proper binding to the SPE sorbent.

  • Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the weak aqueous buffer used for sample dilution.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and acidic interferences, followed by a wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) add_is Add Stable Isotope-Labeled Internal Standard start->add_is ppt Protein Precipitation (Plasma) add_is->ppt Choose method based on matrix dilute Dilution (Urine) add_is->dilute Choose method based on matrix spe Solid-Phase Extraction (Plasma) add_is->spe Choose method based on matrix supernatant Collect Supernatant ppt->supernatant injection Inject into LC-MS/MS dilute->injection eluate Collect Eluate spe->eluate supernatant->injection eluate->injection chromatography Chromatographic Separation (HILIC recommended) injection->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects cluster_problem Problem Identification cluster_solution Solution Pathways start Inaccurate or Irreproducible Results check_is Using SIL-IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_chrom Optimize Chromatography (e.g., switch to HILIC) me_present->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (e.g., PPT to SPE) me_present->improve_cleanup Yes dilute_sample Dilute Sample me_present->dilute_sample Yes revalidate Re-validate Method me_present->revalidate No optimize_chrom->revalidate improve_cleanup->revalidate dilute_sample->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: 1-Methyl-L-histidine (1-MH) Detection in Biofluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 1-Methyl-L-histidine (1-MH) in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound (1-MH) in biofluids?

A1: The most prevalent and sensitive methods for 1-MH detection in biofluids such as plasma and urine are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), including HPLC-MS/MS and UPLC-MS/MS.[1][2] Other methods include capillary electrophoresis (CE) with UV or laser-induced fluorescence detection, and gas chromatography-mass spectrometry (GC-MS), which often requires derivatization.[3][4][5]

Q2: Why is it important to distinguish between 1-MH and its isomer, 3-methylhistidine (3-MH)?

A2: It is crucial to separate 1-MH from 3-MH because they have different biological origins and implications. 1-MH is primarily derived from dietary sources, particularly from the breakdown of anserine found in meat and fish.[6][7][8] In contrast, 3-MH is an indicator of endogenous muscle protein catabolism.[6] Therefore, accurate, separate quantification is essential for studies related to diet, nutrition, and muscle metabolism.[2]

Q3: What is the "matrix effect" in the context of 1-MH bioanalysis, and how can it affect my results?

A3: The matrix effect is the alteration of analyte ionization (suppression or enhancement) in the mass spectrometer's ion source due to co-eluting endogenous components from the biological sample (e.g., salts, phospholipids).[9][10][11] This can lead to inaccurate and imprecise quantification of 1-MH, affecting the reliability of your results.[9] Electrospray ionization (ESI) is particularly susceptible to matrix effects.[11]

Q4: Is derivatization necessary for 1-MH analysis?

A4: For LC-MS/MS analysis, derivatization is not always necessary as the technique is highly sensitive.[1] However, for other methods like GC-MS or CE with fluorescence detection, derivatization is often employed to improve volatility, chromatographic separation, and detection sensitivity.[3][5] For instance, derivatization with fluorescein isothiocyanate (FITC) can significantly enhance the detection limits in CE with laser-induced fluorescence detection.[5]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity for 1-MH in LC-MS/MS

Potential Cause Troubleshooting Step
Suboptimal MS Parameters Optimize MS parameters for 1-MH, including spray voltage, gas flows, and collision energy. For positive electrospray ionization (ESI), typical transitions for 1-MH are m/z 170.1 → m/z 126.1.[1]
Matrix Effects Implement more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[12] Using a stable isotope-labeled internal standard (SIL-IS) for 1-MH can also help compensate for matrix effects.[1]
Inefficient Extraction Evaluate and optimize your protein precipitation or extraction method. A mixture of acetonitrile and ammonia (80:20) has been shown to allow for quantitative recovery from plasma.[4]
Poor Chromatographic Peak Shape Adjust the mobile phase composition and gradient. A common mobile phase for 1-MH is a gradient of acetonitrile and water with 0.1% formic acid.[1]

Issue 2: Co-elution or Poor Separation of 1-MH and 3-MH

Potential Cause Troubleshooting Step
Inadequate Chromatographic Resolution Optimize the analytical column and mobile phase gradient. A C18 or a mixed-mode column can be effective.[13][14] Fine-tuning the gradient elution profile is critical for separating these isomers.
Incorrect MS/MS Transitions Ensure you are using distinct and specific MRM transitions for each isomer. For 3-MH, a common transition is m/z 170.1 → m/z 124.1, which is different from that of 1-MH (m/z 170.1 → m/z 126.1).[1]

Issue 3: High Variability and Poor Reproducibility in Quantification

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize all sample preparation steps, including volumes, mixing times, and temperatures. Use of an automated liquid handler can improve consistency.
Analyte Instability Verify the stability of 1-MH under your sample storage and processing conditions.[1] While generally stable, repeated freeze-thaw cycles should be avoided.[15]
Lack of or Inappropriate Internal Standard Always use an internal standard, preferably a stable isotope-labeled version of 1-MH, to account for variations in sample processing and instrument response.[16]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for 1-MH using different analytical methods.

Table 1: Performance of Mass Spectrometry-Based Methods

MethodMatrixLLOQLinearity RangeReference
UPLC-MS/MSHuman Urine5 nmol/mL5-500 nmol/mL[1]
LC-MS/MSHuman Plasma2 µmol/L2-500 µmol/L[16]
HPLC-MS/MSBovine PlasmaDetectable in the picomole range31-500 pmol[2]

Table 2: Performance of Capillary Electrophoresis Methods

MethodMatrixLODReference
CE-UVHuman Plasma & Urine20 nmol/L[4]
CE-LIF (with FITC derivatization)Human Urine0.023 ng/mL[5]

Experimental Protocols

Protocol 1: UPLC-MS/MS for 1-MH Quantification in Human Urine

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Add an appropriate amount of isotopic internal standard (e.g., 1-methyl-d3-L-histidine).

    • Dilute the urine sample with deionized water.

    • Centrifuge the diluted sample to pellet any particulates.

    • Transfer the supernatant for UPLC-MS/MS analysis.[1]

  • UPLC-MS/MS Conditions:

    • Column: SB-aq (2.1×50 mm, 1.8 µm) or equivalent.[1]

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (2:98, v/v).[1]

    • Ionization: Positive electrospray ionization (ESI).[1]

    • MS/MS Transitions:

      • 1-MH: m/z 170.1 → m/z 126.1[1]

      • 3-MH: m/z 170.1 → m/z 124.1[1]

Protocol 2: Derivatization for CE-LIF Detection of 1-MH in Human Urine

  • Microwave-Accelerated Derivatization:

    • To a urine sample, add a borate buffer solution.

    • Add the derivatizing agent, fluorescein isothiocyanate (FITC), in acetone.[5]

    • Vortex the mixture.

    • Heat the vial in a domestic microwave oven for a short duration (e.g., 150 seconds).[5]

    • Immediately cool the vial in an ice bath to stop the reaction.

    • The derivatized sample is then ready for CE-LIF analysis.

  • CE-LIF Conditions:

    • Capillary: Fused-silica capillary.

    • Buffer: Optimize buffer composition for separation of FITC-derivatized amino acids.

    • Detection: Laser-induced fluorescence detector.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing biofluid Biofluid Sample (Plasma or Urine) add_is Add Isotopic Internal Standard biofluid->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC/HPLC System supernatant->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration of 1-MH quantification->results

Caption: LC-MS/MS workflow for 1-MH detection.

derivatization_workflow cluster_derivatization Derivatization cluster_ce_analysis CE-LIF Analysis urine_sample Urine Sample add_buffer Add Buffer urine_sample->add_buffer add_reagent Add Derivatizing Reagent (e.g., FITC) add_buffer->add_reagent microwave Microwave Irradiation add_reagent->microwave cool Cool to Stop Reaction microwave->cool ce_injection Inject into Capillary Electrophoresis System cool->ce_injection separation Electrophoretic Separation ce_injection->separation detection Laser-Induced Fluorescence Detection separation->detection quantification Quantification detection->quantification

Caption: Derivatization workflow for CE-LIF analysis.

References

Technical Support Center: Challenges in the Separation of 1-Methyl-L-histidine and 3-Methyl-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during the analytical separation of the positional isomers 1-Methyl-L-histidine and 3-Methyl-L-histidine. These structurally similar compounds present a significant separation challenge due to their identical molecular weight and similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and 3-Methyl-L-histidine?

A1: The main challenge lies in their structural similarity. As positional isomers, they differ only in the placement of a methyl group on the imidazole ring of the histidine molecule. This results in nearly identical molecular weights and similar polarities, making them difficult to resolve using standard chromatographic techniques.[1][2] Achieving baseline separation requires highly selective analytical methods.

Q2: Which analytical techniques are most effective for separating these isomers?

A2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE) are the two most successful techniques for the separation and quantification of this compound and 3-Methyl-L-histidine.[3][4] UPLC-MS/MS offers high sensitivity and specificity, while CE provides excellent separation efficiency based on differences in charge and hydrodynamic radius.[3][4]

Q3: What type of chromatography column is recommended for UPLC separation?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are highly effective for separating these polar isomers.[3][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the separation of polar compounds that are poorly retained on traditional reversed-phase columns.[5] Mixed-mode chromatography, which combines multiple interaction mechanisms like ion-exchange and hydrophobic interactions, can also provide the necessary selectivity.[6][7][8]

Q4: How does mobile phase pH affect the separation of these isomers?

A4: The pH of the mobile phase is a critical parameter as it influences the ionization state of the histidine isomers.[9] Since these molecules have ionizable functional groups, adjusting the pH can alter their charge and, consequently, their interaction with the stationary phase, significantly impacting retention and selectivity.[9][10]

Q5: Is derivatization necessary for the analysis of this compound and 3-Methyl-L-histidine?

A5: Derivatization is not always necessary, especially when using sensitive detection methods like tandem mass spectrometry (MS/MS).[11] However, for UV or fluorescence detection, pre- or post-column derivatization can enhance sensitivity.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound and 3-Methyl-L-histidine.

UPLC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution/Co-elution of Isomers Insufficient stationary phase selectivity.Switch to a HILIC or mixed-mode column to exploit different separation mechanisms.[3][7]
Non-optimal mobile phase composition.Systematically vary the organic solvent content and the pH of the aqueous portion of the mobile phase.[9][10]
Peak Tailing Secondary interactions with the stationary phase.Increase the buffer concentration in the mobile phase to minimize unwanted interactions.[13] For HILIC, ensure proper column equilibration.
Column overload.Reduce the injection volume or the sample concentration.[13]
Peak Splitting Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[14]
Partially blocked column frit.Backflush the column or replace the frit.[15]
Low Signal Intensity/Poor Sensitivity Inefficient ionization in the mass spectrometer.Optimize the electrospray ionization (ESI) source parameters, such as spray voltage and gas flow rates.[3]
Matrix effects from the biological sample.Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[16]
Capillary Electrophoresis (CE) Troubleshooting
Problem Potential Cause Recommended Solution
Inadequate Separation of Isomers Incorrect buffer pH or composition.Optimize the buffer pH to maximize the charge difference between the isomers. Experiment with different buffer additives.[4][17]
Insufficient separation efficiency.Increase the capillary length or the applied voltage to enhance resolution.[18]
Poor Peak Shape (Broadening) Sample overload.Decrease the injection time or pressure to introduce a smaller sample plug.[18]
Joule heating.Use a lower buffer concentration or a capillary with a larger internal diameter to dissipate heat more effectively.
Fluctuating Migration Times Inconsistent electroosmotic flow (EOF).Ensure proper capillary conditioning and rinsing between runs.[19] Maintain a constant temperature.
Changes in buffer composition due to evaporation.Use fresh buffer for each run and keep buffer vials capped.
Low Sensitivity Insufficient sample loading.Optimize injection parameters (time and voltage/pressure).[18]
High background noise.Use high-purity buffer components and ensure the detector is properly aligned.

Data Presentation

Comparison of UPLC-MS/MS and Capillary Electrophoresis for Isomer Separation
Parameter UPLC-MS/MS Capillary Electrophoresis References
Principle of Separation Partitioning between a stationary phase and a mobile phase based on polarity and other interactions.Differential migration in an electric field based on charge-to-size ratio.[5][19]
Selectivity High, tunable through column chemistry and mobile phase composition.Very high, sensitive to small differences in charge and hydrodynamic radius.[3][4]
Sensitivity (LLOQ) Typically in the low nmol/mL to µmol/L range.Can reach the low µM range.[4][20]
Analysis Time Can be very rapid (< 15 minutes).Typically around 10-20 minutes.[3][4]
Sample Throughput High, amenable to automation.Moderate, can be automated but may be slower than UPLC.
Robustness Generally robust, but susceptible to matrix effects.Can be less robust, sensitive to buffer depletion and capillary surface changes.[21]
Cost Higher initial instrument cost.Lower initial instrument cost.

Experimental Protocols

Detailed Methodology for UPLC-MS/MS Separation

This protocol is a representative example for the separation of this compound and 3-Methyl-L-histidine in biological fluids.

  • Sample Preparation (Plasma)

    • To 100 µL of plasma, add an internal standard solution (e.g., isotopically labeled 1- and 3-methylhistidine).

    • Precipitate proteins by adding 400 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC Conditions

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 170.1 -> 126.1

      • 3-Methyl-L-histidine: m/z 170.1 -> 124.1

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Detailed Methodology for Capillary Electrophoresis Separation

This protocol provides a general framework for the CE separation of the target isomers.

  • Sample Preparation (Urine)

    • Centrifuge the urine sample to remove any particulate matter.

    • Dilute the supernatant with the CE running buffer (e.g., 1:10 dilution).

  • Capillary Electrophoresis Conditions

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

    • Running Buffer: 50 mM phosphate buffer at a pH optimized for separation (e.g., pH 2.5).

    • Applied Voltage: 25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at 200 nm.

  • Capillary Conditioning

    • Before the first use, rinse the capillary with 1 M NaOH, followed by deionized water, and finally the running buffer.

    • Between runs, rinse with the running buffer to ensure reproducible migration times.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing Sample Biological Sample (Plasma/Urine) InternalStandard Add Internal Standard Sample->InternalStandard UPLC-MS/MS Dilution Dilution (for Urine) Sample->Dilution CE ProteinPrecipitation Protein Precipitation (for Plasma) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation PreparedSample Prepared Sample for Injection/Analysis Evaporation->PreparedSample Dilution->PreparedSample UPLC UPLC System PreparedSample->UPLC UPLC-MS/MS CE CE System PreparedSample->CE CE MSMS Tandem Mass Spectrometer UPLC->MSMS UVDetector UV Detector CE->UVDetector Chromatogram Chromatogram/ Electropherogram MSMS->Chromatogram UVDetector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report troubleshooting_logic Start Poor Isomer Separation CheckMethod Review Method Parameters Start->CheckMethod CheckColumn Evaluate Column/Capillary Start->CheckColumn CheckSamplePrep Assess Sample Preparation Start->CheckSamplePrep OptimizeMobilePhase Optimize Mobile Phase/Buffer (pH, Organic %) CheckMethod->OptimizeMobilePhase ChangeColumn Switch to Alternative Selectivity (HILIC, Mixed-Mode) CheckColumn->ChangeColumn ImproveSampleCleanup Enhance Sample Cleanup (e.g., SPE) CheckSamplePrep->ImproveSampleCleanup GoodSeparation Achieved Good Separation OptimizeMobilePhase->GoodSeparation ChangeColumn->GoodSeparation ImproveSampleCleanup->GoodSeparation

References

Technical Support Center: Preserving 1-Methyl-L-histidine Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 1-Methyl-L-histidine (1-MH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation techniques that ensure the stability and accurate quantification of 1-MH in biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the main factors that can affect the stability of this compound in biological samples?

A2: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of many biological molecules, including amino acids.

  • pH: The stability of amino acids can be pH-dependent.

  • Enzymatic Activity: Endogenous enzymes in biological samples can potentially metabolize 1-MH.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of sensitive analytes.

  • Oxidation: Like other biological molecules, 1-MH may be susceptible to oxidative damage.

Q3: What is the recommended anticoagulant for plasma collection for this compound analysis?

A3: For amino acid analysis in plasma, EDTA is generally the recommended anticoagulant.[3][4] While heparin and citrate are also used, EDTA has been shown to be superior for preserving the integrity of plasma for DNA analysis by reducing leucocytic apoptosis and necrosis, which can also be beneficial for metabolomic studies.[4] Heparin can sometimes interfere with certain analytical techniques, such as PCR, and may also impact the distribution of proteins in plasma.[5][6] Citrate causes a dilutional effect that needs to be corrected for.[7] Therefore, for consistency and to minimize potential interferences, EDTA plasma is the preferred choice.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptom: The quantified concentration of 1-MH in your samples is consistently lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation during sample collection and handling. Ensure rapid processing of blood and urine samples. For plasma, centrifuge blood within 1-2 hours of collection. Keep samples on ice or at 4°C during processing.
Incomplete protein precipitation (for plasma/serum). Use an effective protein precipitation agent. A mixture of acetonitrile and ammonia (80:20 v/v) has been shown to allow for quantitative recovery.[8] Ensure thorough vortexing and adequate incubation time at a low temperature (e.g., -20°C) to maximize protein removal.
Degradation during storage. Store samples at -80°C for long-term stability. Avoid prolonged storage at -20°C or 4°C.
Loss during sample evaporation. If your protocol involves an evaporation step, ensure it is performed under a gentle stream of nitrogen at a low temperature to prevent degradation.
Matrix effects in LC-MS analysis. Matrix effects, such as ion suppression, can lead to lower than expected signals. To mitigate this, consider: 1) Diluting your sample further. 2) Using a stable isotope-labeled internal standard for this compound (e.g., this compound-d3). 3) Optimizing your chromatographic separation to separate 1-MH from interfering matrix components.
Issue 2: High Variability in this compound Measurements

Symptom: Replicate measurements of the same sample or samples from the same group show a wide range of 1-MH concentrations.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inconsistent sample handling. Adhere strictly to a standardized protocol for all samples, from collection to analysis. Document all steps, including timings and temperatures.
Repeated freeze-thaw cycles. Aliquot samples into smaller volumes after the initial processing to avoid the need for repeated freezing and thawing of the entire sample. One study on amino acids in serum showed a decrease in 1-methylhistidine concentration after three freeze-thaw cycles.
Dietary variations. Since 1-MH is a biomarker of meat intake, recent dietary habits of the subjects can significantly influence its levels. If possible, control for diet or collect detailed dietary information from study participants.
Co-elution with isomers (e.g., 3-methylhistidine) in LC-MS. Optimize your chromatographic method to achieve baseline separation of 1-MH and 3-MH. This may involve adjusting the mobile phase composition, gradient, or using a specialized column chemistry (e.g., HILIC).[9] Different fragmentation patterns in MS/MS can also be used to distinguish between the isomers.[9]

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound in human serum under different storage conditions. While specific data for urine is limited, similar trends are expected, although the matrix is different. It is always recommended to store urine samples at -80°C for long-term stability.[10]

ConditionDurationAnalyteMatrixChange from Baseline (%)Reference
Storage at 4°C 24 hours1-MethylhistidineSerumNot significantly alteredInternal analysis of literature
Storage at 22°C (Room Temperature) 24 hours1-MethylhistidineSerumNot significantly alteredInternal analysis of literature
Three Freeze-Thaw Cycles (-80°C to Room Temp) N/A1-MethylhistidineSerumReduced Internal analysis of literature

Note: While some studies indicate 1-MH is relatively stable under various conditions, it is best practice to minimize storage time at higher temperatures and to avoid repeated freeze-thaw cycles to ensure the highest data quality.

Experimental Protocols

Protocol 1: Human Plasma Collection and Preparation

This protocol is designed to ensure the stability of this compound in human plasma samples.

Materials:

  • EDTA-containing blood collection tubes (e.g., lavender top)

  • Centrifuge with refrigeration capabilities

  • Pipettes and sterile pipette tips

  • Cryovials for long-term storage

  • Ice

Procedure:

  • Blood Collection: Collect whole blood into EDTA-containing tubes using standard venipuncture techniques.

  • Immediate Cooling: Place the blood collection tubes on ice immediately after collection.

  • Centrifugation: Within 1-2 hours of collection, centrifuge the blood tubes at 1,300 x g for 10 minutes at 4°C.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.

  • Aliquoting: Transfer the plasma into pre-labeled cryovials in volumes suitable for your intended analysis to avoid freeze-thaw cycles.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Human Urine Collection and Preparation

This protocol outlines the steps for collecting and preparing human urine samples for this compound analysis.

Materials:

  • Sterile urine collection cups

  • Centrifuge

  • Pipettes and sterile pipette tips

  • Cryovials for long-term storage

  • Ice

Procedure:

  • Urine Collection: Collect a mid-stream urine sample in a sterile collection cup. For 24-hour collections, provide the subject with appropriate containers and instructions to keep the collected urine refrigerated during the collection period.

  • Immediate Cooling: Place the urine sample on ice or in a refrigerator (4°C) as soon as possible after collection.

  • Centrifugation: Within 2-4 hours of collection, centrifuge the urine sample at 1,500 x g for 10 minutes at 4°C to remove cells and debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Aliquoting: Aliquot the urine supernatant into pre-labeled cryovials.

  • Storage: Store the urine aliquots at -80°C until analysis.

Visualizations

experimental_workflow_plasma cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage A 1. Collect Blood (EDTA Tube) B 2. Immediate Cooling (On Ice) A->B < 2 hours C 3. Centrifuge (1300g, 10 min, 4°C) B->C D 4. Aspirate Plasma C->D E 5. Aliquot into Cryovials D->E F 6. Store at -80°C E->F

Caption: Workflow for human plasma sample preparation.

experimental_workflow_urine cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage A 1. Collect Urine (Sterile Cup) B 2. Immediate Cooling (4°C or On Ice) A->B < 4 hours C 3. Centrifuge (1500g, 10 min, 4°C) B->C D 4. Collect Supernatant C->D E 5. Aliquot into Cryovials D->E F 6. Store at -80°C E->F

Caption: Workflow for human urine sample preparation.

troubleshooting_logic cluster_symptom Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Symptom Low 1-MH Recovery or High Variability C1 Sample Handling Inconsistency Symptom->C1 C2 Storage Conditions Symptom->C2 C3 Analytical Method Symptom->C3 C4 Biological Factors Symptom->C4 S1 Standardize Protocol (Time, Temp) C1->S1 S2 Store at -80°C Avoid Freeze-Thaw C2->S2 S3 Optimize Chromatography Use Internal Standard C3->S3 S4 Control for Diet C4->S4

Caption: Troubleshooting logic for 1-MH analysis.

References

Technical Support Center: Optimizing Chromatographic Resolution for Methylhistidine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chromatographic analysis of methylhistidine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for achieving optimal separation of 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing poor resolution between 1-methylhistidine and 3-methylhistidine peaks. What are the primary factors to investigate?

A1: Achieving baseline separation of these isomers is a common challenge due to their similar structures and physicochemical properties.[1] The initial and most impactful parameters to adjust are the mobile phase composition, pH, and the choice of chromatographic column.

  • Mobile Phase pH: The ionization state of methylhistidine isomers is highly dependent on pH.[2] Small adjustments to the mobile phase pH can significantly alter their retention behavior and improve selectivity. An acidic mobile phase is often a good starting point.[1]

  • Column Selection: Not all C18 columns are the same. Consider a column with a different stationary phase chemistry or a mixed-mode column that offers alternative separation mechanisms, such as ion-exchange and reversed-phase.[1]

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase can influence selectivity. Acetonitrile often provides sharper peaks.

Q2: My retention times for methylhistidine isomers are fluctuating between runs. What are the likely causes and solutions?

A2: Inconsistent retention times can compromise the validity of your analytical method. The most common reasons for this issue are related to the HPLC system and mobile phase preparation.

  • Mobile Phase Preparation: Inconsistent preparation, especially of the buffer and pH, is a primary cause of retention time drift.

    • Solution: Always prepare fresh mobile phase for each analytical batch. Use a calibrated pH meter and ensure all components are thoroughly mixed and degassed.

  • Pump Performance: Air bubbles in the pump head or malfunctioning check valves can lead to an unstable flow rate, directly impacting retention times.

    • Solution: Regularly purge the pump to remove air bubbles. If the problem persists, consult your instrument manual for check valve maintenance.

  • Column Equilibration: Insufficient column equilibration time with the initial mobile phase conditions before each injection can cause retention time shifts.

    • Solution: Ensure a consistent and adequate column equilibration period between injections. This is particularly crucial for gradient elution methods.

Q3: Should I consider derivatization for analyzing methylhistidine isomers?

A3: Derivatization can be a powerful strategy, especially when dealing with low concentrations or when using detection methods that require a specific functional group.[3][4]

  • Pre-column Derivatization: Reacting the isomers with a tagging agent before injection can enhance detectability (e.g., by adding a fluorophore for fluorescence detection) and can also improve chromatographic separation.[3] A common derivatizing agent for amino acids is o-phthalaldehyde (OPA).[3][5]

  • Post-column Derivatization: In this approach, the derivatizing agent is introduced after the column and before the detector. This is often used to improve detection sensitivity without altering the chromatographic separation itself.[6]

Q4: What are the advantages of using different chromatographic techniques for methylhistidine isomer separation?

A4: While HPLC is widely used, other techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative selectivities.

  • Gas Chromatography (GC): GC often requires derivatization to make the amino acids volatile.[4][7] This technique can provide excellent resolution and is well-suited for coupling with mass spectrometry (MS).

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field.[8][9] This method can offer high separation efficiency and rapid analysis times for charged molecules like methylhistidine isomers.[8]

Experimental Protocols & Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation of methylhistidine isomers. The choice of column and mobile phase is critical for achieving optimal resolution.

Representative HPLC Method:

ParameterCondition
Column Primesep 200 (4.6 x 150 mm, 5 µm)[1]
Mobile Phase Acetonitrile/Water (20/80) with 20 mM Ammonium Formate, pH 3.0[1]
Flow Rate 1.0 mL/min[1]
Detection UV, LC/MS, ELSD/CAD[1]
Gas Chromatography (GC)

GC analysis of methylhistidine isomers typically involves a derivatization step to increase their volatility.

Representative GC Method:

ParameterCondition
Derivatization N-trifluoroacetyl-O-isobutyl esters[4]
Column Micropacked or Capillary Column[4]
Detection Ionization-Resonance Detector[4]
Sample Preparation Isolation of amino acid fraction using ion-exchange chromatography[4]
Capillary Electrophoresis (CE)

CE provides an alternative separation mechanism based on electrophoretic mobility and can be a powerful tool for isomer separation.

Representative CE Method:

ParameterCondition
Run Buffer 60 mmol/L Tris-phosphate, pH 2.2[5]
Capillary Fused-silica[9]
Detection UV Detection[5]
Analysis Time < 12 minutes[5]

Visualized Workflows and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection Sample Biological Sample (e.g., Plasma, Urine) ProteinPrecip Protein Precipitation Sample->ProteinPrecip Derivatization Derivatization (Optional) ProteinPrecip->Derivatization CE CE ProteinPrecip->CE Direct Injection HPLC HPLC Derivatization->HPLC Reversed-Phase or Mixed-Mode Column GC GC Derivatization->GC Volatilization UV UV HPLC->UV MS Mass Spectrometry HPLC->MS FLD Fluorescence HPLC->FLD GC->MS CE->UV

Caption: General experimental workflow for methylhistidine isomer analysis.

troubleshooting_workflow Start Poor Resolution Observed CheckMobilePhase Check Mobile Phase (pH, Composition) Start->CheckMobilePhase AdjustpH Adjust pH CheckMobilePhase->AdjustpH Incorrect CheckColumn Evaluate Column Performance CheckMobilePhase->CheckColumn Correct AdjustpH->CheckColumn ChangeSolventRatio Change Organic Solvent Ratio NewColumn Try Different Stationary Phase CheckColumn->NewColumn Degraded OptimizeGradient Optimize Gradient Profile CheckColumn->OptimizeGradient OK Resolved Resolution Achieved NewColumn->Resolved ConsiderDerivatization Consider Derivatization OptimizeGradient->ConsiderDerivatization OptimizeGradient->Resolved Successful ConsiderDerivatization->Resolved

Caption: Troubleshooting logic for poor chromatographic resolution.

References

troubleshooting poor peak shape in 1-Methyl-L-histidine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methyl-L-histidine, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common types of poor peak shape observed in HPLC, and what do they indicate?

Poor peak shape in HPLC can manifest in several ways, each suggesting different underlying problems with your method or instrument. The most common issues are peak tailing, peak fronting, and split peaks.[1] Ideally, a chromatographic peak should be symmetrical and have a Gaussian shape.[2]

  • Peak Tailing: The peak appears with an asymmetry to the right. This is often caused by secondary interactions between the analyte and the stationary phase, such as basic compounds interacting with residual silanol groups on silica-based columns.[1] Other causes can include column overloading, a blocked column frit, or excessive dead volume.[3]

  • Peak Fronting: The peak exhibits an asymmetry to the left, resembling a shark fin. This can be a result of sample overload, low column temperature, or incompatibility between the sample solvent and the mobile phase.[4][5]

  • Split Peaks: A single compound appears as two or more distinct peaks. This can be caused by a partially blocked column inlet frit, a void in the column packing, or injecting the sample in a solvent that is too strong or incompatible with the mobile phase.[1][3] If the mobile phase pH is too close to the analyte's pKa, it can also lead to peak splitting due to the presence of both ionized and non-ionized forms of the analyte.[6][7]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for a basic compound like this compound is a frequent issue in reversed-phase HPLC. The primary cause is often secondary ionic interactions with acidic residual silanol groups on the silica-based stationary phase.[1][8]

Here is a step-by-step guide to troubleshoot peak tailing:

  • Optimize Mobile Phase pH: this compound is a basic compound. Adjusting the mobile phase pH can suppress the ionization of silanol groups and improve peak shape. For acidic analytes, a lower pH is generally better, while for basic analytes, a mid-range to higher pH might be more suitable, though column stability at high pH must be considered.[9][10] It is often recommended to work at a pH that is at least 2 units away from the analyte's pKa.[6][11]

  • Use a Buffered Mobile Phase: A buffer is crucial for maintaining a stable pH and achieving reproducible results, especially when dealing with ionizable compounds.[1][7]

  • Consider an End-Capped Column: Use a column that has been "end-capped" to minimize the number of free silanol groups available for secondary interactions.[1]

  • Reduce Sample Concentration: Column overload can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[3][4]

  • Check for Column Contamination or Blockage: A contaminated guard column or a blocked analytical column frit can cause peak distortion.[2] Try removing the guard column to see if the problem resolves. If the analytical column is suspected, a reverse flush might help, but replacement may be necessary.[4]

Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed for This compound ph Adjust Mobile Phase pH (e.g., pH 3-7 with buffer) start->ph resolution Peak Shape Improved? ph->resolution endcap Use an End-Capped Column endcap->resolution overload Reduce Sample Concentration/Volume overload->resolution contamination Check for Column/ Frit Contamination contamination->resolution resolution->endcap No resolution->overload No resolution->contamination No end Problem Resolved resolution->end Yes

Caption: A flowchart for troubleshooting peak tailing.

Q3: I am observing peak fronting for this compound. What should I investigate?

Peak fronting is less common than tailing for basic compounds but can occur under certain conditions. The primary causes are typically related to sample overload or issues with the sample solvent.[5]

Potential Cause Recommended Solution
Sample Overload Decrease the concentration of your sample or reduce the injection volume.[4]
Sample Solvent Incompatibility The solvent used to dissolve the sample may be stronger than the mobile phase, causing the analyte to move too quickly through the initial part of the column. Dissolve your sample in the mobile phase whenever possible.[3][6] If a different solvent must be used, it should ideally be weaker than the mobile phase.[3]
Low Column Temperature In some cases, increasing the column temperature can improve peak shape.[4]
Column Packing Issues If all peaks in the chromatogram are fronting, it could indicate a problem with the column packing itself, such as a void. In this case, the column may need to be replaced.[3][8]

Q4: Why am I seeing split peaks for this compound?

Split peaks can be frustrating and can arise from both chemical and physical issues within the HPLC system.[3]

Troubleshooting Split Peaks

G start Split Peak Observed all_peaks Are all peaks splitting? start->all_peaks single_peak Is only the analyte peak splitting? all_peaks->single_peak No physical_issue Physical Issue Likely: - Partially blocked frit - Column void - Tubing issue all_peaks->physical_issue Yes chemical_issue Chemical Issue Likely: - Sample solvent mismatch - Mobile phase pH near pKa - Co-eluting impurity single_peak->chemical_issue Yes action_physical Action: - Backflush/replace column - Check connections physical_issue->action_physical action_chemical Action: - Inject in mobile phase - Adjust mobile phase pH - Optimize separation chemical_issue->action_chemical

Caption: Decision tree for troubleshooting split peaks.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • Column: C18, end-capped, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 30% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Note: For basic compounds like this compound, using a mixed-mode column (combining reversed-phase and ion-exchange) can also provide good retention and peak shape.[12][13]

Quantitative Data Summary

The following table illustrates the potential effect of mobile phase pH on the peak shape of a basic analyte like this compound. The USP Tailing Factor is a measure of peak symmetry; a value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.0 indicate tailing.[8]

Mobile Phase pH USP Tailing Factor (Illustrative) Observation
2.51.8Significant Tailing
3.51.4Moderate Tailing
4.51.1Good Symmetry
6.01.0Excellent Symmetry
7.51.1Good Symmetry

Note: The optimal pH will depend on the specific column and analytical conditions.[7][9] It is crucial to operate within the recommended pH range for your column to avoid damaging the stationary phase.[2]

References

Technical Support Center: Minimizing Ion Suppression in ESI-MS for 1-Methyl-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 1-Methyl-L-histidine by Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

Ion suppression is a common challenge in ESI-MS, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identify and mitigate ion suppression for this compound analysis.

Problem: Low or No Signal for this compound

If you are observing a significantly lower signal than expected or no signal at all for your this compound standard or sample, it could be due to ion suppression.

Initial Checks:

  • System Suitability: Ensure your LC-MS system is performing optimally by running a system suitability test with a known standard in a clean solvent.

  • Analyte Concentration: Verify that the concentration of your this compound standard is appropriate.[4] Very high concentrations can also lead to a non-linear response or saturation effects.[1]

  • Ionization Mode: Confirm you are using the positive ion mode for ESI, as this compound, a derivative of a basic amino acid, will readily form [M+H]+ ions.

Troubleshooting Workflow:

IonSuppressionWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Verification Start Low or No Analyte Signal PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion MatrixEffect Assess Matrix Effect by Spiking PostColumnInfusion->MatrixEffect SuppressionConfirmed Ion Suppression Confirmed? MatrixEffect->SuppressionConfirmed SamplePrep Optimize Sample Preparation SuppressionConfirmed->SamplePrep Yes FurtherOptimization Further Optimization Required SuppressionConfirmed->FurtherOptimization No Chromatography Optimize Chromatography SamplePrep->Chromatography Dilution Dilute Sample Chromatography->Dilution InternalStandard Use Stable Isotope-Labeled Internal Standard Dilution->InternalStandard Reassess Re-evaluate Signal and Matrix Effect InternalStandard->Reassess Successful Signal Improved and Suppression Minimized? Reassess->Successful End Analysis Complete Successful->End Yes Successful->FurtherOptimization No FurtherOptimization->SamplePrep

Caption: A troubleshooting workflow for identifying and mitigating ion suppression in ESI-MS.

Experimental Protocol: Post-Column Infusion

This method helps to identify regions in the chromatogram where ion suppression occurs.[5][6]

  • Setup:

    • Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the MS via a T-piece placed between the LC outlet and the ESI source.

    • Monitor the signal of the [M+H]+ ion for this compound.

  • Procedure:

    • Once a stable baseline signal is achieved, inject a blank matrix sample (e.g., plasma, urine extract without the analyte) onto the LC column.

    • Run your chromatographic gradient.

  • Interpretation:

    • A dip in the baseline signal indicates a region of ion suppression. If this dip co-elutes with your this compound peak, ion suppression is affecting your analysis.

Problem: Poor Reproducibility and Accuracy

Inconsistent results between injections or inaccurate quantification can also be a symptom of variable ion suppression, especially in complex biological matrices.

Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4][7] Given the polar nature of this compound, consider the following techniques:

    • Solid-Phase Extraction (SPE): Mixed-mode cation exchange (MCX) SPE can be effective for retaining and eluting basic compounds like this compound while removing neutral and acidic interferences.

    • Liquid-Liquid Extraction (LLE): While less common for highly polar analytes, a polar organic solvent might be used. However, SPE is generally more suitable.

    • Protein Precipitation (PPT): A simple method for plasma or serum samples. Acetonitrile is often more efficient than methanol at removing phospholipids, a common source of ion suppression.[7] However, PPT may not provide the cleanest extracts.

  • Optimize Chromatographic Separation:

    • Column Chemistry: Use a column that provides good retention and separation for polar compounds. A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column can be effective. A study on urinary this compound used a SB-aq column.[8]

    • Gradient Modification: Adjust the mobile phase gradient to separate this compound from the regions of ion suppression identified by the post-column infusion experiment.

    • Flow Rate Reduction: Lowering the flow rate can improve ionization efficiency and reduce matrix effects.[1][3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for ion suppression.[9][10] A SIL-IS for this compound (e.g., this compound-d3) will have nearly identical chemical properties and chromatographic behavior, and will therefore experience the same degree of ion suppression as the analyte. This allows for accurate quantification based on the ratio of the analyte to the internal standard.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][6] This is a viable option if the concentration of this compound is high enough to be detected after dilution.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for analytes similar to this compound.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionKey Considerations
Protein Precipitation (PPT) Good (often >85%)ModerateSimple and fast, but may not remove all interfering substances, especially phospholipids.[7]
Liquid-Liquid Extraction (LLE) VariableGoodCan be selective, but optimizing for highly polar analytes like this compound can be challenging.[7]
Solid-Phase Extraction (SPE) Excellent (often >90%)ExcellentHighly effective at removing interferences, leading to cleaner extracts and reduced ion suppression.[4][11]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ion suppression for this compound analysis in biological samples?

A1: Common sources include salts, endogenous metabolites, phospholipids from cell membranes, and formulation excipients in drug products.[9] For a polar and basic compound like this compound, co-eluting polar and basic compounds can be particularly problematic due to competition for ionization.[1]

Q2: How can I differentiate between ion suppression and other issues like poor ionization efficiency?

A2: A post-column infusion experiment is the most direct way to visualize ion suppression. If the signal of your infused standard drops upon injection of a blank matrix, it's a clear indication of ion suppression. Poor ionization efficiency would result in a consistently low signal, even without the presence of a matrix.

Q3: Is it possible to completely eliminate ion suppression?

A3: While complete elimination is often difficult, especially in complex matrices, a combination of optimized sample preparation, chromatography, and the use of a stable isotope-labeled internal standard can effectively minimize its impact on data quality and allow for accurate and reproducible quantification.[7]

Q4: Can the choice of mobile phase additives affect ion suppression?

A4: Yes. Volatile mobile phase additives like formic acid or acetic acid are generally preferred for ESI-MS as they aid in protonation and are compatible with the high vacuum of the mass spectrometer. Non-volatile buffers such as phosphate buffers should be avoided as they can cause significant ion suppression and contaminate the MS system.[9]

Q5: My sample is very complex. What is the best first step to take to minimize ion suppression?

A5: For complex samples, a robust sample preparation method is the most critical first step. Solid-Phase Extraction (SPE) is highly recommended as it can provide a much cleaner extract compared to simpler methods like protein precipitation, thereby significantly reducing the sources of ion suppression.[4]

Visualizations

IonSuppressionMechanism cluster_0 ESI Droplet cluster_1 Gas Phase Ions Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Component Matrix->Droplet AnalyteIon [Analyte+H]+ Droplet->AnalyteIon Ideal Ionization SuppressedIon [Analyte+H]+ (Suppressed) Droplet->SuppressedIon Ion Suppression

Caption: Mechanism of ion suppression in the ESI droplet.

This technical support guide provides a foundational understanding and practical steps to address ion suppression in the ESI-MS analysis of this compound. For specific applications, further method development and validation will be necessary.

References

Technical Support Center: 1-Methyl-L-histidine Integrity in Stored Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the best practices for sample storage to ensure the integrity of 1-Methyl-L-histidine (1-MH), a key biomarker for meat consumption and muscle protein metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in samples important?

A1: this compound (1-MH) is a methylated form of the amino acid L-histidine. It is primarily derived from the breakdown of anserine, a dipeptide found in meat and poultry. In clinical and research settings, urinary and plasma levels of 1-MH are used as indicators of dietary meat intake and can also be relevant in studies of muscle protein metabolism. Ensuring the stability of 1-MH in stored biological samples is critical for accurate and reproducible quantification, which is essential for the validity of experimental results and clinical assessments.

Q2: What are the main factors that can affect the integrity of this compound in my samples?

A2: The primary factors that can compromise the integrity of 1-MH in biological samples include storage temperature, the duration of storage, and repeated freeze-thaw cycles. Exposure to room temperature or even refrigeration (4°C) for extended periods can lead to changes in the concentration of various amino acids, including 1-MH. Freeze-thaw cycles have been shown to reduce the concentration of 1-MH in serum samples.

Q3: What is the recommended long-term storage temperature for samples intended for this compound analysis?

A3: For long-term storage, it is recommended to keep samples at -80°C. While data on the long-term stability of 1-MH at various temperatures is still emerging, storing samples at ultra-low temperatures is a standard practice to minimize degradation of metabolites. Stock solutions of deuterated this compound have been shown to be stable for up to 6 months when stored at -80°C.

Q4: How many times can I freeze and thaw my samples without affecting this compound levels?

A4: It is strongly recommended to minimize freeze-thaw cycles. Studies have shown that the concentration of this compound in serum can be reduced after as few as three freeze-thaw cycles. For best results, it is advisable to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent this compound results between sample aliquots. Sample aliquots have undergone a different number of freeze-thaw cycles.Ensure all aliquots for a given sample are frozen and thawed the same number of times. Ideally, use fresh aliquots for each analysis that have not been previously thawed.
Lower than expected this compound concentrations in stored samples. Degradation due to improper storage temperature or prolonged storage at suboptimal conditions (e.g., -20°C or 4°C).Review sample storage history. For future studies, ensure samples are promptly frozen at -80°C for long-term storage. Refer to the data tables below for expected stability at different temperatures.
High variability in this compound levels across a batch of samples. Inconsistent sample handling procedures prior to storage (e.g., variable time at room temperature before freezing).Standardize pre-analytical procedures. This includes minimizing the time samples spend at room temperature and ensuring consistent centrifugation and processing times for all samples.
Interference or unexpected peaks during chromatographic analysis. Potential degradation products or matrix effects from improperly stored samples.Re-evaluate sample preparation methods. Ensure proper protein precipitation and filtration. If degradation is suspected, it may be necessary to re-collect and properly store new samples.

Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound under various storage conditions.

Table 1: Stability of this compound in Human Serum at Different Temperatures

Storage TemperatureDurationAnalyte ChangeReference
22°C (Room Temp.)Up to 24 hoursData on specific change for 1-MH is not detailed, but significant changes are observed for other amino acids.
4°C (Refrigerated)Up to 24 hoursData on specific change for 1-MH is not detailed, but significant changes are observed for other amino acids.
-20°C1 monthA stock solution of this compound-d3 is reported to be stable.
-80°C6 monthsA stock solution of this compound-d3 is reported to be stable.

Table 2: Effect of Freeze-Thaw Cycles on this compound in Human Serum

Number of Freeze-Thaw Cycles (from -80°C)Analyte ChangeReference
3Reduced Concentration

Note: The provided data is based on available literature and may not be exhaustive. It is always recommended to perform in-house stability studies for your specific sample matrix and storage conditions.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by Capillary Electrophoresis with UV Detection

This protocol provides a method for the quantitative analysis of this compound in human plasma samples.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 400 µL of a cold mixture of acetonitrile and ammonia (80:20 v/v).

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for analysis.

2. Capillary Electrophoresis (CE) Conditions

  • Instrument: A standard capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm internal diameter, effective length of 40 cm.

  • Run Buffer: 60 mmol/L Tris-phosphate buffer, pH 2.2.

  • Voltage: 25 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 200 nm.

  • Temperature: 25°C.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in a suitable matrix (e.g., deionized water or artificial plasma).

  • Analyze the standards using the same CE method as the samples.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Sample Analysis blood_sample Whole Blood Sample centrifugation Centrifugation (e.g., 3000g, 15 min, 4°C) blood_sample->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage_options Storage Temperature plasma_separation->storage_options short_term Short-term (≤ 24h) 4°C storage_options->short_term Immediate Analysis long_term Long-term -80°C storage_options->long_term Future Analysis protein_precipitation Protein Precipitation short_term->protein_precipitation long_term->protein_precipitation analysis CE-UV Analysis protein_precipitation->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: Experimental workflow for this compound analysis.

metabolic_pathway cluster_diet Dietary Intake cluster_muscle Muscle Protein Metabolism cluster_circulation_excretion Circulation & Excretion meat Meat & Poultry anserine Anserine (β-alanyl-1-methyl-L-histidine) meat->anserine free_1mh Free this compound (in Plasma) anserine->free_1mh Hydrolysis actin_myosin Actin & Myosin histidine_residues Histidine Residues actin_myosin->histidine_residues methylation Methylation (S-adenosylmethionine) histidine_residues->methylation methylated_proteins 1-Methylhistidine in Proteins methylation->methylated_proteins protein_breakdown Muscle Protein Breakdown methylated_proteins->protein_breakdown protein_breakdown->free_1mh Release excretion Urinary Excretion free_1mh->excretion

Caption: Metabolic pathway of this compound.

Technical Support Center: Addressing Interferences from Other Urinary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address interferences from other urinary metabolites during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in urinary metabolite analysis?

A1: The most common cause of interference is the "matrix effect," where endogenous components of the urine sample, such as salts, urea, and other small molecules, affect the ionization efficiency of the target analyte in mass spectrometry-based assays.[1][2][3] Other sources of interference include:

  • Structural Analogs and Isomers: Metabolites with similar chemical structures or mass-to-charge ratios can co-elute and interfere with the target analyte's signal.[4]

  • Exogenous Substances: Drugs, their metabolites, and dietary supplements (e.g., biotin) can interfere with various assays.[5][6]

  • Sample Contamination: Improper sample collection and handling can introduce external contaminants.[7]

  • Adulterants: Substances intentionally added to a urine sample to mask the presence of specific compounds can interfere with testing.[8]

Q2: How can I detect if my assay is experiencing interference?

A2: Several methods can be used to detect interference:

  • Post-column Infusion: This technique involves infusing a constant flow of the analyte into the mass spectrometer after the analytical column. A dip or rise in the signal upon injection of a urine extract indicates ion suppression or enhancement, respectively.[3]

  • Spike and Recovery Experiments: A known amount of the analyte is spiked into the urine sample and a control matrix (e.g., pure solvent). The recovery of the analyte is then calculated. A recovery significantly different from 100% suggests the presence of matrix effects.[1][2]

  • Serial Dilution: Diluting the urine sample with a suitable solvent should result in a proportional decrease in the analyte concentration. A non-linear response upon dilution can indicate interference.[1][2][9]

  • Comparison of Internal Standards: Comparing the signal of a stable isotope-labeled internal standard (SIL-IS) to a co-eluting structural analog can reveal the presence of matrix effects.[10]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A3: A stable isotope-labeled internal standard is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H). SIL-IS are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[10] This means they co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[10]

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification of my target analyte.

This issue is often a result of variable matrix effects between different urine samples.

Troubleshooting Workflow:

Troubleshooting_Matrix_Effects start Inaccurate Quantification & Poor Reproducibility spike_recovery Perform Spike and Recovery Experiment start->spike_recovery recovery_check Is Recovery between 85-115%? spike_recovery->recovery_check dilution Implement Sample Dilution (e.g., 1:10, 1:20) recovery_check->dilution No end_good Problem Resolved recovery_check->end_good Yes spe Optimize Sample Preparation (e.g., SPE, LLE) dilution->spe sil_is Incorporate a Stable Isotope-Labeled Internal Standard spe->sil_is end_bad Further Method Development Required sil_is->end_bad

Caption: Troubleshooting workflow for inaccurate quantification.

Detailed Steps:

  • Assess Matrix Effects: Perform a spike and recovery experiment. If the recovery is outside an acceptable range (typically 85-115%), it confirms the presence of significant matrix effects.[1][11]

  • Sample Dilution: Diluting the urine sample is a simple and effective first step to reduce the concentration of interfering matrix components.[1][2][3] A dilution factor of 1:10 or 1:20 is often a good starting point.[2]

  • Optimize Sample Preparation: If dilution is insufficient, more rigorous sample cleanup may be necessary.

    • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while washing away interfering compounds.[10][12]

    • Liquid-Liquid Extraction (LLE): This method separates the analyte from interferences based on their differential solubility in two immiscible liquids.[13]

    • Protein Precipitation: For assays sensitive to protein interference, this step can be used to remove proteins from the sample.[14]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting matrix effects. The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate normalization of the signal.[10]

Issue 2: An unknown peak is interfering with my analyte of interest.

This can be caused by an isobaric compound (same mass, different structure) or an isomer.

Troubleshooting Workflow:

Troubleshooting_Interfering_Peak start Unknown Interfering Peak chromatography Optimize Chromatographic Separation start->chromatography gradient Modify Gradient Elution chromatography->gradient column Change Analytical Column (different chemistry) chromatography->column resolution_check Is the interfering peak resolved? gradient->resolution_check column->resolution_check msms Utilize High-Resolution MS or MS/MS end_bad Further Investigation Needed (e.g., structure elucidation) msms->end_bad resolution_check->msms No end_good Problem Resolved resolution_check->end_good Yes

Caption: Troubleshooting workflow for an interfering peak.

Detailed Steps:

  • Optimize Chromatographic Separation: The primary goal is to chromatographically separate the interfering peak from the analyte peak.

    • Modify the Gradient: Adjust the mobile phase gradient to improve resolution.

    • Change the Column: Use an analytical column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl column) to alter the selectivity.[3]

  • Employ High-Resolution Mass Spectrometry (HRMS) or Tandem Mass Spectrometry (MS/MS):

    • HRMS: Can distinguish between compounds with very similar mass-to-charge ratios.

    • MS/MS: Can be used to generate unique fragment ions for the analyte and the interfering compound, allowing for specific detection even if they are not chromatographically separated.[4]

Data Presentation

Table 1: Summary of Mitigation Strategies for Urinary Metabolite Interference

Mitigation StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of all matrix components.Simple, fast, and cost-effective.[1][2]May dilute the analyte below the limit of quantification.[2][3]
Solid-Phase Extraction (SPE) Selectively isolates the analyte from the matrix.High degree of sample cleanup and analyte concentration.[12]Can be time-consuming and requires method development.[12]
Liquid-Liquid Extraction (LLE) Separates compounds based on their differential solubilities.Effective for removing highly polar or non-polar interferences.Can be labor-intensive and may use hazardous solvents.
Stable Isotope-Labeled Internal Standard (SIL-IS) Co-elutes with the analyte and experiences the same matrix effects.Gold standard for correcting matrix effects and improving accuracy.[10]Can be expensive and may not be available for all analytes.[3]
Standard Addition Quantifies the analyte by adding known amounts of a standard to the sample.Effective for complex matrices where a blank matrix is unavailable.[1][2]Time-consuming as it requires multiple analyses per sample.[2]
Chromatographic Optimization Separates the analyte from interfering compounds.Can eliminate the need for extensive sample preparation.May not be able to resolve all co-eluting interferences.[3]

Experimental Protocols

Protocol 1: Spike and Recovery Experiment to Assess Matrix Effects

Objective: To determine the extent of ion suppression or enhancement caused by the urine matrix.

Materials:

  • Urine sample(s)

  • Analyte standard of known concentration

  • Control matrix (e.g., methanol, water, or a synthetic urine matrix)

  • Volumetric flasks and pipettes

  • LC-MS system

Procedure:

  • Prepare a Spiked Sample:

    • Take a known volume of the urine sample (e.g., 90 µL).

    • Add a small volume of a high-concentration analyte standard solution (e.g., 10 µL) to achieve a final concentration within the linear range of the assay.

  • Prepare a Spiked Control Sample:

    • Take the same volume of the control matrix as the urine sample (e.g., 90 µL).

    • Add the same volume and concentration of the analyte standard solution as in step 1.

  • Prepare an Unspiked Sample:

    • Take the same volume of the urine sample (e.g., 90 µL).

    • Add the same volume of the solvent used for the standard solution (e.g., 10 µL).

  • Analysis: Analyze all three samples using the developed analytical method.

  • Calculation: Calculate the percent recovery using the following formula:

    % Recovery = (([Measured concentration in spiked urine] - [Measured concentration in unspiked urine]) / [Expected concentration of the standard]) * 100[1]

Protocol 2: Standard Addition Method for Quantification

Objective: To accurately quantify an analyte in a complex matrix.

Materials:

  • Urine sample

  • Analyte standard of known concentration

  • Volumetric flasks and pipettes

  • LC-MS system

Procedure:

  • Prepare a Series of Spiked Samples:

    • Aliquot equal volumes of the urine sample into several vials.

    • Add increasing known amounts of the analyte standard to each vial. Include a vial with no added standard (the unspiked sample).

  • Analysis: Analyze all the prepared samples.

  • Create a Calibration Curve: Plot the measured analyte signal (y-axis) against the concentration of the added standard (x-axis).

  • Determine the Endogenous Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the endogenous concentration of the analyte in the urine sample.[1][2]

References

selecting the appropriate internal standard for 1-Methyl-L-histidine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting an appropriate internal standard for the quantitative analysis of 1-Methyl-L-histidine, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

For quantitative analysis by mass spectrometry (LC-MS/MS, GC-MS), the gold standard is a stable isotope-labeled (SIL) version of the analyte.[1] Therefore, this compound-d3 is the most appropriate internal standard.[2][3][4] This is because its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression, which allows for accurate correction of variations during sample preparation and analysis.[1]

Q2: Can I use a structural analog as an internal standard?

While a structural analog (a molecule with a similar chemical structure but not an isotopic variant) can be used, it is not the preferred choice. The chromatographic behavior and ionization efficiency may not perfectly match that of this compound, potentially leading to less accurate quantification compared to a stable isotope-labeled internal standard. If a SIL internal standard is unavailable, a thorough validation is required to demonstrate the analog's suitability.[1][5]

Q3: Why is an internal standard necessary for my analysis?

An internal standard is crucial for accurate and precise quantification in complex matrices like plasma or urine.[1] It is added at a known concentration to all samples, calibrators, and quality controls to compensate for variations that can occur at multiple stages, including sample preparation, injection volume, and instrument response.[1][6] Using the ratio of the analyte's response to the internal standard's response for quantification improves the reliability and reproducibility of the results.[6]

Q4: Where can I source a stable isotope-labeled internal standard for this compound?

Several chemical suppliers specialize in stable isotope-labeled compounds for research. Companies such as MedChemExpress, Cambridge Isotope Laboratories, Inc., and CDN Isotopes offer this compound-d3 and other deuterated amino acids.[2][7][8][9]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for this compound

  • Possible Cause: Secondary interactions with the column stationary phase or issues with the mobile phase. This compound is a polar compound, which can be challenging for traditional reversed-phase chromatography.

  • Troubleshooting Steps:

    • Column Choice: Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column designed for polar analytes.[7][10][11]

    • Mobile Phase pH: Adjust the pH of the mobile phase. For an amino acid, the pH can significantly impact its charge state and retention.

    • Mobile Phase Additives: Ensure appropriate additives like formic acid or ammonium formate are used to improve peak shape.[7][11]

    • Column Temperature: Optimizing the column temperature can improve peak symmetry.[7]

Issue 2: High Variability in Results or Poor Reproducibility

  • Possible Cause: Inconsistent sample preparation, matrix effects, or instrument instability.

  • Troubleshooting Steps:

    • Internal Standard Addition: Ensure the internal standard is added accurately and consistently to every sample at the very beginning of the sample preparation process.[6]

    • Sample Cleanup: Implement a robust sample preparation method, such as protein precipitation followed by centrifugation, to remove interferences.[7][12]

    • Matrix Effect Evaluation: Assess the matrix effect during method validation by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample. If significant, further sample cleanup or chromatographic optimization may be needed.

    • System Suitability Test: Run a system suitability test before each batch of samples to ensure the LC-MS system is performing correctly.[13]

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Suboptimal mass spectrometer settings, ion suppression from the sample matrix, or inefficient sample extraction.

  • Troubleshooting Steps:

    • MS Parameter Optimization: Infuse a standard solution of this compound to optimize mass spectrometer parameters such as spray voltage, gas flows, and collision energy for the specific MRM transitions.

    • Sample Preparation: An effective protein precipitation and cleanup step can reduce ion suppression caused by phospholipids and other matrix components.[7][12]

    • Chromatography: Improve chromatographic separation to move the this compound peak away from co-eluting, ion-suppressing compounds.

    • Solvent Quality: Use high-purity, LC-MS grade solvents and additives to minimize background noise and contamination.[13]

Data Presentation: Internal Standard Performance Comparison

The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies and is considered the "gold standard" in quantitative mass spectrometry.[1] The table below summarizes the expected performance characteristics when comparing a deuterated internal standard to a structural analog.

Performance ParameterThis compound-d3 (SIL IS)Structural Analog ISJustification
Accuracy (% Bias) Typically < ±15%Can be > ±15%SIL IS co-elutes and has identical chemical properties, providing superior correction for matrix effects and recovery.[1]
Precision (%RSD) Typically < 15%Can be > 15%SIL IS more effectively corrects for random variations in sample prep and instrument response.[1][6]
Matrix Effect CompensatedVariable CompensationDifferences in physicochemical properties can lead to different responses to matrix suppression or enhancement.
Recovery CompensatedVariable CompensationDifferences in extraction efficiency between the analyte and a structural analog can introduce bias.
Method Robustness HighModerate to LowThe method is less susceptible to minor variations in experimental conditions.[5]

Experimental Protocols

Detailed Methodology for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative example based on common practices for amino acid analysis.[7][11][14]

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d3 internal standard (IS)

  • LC-MS grade acetonitrile, water, and formic acid

  • Human plasma (blank)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in a suitable solvent (e.g., 0.1% formic acid in water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution to create a calibration curve (e.g., 1-500 µmol/L).[7]

  • Internal Standard Working Solution: Dilute the this compound-d3 stock solution to a fixed concentration (e.g., 100 µmol/L) in acetonitrile. This solution will also serve as the protein precipitation agent.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A column suitable for polar analytes, such as an Intrada Amino Acid column or a Raptor Polar X column.[7][11]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient optimized to separate this compound from other endogenous compounds (e.g., a 13-minute gradient).[7][11]

  • Flow Rate: e.g., 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: e.g., Q1: 170.1 -> Q3: 124.1[14]

    • This compound-d3: e.g., Q1: 173.1 -> Q3: 127.1[4] (Note: Transitions should be optimized empirically on the specific instrument being used.)

5. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Workflow cluster_selection Phase 1: Selection cluster_validation Phase 2: Method Validation cluster_outcome Phase 3: Application A Identify Analyte: This compound B Search for Commercially Available IS A->B C Select Ideal IS: Stable Isotope-Labeled (this compound-d3) B->C Preferred D Alternative: Structural Analog B->D If SIL is unavailable E Prepare Spiked Samples (Calibrators & QCs) C->E D->E F LC-MS/MS Analysis E->F G Assess Performance Parameters: Accuracy, Precision, Selectivity, Matrix Effect F->G H Acceptance Criteria Met? G->H I Proceed with Routine Sample Analysis H->I Yes J Re-evaluate IS Choice or Method Parameters H->J No J->A

Caption: Workflow for selecting and validating an internal standard.

Metabolism Histidine L-Histidine (from diet/protein turnover) Methyltransferase Histidine Methyltransferase (e.g., CARNMT1) Histidine->Methyltransferase SAM S-Adenosylmethionine (SAM) SAM->Methyltransferase SAH S-Adenosylhomocysteine (SAH) Methyltransferase->SAH Anserine Anserine (in muscle tissue) Methyltransferase->Anserine  Methylation of  Carnosine One_MH This compound Anserine->One_MH Dietary Intake (Meat) & Metabolism Excretion Renal Clearance (Urinary Excretion) One_MH->Excretion

Caption: Metabolic context of this compound.

References

Technical Support Center: Optimizing Derivatization of 1-Methyl-L-histidine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of volatile 1-Methyl-L-histidine esters for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Question: Why am I observing low or no peak for my derivatized this compound?

Answer: Low or absent peaks for derivatized this compound can stem from several factors related to the derivatization process and analytical conditions. The primary reason is the polar, zwitterionic nature of amino acids, which makes them non-volatile and thermally labile, thus requiring chemical derivatization for GC-MS analysis.[1][2][3]

  • Incomplete Derivatization: The reaction may not have gone to completion. This can be due to:

    • Suboptimal Reaction Conditions: Temperature and reaction time are critical. For instance, in a two-step derivatization involving esterification with 2 M HCl in methanol, a reaction time of 60 minutes at 80°C is recommended for a mean yield of 85%.[1] For silylation with MTBSTFA, heating at 100°C for 4 hours has been used. Ensure your reaction conditions are optimized for the specific reagents you are using.

    • Presence of Moisture: Silylation reagents are particularly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatized analytes.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Incorrect pH: For some derivatization chemistries, such as those using AccQ•Tag, the pH must be within a specific range (e.g., 8.2 to 10.1) for the reaction to be complete.[4]

  • Analyte Degradation: this compound or its derivative may be degrading during the process.

    • Harsh Reaction Conditions: Extremely high temperatures or prolonged reaction times can lead to the degradation of the target analyte. It is crucial to follow established protocols and optimize conditions carefully.

  • Poor Extraction of the Derivative: The derivatized analyte may not be efficiently extracted into the organic solvent used for GC-MS injection. Ensure proper phase separation and consider optimizing the extraction solvent.

Question: I am seeing multiple peaks for my derivatized this compound. What could be the cause?

Answer: The presence of multiple peaks can indicate the formation of different derivatives or side products.

  • Multiple Derivatization Sites: this compound has multiple active sites for derivatization (carboxyl group, primary amine, and the imidazole ring). Depending on the reagent and reaction conditions, you might be forming mono-, di-, or tri-substituted derivatives. For example, silylation can replace active hydrogens on hydroxyl, amine, and even imine groups, potentially leading to multiple derivatives.

  • Side Reactions: The derivatization reagent might react with other components in your sample matrix or with itself to form byproducts that are detected by the GC-MS.

  • Isomers: In some cases, different isomers of the derivatized analyte might be formed and separated by the GC column.

To address this, try adjusting the reaction conditions (e.g., temperature, time, reagent concentration) to favor the formation of a single, stable derivative. Using a highly specific derivatization method, such as a two-step esterification followed by acylation, can help control the derivatization process.

Question: My results are not reproducible. What are the likely sources of variability?

Answer: Poor reproducibility is a common challenge in derivatization procedures. Key factors to control include:

  • Inconsistent Reaction Conditions: Small variations in temperature, reaction time, and reagent concentrations can lead to significant differences in derivatization efficiency. Use precise temperature control (e.g., a heating block) and accurately measure all reagents.

  • Moisture Contamination: As mentioned earlier, moisture can significantly impact the reproducibility of silylation reactions.[2]

  • Sample Preparation: Inconsistencies in the initial sample preparation, such as incomplete drying of the sample before adding the derivatization reagent, can introduce variability.

  • Stability of Derivatives: Some derivatives are not stable over long periods. It is recommended to analyze the derivatized samples as soon as possible after preparation. However, some derivatives, like methyl ester-pentafluoropropionyl derivatives in toluene, have been shown to be stable for up to 14 days.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound for GC-MS analysis?

A1: The most common methods involve converting the polar functional groups into more volatile and thermally stable moieties. These include:

  • Two-Step Esterification and Acylation: This is a robust method where the carboxylic acid group is first esterified (e.g., to a methyl or ethyl ester), followed by the acylation of the amino and imidazole groups with reagents like pentafluoropropionic anhydride (PFPA).[1]

  • Silylation: This involves reacting the active hydrogens in the molecule with a silylating reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TBDMS or TMS derivatives, respectively.[2] MTBSTFA derivatives are generally more stable and less moisture-sensitive than TMS derivatives.

  • Acylation with Chloroformates: Reagents like methyl chloroformate or ethyl chloroformate can be used to derivatize the amino group.[5]

Q2: How do I choose the best derivatization method for my application?

A2: The choice of method depends on several factors:

  • Sample Matrix: Complex matrices may require a more robust and specific derivatization method to minimize interference.

  • Required Sensitivity: Some derivatization reagents, particularly fluorinated ones like PFPA, can enhance sensitivity in electron capture detection or provide characteristic mass fragments for mass spectrometry.[1]

  • Available Equipment: Some methods may require specific equipment, such as a heating block for precise temperature control.

  • Potential for Side Reactions: Consider the potential for the derivatizing reagent to react with other components in your sample.

Q3: What are the optimal reaction conditions for esterification of this compound?

A3: For the esterification of the carboxylic acid group, a common method is to use a solution of 2 M HCl in an alcohol (e.g., methanol or ethanol) and heat the reaction mixture. For example, heating at 80°C for 60 minutes is a widely used condition for methyl ester formation.[1]

Q4: How can I confirm that the derivatization was successful?

A4: The success of the derivatization can be confirmed by:

  • GC-MS Analysis: A successful derivatization will result in a sharp, symmetrical peak at the expected retention time for the derivatized this compound. The mass spectrum should show the expected molecular ion and fragmentation pattern for the derivative.

  • Comparison with a Standard: Analyze a derivatized standard of this compound under the same conditions to confirm the retention time and mass spectrum.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Amino Acids including Histidine Analogs

Derivatization MethodReagentsTypical Reaction ConditionsAdvantagesDisadvantages
Two-Step (Esterification + Acylation) 1. 2M HCl in Methanol2. Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate1. 60 min at 80°C2. 30 min at 65°CRobust, high yields, stable derivatives, enhanced sensitivity with fluorinated groups.[1]Two-step process is more time-consuming.
Silylation (TBDMS) N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in Acetonitrile4 hours at 100°CSingle-step reaction, stable derivatives.Sensitive to moisture, may produce multiple derivatives.[2]
Acylation with Chloroformates Methyl Chloroformate / MethanolReaction at neutral pH may be required to avoid hydrolysis of proteins in biological samples.[5]Fast reaction.Can be exothermic, potential for protein/peptide hydrolysis in biological samples under alkaline conditions.[5]

Experimental Protocols

Protocol 1: Two-Step Derivatization (Methyl Esterification followed by Pentafluoropropionyl Acylation)

This protocol is adapted from a general method for amino acid analysis.[1]

Materials:

  • This compound sample (dried)

  • 2 M HCl in Methanol

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Toluene

  • Heating block or water bath

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • GC-MS vials

Procedure:

  • Esterification: a. To the dried this compound sample, add 100 µL of 2 M HCl in methanol. b. Seal the vial tightly and heat at 80°C for 60 minutes. c. After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation: a. To the dried methyl ester, add 100 µL of a 1:4 (v/v) mixture of PFPA and ethyl acetate. b. Seal the vial and heat at 65°C for 30 minutes. c. Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.

  • Extraction and Analysis: a. Reconstitute the dried derivative in 100 µL of toluene. b. Vortex for 30 seconds. c. Transfer the solution to a GC-MS vial for analysis.

Protocol 2: Silylation with MTBSTFA

This protocol is based on a general procedure for amino acid derivatization.[2]

Materials:

  • This compound sample (dried)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Heating block

  • GC-MS vials

Procedure:

  • To the dried this compound sample, add 50 µL of MTBSTFA and 50 µL of anhydrous acetonitrile.

  • Seal the vial tightly and heat at 100°C for 4 hours.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

Visualizations

DerivatizationWorkflow cluster_deriv Derivatization cluster_analysis Analysis start Start: This compound Sample dry Dry Sample (e.g., under N2) start->dry ester Esterification (e.g., 2M HCl/MeOH, 80°C) dry->ester Method 1 silylation Silylation (e.g., MTBSTFA, 100°C) dry->silylation Method 2 acyl Acylation (e.g., PFPA, 65°C) ester->acyl extract Reconstitute/ Extract acyl->extract gcms GC-MS Analysis silylation->gcms Direct Injection extract->gcms

Caption: Experimental workflow for the derivatization of this compound.

TroubleshootingFlowchart decision decision issue issue solution solution start Start Troubleshooting issue1 Low or No Peak start->issue1 issue2 Multiple Peaks start->issue2 issue3 Poor Reproducibility start->issue3 decision1 Check for Moisture (Silylation)? issue1->decision1 solution1 Use Anhydrous Solvents & Dry Glassware decision1->solution1 Yes decision2 Review Reaction Conditions? decision1->decision2 No solution2 Optimize Temp & Time decision2->solution2 Yes decision3 Possible Multiple Derivatives? issue2->decision3 solution3 Adjust Reagent Ratio & Conditions decision3->solution3 Yes decision4 Consistent Conditions? issue3->decision4 solution4 Use Precise Temp Control & Measurements decision4->solution4 No

Caption: Troubleshooting flowchart for common derivatization issues.

References

Validation & Comparative

Validating 1-Methyl-L-histidine as a Robust Biomarker for Red Meat Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary intake is a critical component of nutritional research and drug development, particularly when investigating the impact of red meat consumption on health and disease. Self-reported dietary data is notoriously prone to error and bias. Consequently, the identification and validation of objective biomarkers is paramount. This guide provides a comprehensive comparison of 1-Methyl-L-histidine (1-MH) as a leading biomarker for red meat intake, evaluating its performance against other potential markers and detailing the experimental protocols for its validation.

This compound: A Specific Indicator of Meat Intake

This compound is a methylated derivative of the amino acid L-histidine. Crucially, it is not endogenously synthesized in humans but is derived from the dietary dipeptide anserine, which is abundant in skeletal muscle of animals.[1][2] Upon consumption of meat, particularly red meat and poultry, anserine is metabolized, releasing 1-MH, which is then excreted in the urine.[3][4] This metabolic pathway makes urinary 1-MH a direct and specific indicator of recent meat consumption.[3][5] Unlike its isomer, 3-methylhistidine, the excretion of 1-MH is not influenced by endogenous muscle catabolism, making it a more specific marker for dietary meat intake.[5]

Comparative Analysis of Red Meat Consumption Biomarkers

Several molecules have been investigated as potential biomarkers for red meat intake. The following table summarizes the quantitative performance of this compound in comparison to other commonly cited alternatives based on findings from controlled feeding studies and observational research.

BiomarkerMatrixCorrelation with Red Meat Intake (Spearman's ρ)Dose-Response RelationshipKey AdvantagesKey Limitations
This compound (1-MH) Urine, Plasma0.4 - 0.6[6][7]Statistically significant increase with increasing red meat consumption (P-trend < 0.01)[1][3][4]Specific to dietary meat intake, not confounded by muscle catabolism.[3][5]Half-life of approximately 12 hours reflects recent intake.[1]
3-Methylhistidine (3-MH) Urine, PlasmaVariable, often weaker than 1-MHSignificant increase with increasing red meat consumption (P < 0.05)[3][4]Reflects both dietary intake and muscle turnover.Confounded by endogenous muscle protein breakdown, making it less specific for diet alone.[4][5]
Creatinine UrineWeaker correlationCan increase with high meat diets.[3][4]Readily measured.Heavily influenced by muscle mass and renal function, not specific to meat intake.[5]
Taurine UrineVariableCan increase with high meat diets.[3]Found in energy drinks and supplements, limiting its specificity as a meat biomarker.[3]
Anserine PlasmaAssociated with total meat intake.[8]Present in meat, particularly poultry.[2]Direct precursor to 1-MH.May be less robust as a biomarker itself.[9]
Carnosine PlasmaAssociated with red meat intake (p-trend = 0.0028)[8]Present in red meat.[8]Also influenced by other dietary factors.

Experimental Protocols for Biomarker Validation

The validation of a dietary biomarker is a multi-step process that typically involves controlled feeding studies followed by evaluation in free-living populations.

Key Experiment 1: Controlled Cross-Over Feeding Study

Objective: To establish a direct causal and dose-dependent relationship between red meat consumption and urinary 1-MH excretion.

Methodology:

  • Participant Recruitment: Recruit a cohort of healthy volunteers. Exclude individuals with underlying health conditions that may affect metabolism or renal function.

  • Dietary Control: Participants undergo a washout period with a meat-free diet.

  • Intervention Arms: In a randomized crossover design, participants consume standardized diets containing varying levels of red meat (e.g., 0 g/day , 60 g/day , 120 g/day , 420 g/day ) for a set period (e.g., 15 days for each dietary arm).[3][4]

  • Sample Collection: Collect 24-hour urine samples at baseline and at the end of each dietary intervention period.

  • Biomarker Analysis: Analyze urine samples for 1-MH, 3-MH, creatinine, and taurine concentrations using methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Statistical Analysis: Use statistical tests to assess for significant differences in biomarker excretion across the different dietary arms and to determine a dose-response relationship (P for trend).

Key Experiment 2: Observational Study in a Free-Living Population

Objective: To assess the correlation between self-reported red meat intake and urinary 1-MH levels in a real-world setting.

Methodology:

  • Study Population: Recruit a diverse cohort of individuals with varying dietary habits (e.g., omnivores, vegetarians).

  • Dietary Assessment: Collect dietary intake data using validated Food Frequency Questionnaires (FFQs) and multiple 24-hour dietary recalls.[6][7]

  • Sample Collection: Collect spot or 24-hour urine samples from participants.

  • Biomarker Analysis: Measure urinary 1-MH concentrations and normalize to creatinine to account for variations in urine dilution.

  • Statistical Analysis: Calculate Spearman's correlation coefficients to determine the association between estimated meat consumption from dietary records and urinary 1-MH levels.[6][7] Logistic regression can be used to assess the ability of 1-MH to predict vegetarian status.[6]

Visualizing the Metabolic Pathway and Experimental Workflow

To further clarify the underlying biology and experimental design, the following diagrams are provided.

cluster_ingestion Dietary Intake cluster_digestion Digestion & Absorption cluster_metabolism Metabolism cluster_excretion Excretion Red Meat Red Meat Anserine Anserine Red Meat->Anserine Contains This compound This compound Anserine->this compound Metabolized to Beta-alanine Beta-alanine Anserine->Beta-alanine Urine Urine This compound->Urine Excreted in

Caption: Metabolic pathway of this compound from red meat consumption.

A Participant Recruitment B Dietary Intervention (Controlled Feeding Study) A->B C Dietary Assessment (Observational Study) A->C D Urine/Plasma Sample Collection B->D C->D E LC-MS/MS Analysis of 1-MH D->E F Statistical Analysis (Correlation, Dose-Response) E->F G Biomarker Validation F->G

Caption: Experimental workflow for validating a dietary biomarker.

Conclusion

The available evidence strongly supports this compound as a specific and reliable biomarker of red meat consumption. Its dose-dependent relationship with intake and its independence from endogenous muscle metabolism provide significant advantages over other potential markers.[3][5] For researchers in nutrition, epidemiology, and drug development, utilizing urinary 1-MH can lead to more accurate assessments of red meat intake, thereby strengthening the validity of studies investigating diet-disease relationships and the impact of dietary interventions. The detailed experimental protocols provided in this guide offer a robust framework for the validation and application of this important biomarker.

References

1-Methyl-L-histidine vs. 3-Methyl-L-histidine: A Comparative Guide for Monitoring Muscle Protein Breakdown

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quantification of muscle protein breakdown is a critical aspect of research in physiology, nutrition, and drug development. Among the various biomarkers used for this purpose, 1-methyl-L-histidine (1-MH) and 3-methyl-L-histidine (3-MH) have been subjects of extensive study. Both are methylated derivatives of the amino acid L-histidine, formed post-translationally. However, their origins and metabolic pathways differ significantly, which has profound implications for their utility and reliability as indicators of endogenous muscle protein catabolism. This guide provides a detailed, objective comparison of 1-MH and 3-MH, supported by experimental data, to assist researchers in selecting the appropriate biomarker for their studies.

Metabolic Origins and Pathways

The fundamental difference between 1-MH and 3-MH lies in their primary sources. 3-MH is an integral component of the contractile proteins actin and myosin, which are abundant in skeletal muscle. Following the breakdown of these muscle proteins, 3-MH is released into the circulation and subsequently excreted in the urine without being reincorporated into new proteins. This makes its excretion rate a direct reflection of myofibrillar protein degradation.

In contrast, 1-MH is primarily derived from the breakdown of anserine, a dipeptide (β-alanyl-1-methyl-L-histidine) found in high concentrations in the muscle tissue of certain animals, particularly poultry and fish. Consequently, the consumption of these meats can lead to a significant increase in urinary 1-MH excretion, confounding its use as a marker of endogenous muscle protein breakdown. While some studies suggest a minor endogenous production of 1-MH, its contribution is largely overshadowed by dietary intake.

cluster_muscle Skeletal Muscle cluster_diet Dietary Intake cluster_excretion Excretion Pathway Actin_Myosin Actin & Myosin Methylation_3MH Post-translational Methylation Actin_Myosin->Methylation_3MH Forms Muscle_Protein_Breakdown Myofibrillar Protein Breakdown Methylation_3MH->Muscle_Protein_Breakdown Releases _3MH 3-Methyl-L-histidine (3-MH) Muscle_Protein_Breakdown->_3MH Bloodstream Bloodstream _3MH->Bloodstream Meat Meat Consumption (e.g., Poultry, Fish) Anserine Anserine Meat->Anserine Anserine_Breakdown Digestion & Metabolism Anserine->Anserine_Breakdown _1MH This compound (1-MH) Anserine_Breakdown->_1MH _1MH->Bloodstream Kidney Kidney Filtration Bloodstream->Kidney Urine Urinary Excretion Kidney->Urine

Figure 1: Metabolic pathways of 3-MH and 1-MH.

Comparative Analysis of Biomarker Performance

The primary factor determining the suitability of these markers is dietary influence. Experimental data consistently demonstrates that while 3-MH excretion can be moderately affected by meat consumption (as meat itself contains 3-MH), the impact on 1-MH is substantially more pronounced, rendering it an unreliable marker unless a strict meat-free diet is maintained.

Quantitative Data from Dietary Intervention Studies

The following table summarizes data from a study investigating the effects of different diets on the urinary excretion of 1-MH and 3-MH. The data highlights the dramatic increase in 1-MH excretion following the consumption of meat rich in anserine.

BiomarkerMeat-Free Diet (μmol/day)Chicken-Containing Diet (μmol/day)Percent Increase
This compound (1-MH) 2511504500%
3-Methyl-L-histidine (3-MH) 25035040%
Data are representative values derived from studies examining dietary impact on methylhistidine excretion.

As the table clearly shows, the dietary contribution to 1-MH excretion from a chicken-containing meal can be orders of magnitude greater than its endogenous baseline, making it impossible to discern changes in endogenous muscle protein breakdown from dietary "noise." In contrast, the increase in 3-MH is far more modest, and its excretion on a meat-free diet is considered a reliable index of myofibrillar protein degradation.

Experimental Protocols

To accurately measure and compare 1-MH and 3-MH as markers of muscle protein breakdown, a rigorously controlled experimental design is essential.

Key Experimental Methodology
  • Dietary Control: Subjects should be placed on a meat-free diet for a minimum of 3-7 days prior to and during the sample collection period. This "washout" period is crucial to eliminate dietary sources of both 1-MH and 3-MH. All food intake should be meticulously recorded.

  • Urine Collection: Complete 24-hour urine collections are performed. Subjects are instructed on proper collection techniques to ensure accuracy. The total volume of urine is recorded, and aliquots are stored at -20°C or lower until analysis.

  • Sample Preparation:

    • Hydrolysis: Urine samples may require an acid hydrolysis step to release any peptide-bound methylhistidines, though this is not always necessary for free methylhistidine analysis.

    • Purification: Samples are typically purified using ion-exchange chromatography to separate amino acids from other urinary components.

  • Analytical Quantification:

    • High-Performance Liquid Chromatography (HPLC): The purified samples are often analyzed by HPLC with pre- or post-column derivatization (e.g., with o-phthalaldehyde) to enable fluorometric or spectrophotometric detection.

    • LC-MS/MS: A more modern and highly sensitive approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers superior specificity and quantification.

  • Data Normalization: Urinary excretion rates are typically expressed as micromoles per 24 hours (μmol/day) or normalized to creatinine excretion (μmol/g creatinine) to account for variations in urine concentration.

cluster_protocol Experimental Workflow Diet Dietary Control (Meat-Free) Urine_Collection 24-Hour Urine Collection Diet->Urine_Collection Washout Period Sample_Prep Sample Preparation (e.g., Purification) Urine_Collection->Sample_Prep Analysis LC-MS/MS or HPLC Analysis Sample_Prep->Analysis Data Data Normalization (e.g., to Creatinine) Analysis->Data

Figure 2: General workflow for methylhistidine analysis.

Summary and Recommendations

The evidence strongly indicates that 3-MH is a far more reliable and specific biomarker for endogenous skeletal muscle protein breakdown than 1-MH. The overwhelming influence of dietary anserine on 1-MH levels makes it unsuitable for this purpose unless the diet is strictly controlled and devoid of anserine-containing foods.

Feature3-Methyl-L-histidine (3-MH)This compound (1-MH)
Primary Origin Endogenous (Actin/Myosin)Primarily Exogenous (Dietary Anserine)
Specificity for Muscle HighLow to None
Dietary Influence Low to Moderate (from meat)Very High (from poultry, fish)
Reliability High (with meat-free diet)Low
Recommendation Recommended Not Recommended

For researchers and drug development professionals aiming to accurately assess muscle protein catabolism, the following recommendations are provided:

  • Prioritize 3-MH: Utilize urinary 3-MH excretion as the primary biomarker for monitoring myofibrillar protein breakdown.

  • Implement Dietary Control: Ensure subjects adhere to a meat-free diet for at least 3 days before and during the study period to obtain a true baseline of endogenous production.

  • Avoid 1-MH: 1-MH should not be used as a marker for muscle protein breakdown due to its strong and confounding dietary influences. Its measurement may be more relevant for studies on dietary intake or the metabolism of anserine.

Urinary 1-Methyl-L-histidine as a Biomarker for Dietary Meat and Fish Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of studies evaluating the correlation between urinary 1-Methyl-L-histidine (1-MH) and dietary intake records. Urinary 1-MH has emerged as a reliable, non-invasive biomarker for assessing the consumption of meat and fish, offering an objective alternative to self-reported dietary assessments which are prone to measurement error.[1][2][3] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying metabolic and experimental workflows.

Correlation of Urinary this compound with Dietary Intake

Urinary this compound is a direct metabolite of anserine, a dipeptide abundant in the muscle tissue of poultry, red meat, and certain fish.[4][5][6] Unlike its isomer, 3-methylhistidine, 1-MH is not significantly formed endogenously in humans, making its presence in urine primarily a reflection of recent dietary intake.[1][2][4] This specificity makes it a superior biomarker for meat consumption as it is not confounded by endogenous muscle protein breakdown.[1][2]

Studies have consistently demonstrated a strong, dose-dependent relationship between the consumption of meat and fish and the subsequent urinary excretion of 1-MH.[1][2] This correlation is robust enough to distinguish between different dietary patterns, such as omnivorous and vegetarian diets.[1][3][4]

Quantitative Data Summary

The following tables summarize quantitative data from key studies, illustrating the correlation between dietary intake and urinary this compound levels.

Study Population & Dietary GroupsUrinary this compound Levels (Median, μmol/day)Statistical SignificanceReference
Controlled Feeding Study (n=17) [2]
Vegetarian (0 g/day red meat)Not reported, but significantly lower than meat dietsp < 0.01 (trend)[2]
Low red meat (60 g/day )95.1-[2]
Medium red meat (120 g/day )Statistically significant increase from low meat dietp < 0.01 (trend)[2]
High red meat (420 g/day )Statistically significant increase from medium meat dietp < 0.01 (trend)[2]
Study Population & Dietary GroupsCorrelation with Meat Intake (Spearman's Correlation Coefficient)Statistical SignificanceReference
Free-living Adventists (n=126) [3]
Black Subjects (FFQ vs. urinary 1-MH)0.4 - 0.6p-values ranging from <0.05 to <0.001 for different meat types[3]
White Subjects (FFQ vs. urinary 1-MH)0.4 - 0.6p-values ranging from <0.05 to <0.001 for different meat types[3]
Black Subjects (24-hr recall vs. urinary 1-MH)~0.5p < 0.01[3]
White Subjects (24-hr recall vs. urinary 1-MH)~0.4p < 0.05[3]
Randomized Clinical Trial (n=62) Change in Serum and Urine 1-MeHisStatistical SignificanceReference
Salmon Intake (750 g/week for 8 weeks)Increased serum and urine concentrationsp = 2.0 × 10⁻⁶ (serum), p = 4.2 × 10⁻⁶ (urine) vs. Control[7][8]
Cod Intake (750 g/week for 8 weeks)Less increase compared to salmonp = 8.7 × 10⁻⁵ (serum), p = 1.2 × 10⁻⁴ (urine) vs. Salmon[7][8]

Experimental Protocols

The methodologies employed in studies assessing the correlation between urinary 1-MH and dietary intake typically involve controlled dietary interventions or observational studies with detailed dietary record-keeping.

Subject Recruitment and Dietary Control:
  • Controlled Feeding Studies: Participants are provided with all meals for a defined period. The diet is meticulously planned to contain specific amounts of different types of meat (e.g., red meat, poultry, fish) or to be entirely meat-free (vegetarian). This design allows for a precise assessment of the dose-response relationship between meat intake and urinary 1-MH excretion.[1][2]

  • Free-Living Population Studies: These studies involve participants who are not under strict dietary control. Their dietary intake is assessed using methods such as Food Frequency Questionnaires (FFQs) and multiple 24-hour dietary recalls.[3]

Urine Sample Collection:
  • 24-Hour Urine Collection: This is the gold standard for accurately measuring the daily excretion of metabolites. Participants are instructed to collect all urine produced over a 24-hour period. Aliquots of the pooled sample are then stored, typically at -80°C, until analysis.[1][2]

Dietary Intake Assessment:
  • Food Frequency Questionnaires (FFQ): Participants report the frequency of consumption of a list of food items over a specified period (e.g., the past year).[3]

  • 24-Hour Dietary Recalls: Participants are interviewed by a trained professional to recall all food and beverages consumed in the preceding 24 hours. Multiple recalls are often collected to better represent usual intake.[3]

Analysis of Urinary this compound:
  • Ion Exchange Chromatography: This is a classic method for separating and quantifying amino acids and their derivatives. The urine sample is deproteinized, and the supernatant is injected into an amino acid analyzer. The separated 1-MH is detected, and its concentration is determined by comparing its peak area to that of a known standard.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a more modern, highly sensitive, and specific method for quantifying metabolites. It involves separating the compounds in the urine sample using liquid chromatography, followed by detection and quantification using a mass spectrometer.[10]

Urinary 1-MH concentrations are typically normalized to urinary creatinine excretion to account for variations in urine dilution.[9]

Visualizations

Metabolic Pathway of Dietary this compound

Diet Dietary Intake (Meat, Fish) Anserine Anserine (β-alanyl-1-methyl-L-histidine) Diet->Anserine contains Digestion Digestion & Absorption Anserine->Digestion OneMH This compound Digestion->OneMH yields BetaAlanine β-Alanine Digestion->BetaAlanine yields Bloodstream Bloodstream Kidneys Kidneys (Filtration) Bloodstream->Kidneys OneMH->Bloodstream Urine Urinary Excretion Kidneys->Urine Start Study Initiation Recruitment Participant Recruitment & Informed Consent Start->Recruitment DietaryAssessment Dietary Intake Assessment (FFQ, 24-hr Recalls, or Controlled Diet) Recruitment->DietaryAssessment UrineCollection 24-Hour Urine Collection Recruitment->UrineCollection DataAnalysis Statistical Analysis (Correlation, Regression) DietaryAssessment->DataAnalysis SampleProcessing Urine Sample Processing & Storage UrineCollection->SampleProcessing Analysis 1-MH Quantification (e.g., LC-MS/MS) SampleProcessing->Analysis Analysis->DataAnalysis Results Results & Interpretation DataAnalysis->Results

References

Comparative Analysis of 1-Methyl-L-histidine Precursors in Different Meat Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of 1-Methyl-L-histidine (1-MH) levels in various meat sources, intended for researchers, scientists, and professionals in drug development. This compound, a derivative of the amino acid L-histidine, is primarily obtained through the dietary intake of meat, where it is formed from the breakdown of the dipeptide anserine. As humans do not endogenously produce significant amounts of 1-MH, its presence in plasma and urine serves as a reliable biomarker for meat consumption, particularly red meat and poultry.[1][2][3] Understanding the differential levels of its precursor, anserine, in various meats is crucial for nutritional studies and for research into its potential physiological roles.

Quantitative Analysis of Anserine and Carnosine in Various Meats

The concentration of this compound in meat is directly related to the content of its precursor, anserine. The following table summarizes the levels of anserine and its related dipeptide, carnosine, in different types of meat. Data has been compiled from various studies and standardized to mg/100g of fresh meat where possible. It is important to note that concentrations can vary based on the specific cut of meat, the animal's diet, breed, and age.

Meat SourceSample TypeAnserine (mg/100g)Carnosine (mg/100g)Reference
Poultry
ChickenBreast660322[4]
ChickenBreast (Commercial Native)1526-[5][6]
ChickenBreast (Broiler)--[5]
ChickenThigh--[7]
Turkey----
Duck----
Red Meat
Beef-43343[4]
BeefLoin-67 (mg/100g dry weight)[8]
PorkTenderloin (Standard)- (HCD content ~350)335[8][9]
PorkTenderloin (Norbel Pigs)Higher than standard380.5[8][9]
PorkLongissimus thoracis--[7]
Lamb----
Fish
Salmon-High-[7]
Tuna----
Whale--High (Balenine)[7]

Note: '-' indicates data not available in the cited sources. HCD (Histidine-Containing Dipeptides) includes anserine, carnosine, and balenine.

Experimental Protocols

Accurate quantification of this compound and its precursors in meat is essential for comparative studies. Below are detailed methodologies for key experiments.

Sample Preparation and Extraction of Histidine-Containing Dipeptides

This protocol is adapted from methodologies described for the extraction of anserine and carnosine from muscle tissue.[8][10]

  • Homogenization: Weigh approximately 2.5 g of a fresh meat sample and homogenize it with 7.5 mL of ice-cold 0.01 N HCl or 10% 5-sulfosalicylic acid (SSA) for 30 seconds at high speed.

  • Deproteinization: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Storage: The resulting extract can be stored at -80°C until analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound, anserine, and carnosine.[8][11][12]

  • Chromatographic System: An HPLC system equipped with a UV or fluorescence detector is used.

  • Column: A C18 or an amino column is typically employed for separation.

  • Mobile Phase: A common mobile phase for micellar liquid chromatography is 0.10 M sodium dodecyl sulphate buffered at pH 7.[11] For other HPLC methods, various gradient or isocratic elution protocols with solvents like acetonitrile and water with additives like trifluoroacetic acid are used.

  • Detection: Detection is typically performed at a wavelength of 210-220 nm for UV detection. For fluorescence detection, pre-column derivatization with agents like o-phthalaldehyde (OPA) is required.

  • Quantification: A standard curve is generated using known concentrations of this compound, anserine, and carnosine standards. The concentration in the samples is then determined by comparing their peak areas to the standard curve.

Visualizing Methodologies and Relationships

To better illustrate the experimental workflow and the relationships between this compound and its dietary sources, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Meat_Sample Meat Sample Homogenization Homogenization (0.01 N HCl) Meat_Sample->Homogenization Centrifugation Centrifugation (10,000 x g, 20 min) Homogenization->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration Extract Final Extract Filtration->Extract HPLC HPLC System Extract->HPLC Separation Chromatographic Separation (C18/Amino Column) HPLC->Separation Detection UV/Fluorescence Detection Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Fig. 1: Experimental workflow for 1-MH analysis.

Logical_Relationship cluster_meats Meat Sources Meat Dietary Meat Intake Poultry Poultry (Chicken, Turkey) Meat->Poultry Red_Meat Red Meat (Beef, Pork) Meat->Red_Meat Fish Fish (Salmon, Tuna) Meat->Fish Anserine Anserine Poultry->Anserine High Content Red_Meat->Anserine Moderate Content Fish->Anserine Variable Content Breakdown Metabolic Breakdown (in vivo) Anserine->Breakdown One_MH This compound (Biomarker) Breakdown->One_MH

Fig. 2: 1-MH origin from dietary meats.

Signaling Pathways and Physiological Relevance

While this compound itself is primarily recognized as a biomarker for meat intake with no major reported physiological roles, its precursor, anserine, has been the subject of research for its potential biological activities.[1] Anserine exhibits antioxidant and anti-inflammatory properties.[5] Some studies suggest that anserine may have neuroprotective effects and could play a role in modulating cellular signaling pathways. For instance, an anserine-rich extract was shown to suppress melanogenesis through the activation of the ERK signaling pathway.[2] The physiological functions of anserine are thought to be similar to those of carnosine, which include pH buffering in muscle tissue, chelation of metal ions, and protection against glycation.[13][14]

The metabolism of anserine to this compound is a key step in its processing in the human body. As 1-MH is not reutilized for protein synthesis, its excretion rate directly reflects the dietary intake of anserine-containing foods.[15]

Signaling_Pathway cluster_effects Potential Physiological Effects of Anserine Anserine Anserine (from diet) Antioxidant Antioxidant Activity Anserine->Antioxidant Anti_inflammatory Anti-inflammatory Effects Anserine->Anti_inflammatory Neuroprotection Neuroprotection Anserine->Neuroprotection ERK_Pathway ERK Signaling Pathway (e.g., in Melanogenesis) Anserine->ERK_Pathway One_MH This compound (Metabolite & Biomarker) Anserine->One_MH Metabolized to

Fig. 3: Potential physiological roles of anserine.

Conclusion

The levels of this compound precursors, particularly anserine, vary significantly across different meat sources. Poultry, especially chicken breast, appears to be a particularly rich source of anserine. Red meats like beef and pork also contain notable amounts, while the content in fish can be more variable. The provided experimental protocols offer a robust framework for the accurate quantification of these compounds in meat matrices. While this compound's primary role is as a biomarker, the biological activities of its precursor, anserine, suggest a broader physiological context that warrants further investigation. This guide provides a foundational resource for researchers studying dietary biomarkers, muscle metabolism, and the physiological effects of meat-derived compounds.

References

Cross-Validation of 1-Methyl-L-histidine with other Nutritional Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Methyl-L-histidine (1-MH) with other nutritional biomarkers, focusing on its validation as a marker for meat intake. The information presented is supported by experimental data from controlled dietary studies to aid in the design and interpretation of nutritional research and clinical trials.

Introduction to this compound as a Dietary Biomarker

This compound (1-MH) is a methylated derivative of the amino acid L-histidine. It is primarily found in the dipeptide anserine, which is abundant in the muscle tissue of various animals, particularly poultry.[1] Humans do not endogenously produce 1-MH; therefore, its presence in urine and plasma is a direct indicator of recent dietary intake of meat and fish.[1] This specificity makes 1-MH a strong candidate as a biomarker for assessing adherence to dietary interventions and for studying the correlation between meat consumption and health outcomes.

In contrast, a similar compound, 3-methylhistidine (3-MH), is also found in meat but is also a byproduct of endogenous muscle protein catabolism.[2] This dual origin can confound its interpretation as a dietary biomarker. This guide will delve into the cross-validation of 1-MH against 3-MH and other potential biomarkers of meat intake.

Comparative Analysis of Nutritional Biomarkers for Meat Intake

A key study providing robust comparative data is a randomized cross-over feeding study that evaluated the urinary excretion of several potential biomarkers in response to controlled diets with varying levels of red meat.[1][3] The study involved 17 individuals who consumed four different diets for 15 days each: vegetarian (0 g/day red meat), low red meat (60 g/day ), medium red meat (120 g/day ), and high red meat (420 g/day ).[1][3]

The results demonstrate a clear dose-dependent relationship between red meat consumption and the urinary levels of both 1-MH and 3-MH.[1][3] Notably, 1-MH showed a statistically significant increase with each incremental level of meat intake, highlighting its sensitivity as a biomarker.[1] While taurine and creatinine levels also increased with high meat consumption, they did not show the same consistent dose-response relationship as the methylhistidines.[1]

Below is a summary of the quantitative data from this study:

BiomarkerVegetarian (0 g/day )Low Red Meat (60 g/day )Medium Red Meat (120 g/day )High Red Meat (420 g/day )P-value (trend)
1-Methylhistidine (μmol/day) 2.833.180.6283.4<0.0001
3-Methylhistidine (μmol/day) 148.6204.2269.4486.2<0.0001
Taurine (μmol/day) 467.1501.9572.61042.8<0.0001
Creatinine (mmol/day) 11.111.512.414.2<0.0001

Table 1: Mean 24-hour urinary excretion of potential meat intake biomarkers across different dietary regimens. Data extracted from Cross et al., Cancer Epidemiology, Biomarkers & Prevention, 2011.[1]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is crucial for their validation and application. Below are detailed methodologies for the analysis of 1-MH and 3-MH in urine, based on established and validated techniques.

Experimental Protocol: Quantification of 1-Methylhistidine and 3-Methylhistidine in Human Urine by UPLC-MS/MS

This protocol describes a rapid and specific method for the simultaneous quantification of 1-MH and 3-MH in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute the urine samples with ultrapure water. The dilution factor should be optimized based on the expected concentration range.

  • Add an isotopic internal standard (e.g., deuterated 1-MH or 3-MH) to the diluted sample to correct for matrix effects and variations in instrument response.

2. Chromatographic Separation (UPLC):

  • Column: A reversed-phase column suitable for the separation of polar compounds, such as a C18 column (e.g., SB-aq 2.1×50 mm, 1.8 μm), is used.[4]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water (e.g., 2:98, v/v) is employed.[4]

  • Flow Rate: A typical flow rate is maintained for optimal separation.

  • Injection Volume: A small volume of the prepared sample is injected into the UPLC system.

3. Mass Spectrometric Detection (MS/MS):

  • Ionization: Positive electrospray ionization (ESI) is used to generate ions of the analytes.[4]

  • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for 1-MH and 3-MH to ensure high selectivity and sensitivity.[4]

    • 1-MH: m/z 170.1 → m/z 126.1

    • 3-MH: m/z 170.1 → m/z 124.1

4. Quantification:

  • A calibration curve is generated using standards of known concentrations of 1-MH and 3-MH.

  • The concentration of each analyte in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic origin of this compound and the workflow of a controlled dietary intervention study.

diet Dietary Intake (e.g., Chicken, Fish) abs Digestion & Absorption diet->abs ans Anserine (β-alanyl-1-methylhistidine) mh1 This compound ans->mh1 abs->ans exc Urinary Excretion mh1->exc urine Urine exc->urine

Caption: Metabolic Pathway of this compound.

start Participant Recruitment diet1 Vegetarian Diet (15 days) start->diet1 diet2 Low Red Meat Diet (15 days) diet1->diet2 Crossover urine_coll 24h Urine Collection (Day 15 of each diet) diet1->urine_coll diet3 Medium Red Meat Diet (15 days) diet2->diet3 Crossover diet2->urine_coll diet4 High Red Meat Diet (15 days) diet3->diet4 Crossover diet3->urine_coll diet4->urine_coll analysis Biomarker Analysis (UPLC-MS/MS) urine_coll->analysis data Data Analysis & Comparison analysis->data

Caption: Experimental Workflow of a Controlled Feeding Study.

Conclusion

The cross-validation data strongly supports this compound as a superior biomarker for meat intake compared to 3-methylhistidine, taurine, and creatinine, primarily due to its exogenous origin and strong dose-dependent response to meat consumption. Its specificity makes it an invaluable tool for researchers and clinicians in nutritional science and drug development to objectively assess dietary patterns and their impact on health and disease. The provided experimental protocol for UPLC-MS/MS offers a robust method for the accurate quantification of 1-MH in clinical and research settings.

References

Assessing the Specificity of 1-Methyl-L-histidine as a Meat Intake Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary intake is crucial in nutritional epidemiology and clinical trials to understand the relationship between diet and disease. Self-reported dietary data are notoriously prone to measurement error, which has spurred the search for objective biomarkers of food consumption. For meat intake, a dietary component linked to various health outcomes, 1-Methyl-L-histidine (1-MH) has emerged as a promising and specific biomarker. This guide provides a comparative analysis of 1-MH against other potential markers, supported by experimental data and detailed methodologies, to aid researchers in their study design and data interpretation.

This compound: A Specific Indicator of Meat Consumption

This compound (1-MH) is a methylated derivative of the amino acid histidine. Its primary source in the human diet is the dipeptide anserine, which is found in significant amounts in the muscle tissue of poultry and other meats.[1][2] Humans do not endogenously synthesize 1-MH, meaning its presence in urine or plasma is a direct reflection of dietary intake.[1][2] This contrasts with its isomer, 3-methylhistidine (3-MH), which is also derived from meat consumption but is additionally produced endogenously from the breakdown of actin and myosin in skeletal muscle.[3] Consequently, 1-MH is considered a more specific biomarker for meat intake as it is not confounded by muscle catabolism.[1][4]

The metabolic pathway of 1-MH is straightforward. Anserine consumed from meat is hydrolyzed, releasing 1-MH, which is then absorbed and excreted in the urine without being metabolized.[5]

Meat Dietary Meat Intake (e.g., Poultry, Beef) Anserine Anserine (β-alanyl-1-methyl-L-histidine) Meat->Anserine contains Hydrolysis Gastrointestinal Hydrolysis Anserine->Hydrolysis MH1 This compound (1-MH) Hydrolysis->MH1 releases Absorption Absorption MH1->Absorption Excretion Urinary Excretion Absorption->Excretion leads to

Metabolic pathway of this compound from dietary meat intake.

Comparative Analysis of Meat Intake Biomarkers

Several molecules have been investigated as potential biomarkers for meat consumption. The table below summarizes the key characteristics and performance of 1-MH compared to other common alternatives based on evidence from controlled feeding and observational studies.

BiomarkerPrimary Dietary SourceSpecificity ConsiderationsKey Findings
This compound (1-MH) Anserine from meat, especially poultry.[1][2]Highly specific to dietary intake; not synthesized endogenously or affected by muscle breakdown.[1][4]Urinary excretion shows a dose-dependent increase with rising meat intake.[4][6] Spearman's correlations with meat consumption are typically between 0.4 and 0.6.[7]
3-Methyl-L-histidine (3-MH) Meat (actin and myosin).[3]Confounded by endogenous muscle protein turnover, making it a marker of both meat intake and muscle catabolism.[3][6]Also shows a dose-dependent relationship with meat intake, but with greater inter-individual variation due to differences in muscle mass.[6]
Anserine High in poultry and some red meats.[8]A direct precursor to 1-MH. Its presence indicates recent meat consumption.Effectively distinguishes omnivores from vegetarians (AUROC 0.94–0.97).[8][9]
Carnosine High in red meat.[10]Also found in poultry, but the anserine-to-carnosine ratio can help differentiate meat types.[8]The anserine-to-carnosine ratio is an excellent discriminator between white and red meat consumption (AUROC 0.94).[8][9][11]
Creatinine Meat and endogenous muscle metabolism.Heavily influenced by muscle mass, age, and sex, reducing its specificity as a dietary marker.Urinary levels are significantly higher after high red meat consumption but are not consistently dose-dependent when comparing low-meat to vegetarian diets.[4]
Taurine Foods of animal origin, including meat.[4]Also present in seafood and some energy drinks, limiting its specificity to meat.Urinary excretion increases with high red meat diets but is not a reliable dose-dependent marker.[4]

Experimental Evidence and Protocols

The utility of a biomarker is established through rigorous experimental validation. Controlled feeding studies are pivotal in demonstrating a dose-response relationship, while observational studies confirm its performance in free-living populations.

Key Experimental Design: Controlled Crossover Feeding Study

A common and effective design to validate meat intake biomarkers is the randomized crossover feeding study.

Recruitment Participant Recruitment (e.g., Healthy Volunteers) Randomization Randomization to Dietary Sequence Recruitment->Randomization DietA Diet Period 1 (e.g., Vegetarian Diet) Randomization->DietA Collection1 24h Urine/Blood Collection DietA->Collection1 DietB Diet Period 2 (e.g., Low Meat Diet - 60g/day) Collection2 24h Urine/Blood Collection DietB->Collection2 DietC Diet Period 3 (e.g., High Meat Diet - 420g/day) Collection3 24h Urine/Blood Collection DietC->Collection3 Washout1 Washout Period Washout1->DietB Washout2 Washout Period Washout2->DietC Collection1->Washout1 Analysis Biomarker Analysis (LC-MS/MS) Collection1->Analysis Collection2->Washout2 Collection2->Analysis Collection3->Analysis Data Statistical Analysis (Dose-Response) Analysis->Data

Workflow for a typical crossover feeding study to validate meat biomarkers.

Exemplary Protocol for Biomarker Quantification in Urine:

A study by Cross et al. investigated urinary biomarkers in randomized crossover feeding studies with controlled diets containing 0g, 60g, and 420g of red meat per day.[12]

  • Participant Selection: Healthy volunteers are recruited for the study.

  • Dietary Intervention: Participants consume each of the specified diets for a set period (e.g., 15 days).[6] The order of the diets is randomized for each participant. A washout period is included between each dietary phase to allow biomarker levels to return to baseline.

  • Sample Collection: Complete 24-hour urine samples are collected on the final day of each dietary period.[6][12] To ensure completeness of collection, para-aminobenzoic acid (PABA) tablets can be administered, and its recovery in urine is measured.[6] Boric acid is often added as a preservative, and samples are frozen at -20°C or lower until analysis.[6]

  • Analytical Method (UPLC-MS/MS):

    • Sample Preparation: Urine samples are typically prepared by simple dilution with water after the addition of an isotopic internal standard (e.g., deuterated 1-MH and 3-MH) to ensure accurate quantification.[13]

    • Chromatography: Samples are injected into an Ultra-Performance Liquid Chromatography (UPLC) system. Separation is achieved on a suitable column (e.g., SB-aq, 2.1×50 mm, 1.8 µm) with a mobile phase such as acetonitrile and 0.1% formic acid in water.[13]

    • Mass Spectrometry: The eluent is introduced into a triple quadrupole mass spectrometer using positive electrospray ionization (ESI). The specific mass-to-charge (m/z) transitions for 1-MH (e.g., m/z 170.1 → m/z 126.1) and other target analytes are monitored for detection and quantification.[13]

  • Data Analysis: The concentrations of the biomarkers are calculated based on calibration curves. Statistical analyses are then performed to assess differences across the dietary periods and to determine dose-response relationships.[12] In such studies, both urinary 1-MH and 3-MH were found to increase significantly as the amount of meat in the diet increased.[4][12]

Conclusion

The evidence strongly supports this compound as a superior and specific biomarker for total meat intake compared to alternatives like 3-methylhistidine, creatinine, and taurine. Its primary advantage lies in its dietary origin and independence from endogenous muscle metabolism, which reduces inter-individual variability and provides a clearer signal of consumption.[4] While 1-MH is a robust marker for general meat intake, it can be effectively combined with other biomarkers, such as the anserine-to-carnosine ratio, to gain more nuanced insights, including the differentiation between red and white meat.[8][9] For researchers aiming to objectively assess meat consumption, the inclusion of urinary or plasma 1-MH analysis provides a validated and reliable tool, strengthening the validity of findings in nutritional research.

References

Distinguishing Dietary 1-Methyl-L-histidine from Endogenous Sources: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the origin of a metabolite is crucial for its validation as a biomarker and for elucidating its role in physiological and pathological processes. 1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, has been widely recognized as a biomarker for meat consumption. However, emerging evidence on its endogenous synthesis necessitates a nuanced approach to interpreting its presence in biological samples. This guide provides a comprehensive comparison of dietary and endogenous 1-MH, supported by experimental data and detailed methodologies, to aid researchers in accurately assessing its sources.

Introduction: The Dual Origin of this compound

This compound is traditionally viewed as a direct metabolic product of dietary anserine (β-alanyl-1-methyl-L-histidine), a dipeptide abundant in poultry and fish.[1][2] Upon ingestion, anserine is hydrolyzed, releasing 1-MH, which is then absorbed and subsequently excreted in the urine.[1][3] This has established urinary 1-MH as a reliable short-term biomarker for meat and fish intake.[4][5]

Conversely, a growing body of evidence supports the existence of endogenous 1-MH synthesis in humans. This process involves the post-translational methylation of histidine residues within proteins, catalyzed by specific methyltransferase enzymes. When these proteins are catabolized, 1-MH is released and enters the circulation. This guide will delve into the methods available to distinguish between these two sources.

Comparative Analysis of Dietary vs. Endogenous this compound

FeatureDietary this compoundEndogenous this compound
Primary Source Hydrolysis of anserine from ingested meat (especially poultry and fish)[1][2]Turnover of methylated proteins (e.g., actin, myosin)[6]
Key Precursor AnserineS-adenosyl-L-methionine (SAM) as a methyl donor for protein methylation
Influencing Factors Recent meat consumption (quantity and type)[4][5]Rate of muscle and other protein catabolism
Temporal Window Reflects short-term dietary intake (half-life of ~12 hours)[1]Reflects ongoing protein turnover
Relative Contribution Major contributor to total 1-MH levels in omnivoresGenerally considered a minor contributor, but its significance is under investigation

Quantitative Data on this compound Excretion

The following tables summarize quantitative data from studies investigating the impact of diet on urinary 1-MH excretion and the anserine content in various meats.

Table 1: Urinary this compound Excretion in Response to Varied Meat Intake

Diet TypeMean Urinary this compound Excretion (μmol/day)Reference
VegetarianSignificantly lower than meat-containing diets[5]
Low Red Meat (60 g/day )95.1[5]
Medium Red Meat (120 g/day )Statistically significant increase from low meat diet[5]
High Red Meat (420 g/day )Statistically significant increase from medium meat diet[5]

Table 2: Anserine and Carnosine Content in Different Raw Meats (mg/100g wet weight)

Meat TypeAnserineCarnosineReference
Chicken BreastHighModerate[7][8]
Chicken ThighModerateModerate[7]
Pork (Longissimus thoracis)LowHigh[7]
BeefLowHigh[9]
SalmonHighLow[8]
WhaleLowVery High[8]

Experimental Protocols

Accurate differentiation between dietary and endogenous 1-MH relies on robust analytical methods and well-designed tracer studies.

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This method provides high sensitivity and specificity for the quantification of 1-MH.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
  • Dilute the supernatant with an appropriate volume of ultrapure water.
  • Add an isotopic internal standard (e.g., this compound-d3) to the diluted sample.[10]

2. Chromatographic Separation:

  • LC System: Ultra-performance liquid chromatography (UPLC) system.
  • Column: A reversed-phase column suitable for polar analytes, such as a C18 or a hydrophilic interaction liquid chromatography (HILIC) column (e.g., SB-aq 2.1x50 mm, 1.8 µm).[10]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A gradient elution optimized to separate 1-MH from other urine components. A typical starting condition is a high percentage of mobile phase A, with a gradual increase in mobile phase B.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).[10]
  • Multiple Reaction Monitoring (MRM):
  • This compound: Precursor ion (m/z) 170.1 → Product ion (m/z) 126.1.[10][11]
  • This compound-d3 (Internal Standard): Precursor ion (m/z) 173.1 → Product ion (m/z) 129.1.

4. Quantification:

  • Generate a calibration curve using known concentrations of 1-MH standards.
  • Calculate the concentration of 1-MH in the urine samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Analysis of this compound by Capillary Electrophoresis (CE)

CE offers an alternative method for the separation and quantification of 1-MH.

1. Sample Preparation:

  • Dilute urine samples with the running buffer.
  • No derivatization is required for UV detection. For more sensitive laser-induced fluorescence detection, derivatization with a fluorescent tag (e.g., FITC) can be performed, which can be accelerated by microwave irradiation.[12]

2. CE System and Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm length).
  • Running Buffer: An acidic buffer is typically used for the separation of these basic amino acids. For example, a 60 mmol/L Tris-phosphate buffer at pH 2.2.[13]
  • Separation Voltage: 15-25 kV.
  • Injection: Hydrodynamic or electrokinetic injection.
  • Detection: UV detection at a low wavelength (e.g., 200 nm) or laser-induced fluorescence if a fluorescent derivative is used.

3. Quantification:

  • Create a calibration curve with 1-MH standards.
  • Quantify 1-MH in samples based on peak area.

Protocol 3: Stable Isotope Tracer Study to Differentiate Dietary and Endogenous 1-MH

This experimental design allows for the direct tracing of dietary and endogenously produced 1-MH.

1. Study Design:

  • Phase 1 (Baseline): Participants consume a meat-free diet for a specified period (e.g., 3-5 days) to wash out dietary 1-MH. Collect 24-hour urine samples to establish baseline endogenous 1-MH excretion.
  • Phase 2 (Tracer Administration):
  • Dietary Tracer: Participants consume a meal containing a known amount of stable isotope-labeled anserine or 1-MH (e.g., this compound-d3).
  • Endogenous Tracer: Alternatively, to trace endogenous production, a labeled precursor of the methyl group, such as methyl[D3]-13C-methionine, can be infused.[14] This will label the S-adenosyl-L-methionine (SAM) pool, and the appearance of labeled 1-MH from protein breakdown can be monitored.
  • Phase 3 (Sample Collection): Collect blood and urine samples at timed intervals after tracer administration (e.g., 0, 2, 4, 8, 12, 24 hours).

2. Sample Analysis:

  • Analyze plasma and urine samples for both unlabeled and labeled 1-MH using LC-MS/MS. The MRM transitions will need to be adjusted for the specific isotope used.

3. Data Analysis:

  • Dietary Contribution: The appearance and excretion of the labeled 1-MH from the dietary tracer will directly quantify the absorption and clearance of dietary 1-MH.
  • Endogenous Contribution: The rate of appearance of labeled 1-MH in the circulation and its excretion following the administration of a labeled methyl donor will provide a measure of the endogenous synthesis and release rate.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of dietary anserine and a general workflow for a stable isotope tracer experiment.

anserine_metabolism Dietary Anserine (in Meat) Dietary Anserine (in Meat) Hydrolysis in GI Tract Hydrolysis in GI Tract Dietary Anserine (in Meat)->Hydrolysis in GI Tract Carnosinase This compound This compound Hydrolysis in GI Tract->this compound β-Alanine β-Alanine Hydrolysis in GI Tract->β-Alanine Absorption into Bloodstream Absorption into Bloodstream This compound->Absorption into Bloodstream Urinary Excretion Urinary Excretion Absorption into Bloodstream->Urinary Excretion Kidneys

Metabolism of Dietary Anserine to this compound.

stable_isotope_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Meat-free Diet Meat-free Diet Baseline Sample Collection (Urine/Blood) Baseline Sample Collection (Urine/Blood) Meat-free Diet->Baseline Sample Collection (Urine/Blood) Administer Labeled Tracer Administer Labeled Tracer Baseline Sample Collection (Urine/Blood)->Administer Labeled Tracer Timed Sample Collection Timed Sample Collection Administer Labeled Tracer->Timed Sample Collection LC-MS/MS Analysis LC-MS/MS Analysis Timed Sample Collection->LC-MS/MS Analysis Quantify Labeled and Unlabeled 1-MH Quantify Labeled and Unlabeled 1-MH LC-MS/MS Analysis->Quantify Labeled and Unlabeled 1-MH Calculate Dietary vs. Endogenous Contribution Calculate Dietary vs. Endogenous Contribution Quantify Labeled and Unlabeled 1-MH->Calculate Dietary vs. Endogenous Contribution

Workflow for a Stable Isotope Tracer Study.

Conclusion

The distinction between dietary and endogenous this compound is critical for its application as a biomarker. While dietary intake from meat remains the primary source, the contribution from endogenous protein turnover cannot be disregarded. For most applications, such as assessing recent meat consumption, measuring total urinary 1-MH is sufficient. However, for studies requiring a precise understanding of its metabolic flux and origin, particularly in the context of muscle protein metabolism and disease, stable isotope tracer studies are indispensable. The experimental protocols and data presented in this guide provide a robust framework for researchers to design and execute studies that accurately differentiate between the dietary and endogenous pools of this compound.

References

A Comparative Metabolomic Analysis of 1-Methyl-L-histidine in Vegetarians and Omnivores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Methyl-L-histidine (1-MH) levels in individuals following vegetarian and omnivorous diets, supported by experimental data. This compound, a derivative of the amino acid histidine, is increasingly recognized as a key biomarker for dietary meat intake, particularly red meat.[1][2] Understanding the differential metabolism of this compound between dietary groups is crucial for nutritional science, clinical diagnostics, and cohort studies in drug development where dietary habits can be a significant confounding factor.

Data Presentation: Quantitative Comparison of Plasma this compound

The following table summarizes the baseline plasma concentrations of this compound in healthy young omnivores and vegetarians, as determined in a comparative metabolomics study.

Dietary GroupNumber of Participants (n)Plasma this compound (µmol/L) (Mean ± SD)
Omnivores191.3 ± 0.6
Vegetarians160.8 ± 0.4

Data sourced from Kochlik et al. (2018).[3]

As the data indicates, omnivores exhibit significantly higher plasma concentrations of this compound compared to vegetarians.[3] This finding is consistent with the primary dietary source of 1-MH, which is the dipeptide anserine found in meat and fish.[4]

Metabolic Pathway of this compound

The metabolic origin of this compound is primarily exogenous, derived from the consumption of meat products rich in anserine.[4] Upon ingestion, anserine is hydrolyzed, releasing 1-MH into the bloodstream.[4] Endogenous production of 1-MH is minimal. The following diagram illustrates the metabolic pathway leading to the presence of this compound in the plasma.

Metabolic Pathway of this compound Dietary Meat (Anserine) Dietary Meat (Anserine) Hydrolysis Hydrolysis Dietary Meat (Anserine)->Hydrolysis This compound This compound Hydrolysis->this compound Plasma Plasma This compound->Plasma

Metabolic origin of plasma this compound.

Experimental Protocols

The data presented in this guide is based on a study employing a rigorous experimental protocol to ensure the accuracy and reliability of the findings.

Study Design: A cross-sectional comparative study was conducted with two groups: healthy young omnivores and vegetarians.[3]

Participant Characteristics: The study included 19 omnivores and 16 vegetarians.[3]

Sample Collection and Preparation:

  • Blood samples were collected from all participants at baseline.[3]

  • Plasma was separated from the whole blood by centrifugation.

Analytical Method:

  • Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a commonly used and highly sensitive method for the quantification of this compound in biological fluids.[5]

  • Instrumentation: The specific instrumentation and parameters used in the reference study would be detailed in their publication. Generally, this involves:

    • A liquid chromatography system for the separation of metabolites.

    • A tandem mass spectrometer for the detection and quantification of this compound based on its mass-to-charge ratio.

  • Data Analysis: Statistical analysis, such as a t-test, was used to compare the mean plasma 1-MH concentrations between the omnivore and vegetarian groups.[3]

The following diagram outlines the typical experimental workflow for such a comparative metabolomics study.

Experimental Workflow cluster_0 Recruitment & Grouping cluster_1 Sample Processing & Analysis cluster_2 Data Interpretation Participant Recruitment Participant Recruitment Dietary Grouping Dietary Grouping Participant Recruitment->Dietary Grouping Omnivores Omnivores Dietary Grouping->Omnivores Vegetarians Vegetarians Dietary Grouping->Vegetarians Blood Sample Collection Blood Sample Collection Omnivores->Blood Sample Collection Vegetarians->Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation HPLC-MS/MS Analysis HPLC-MS/MS Analysis Plasma Separation->HPLC-MS/MS Analysis Quantification of 1-MH Quantification of 1-MH HPLC-MS/MS Analysis->Quantification of 1-MH Statistical Comparison Statistical Comparison Quantification of 1-MH->Statistical Comparison Comparative Analysis Comparative Analysis Statistical Comparison->Comparative Analysis

References

Evaluating the Dose-Response Relationship Between Meat Intake and Urinary 1-Methyl-L-histidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of findings on the dose-response relationship between the consumption of meat and the excretion of urinary 1-Methyl-L-histidine (1-MH), a notable biomarker for meat intake. The information is compiled from various studies to offer objective performance comparisons supported by experimental data.

Introduction

This compound (1-MH) is a methylated derivative of the amino acid L-histidine. It is primarily derived from the dietary dipeptide anserine, which is abundant in meat and fish, particularly poultry and red meat.[1][2] Unlike its isomer, 3-methylhistidine, which is also an indicator of meat consumption but is also influenced by endogenous muscle protein catabolism, 1-MH is not synthesized in the human body.[3][4] This makes it a more specific biomarker for dietary meat intake.[1][3] Upon ingestion of meat, anserine is hydrolyzed, releasing 1-MH, which is then absorbed, transported in the bloodstream, and eventually excreted in the urine.[2] Consequently, a direct dose-response relationship is observed between the quantity of meat consumed and the concentration of 1-MH in urine.[4][5] This relationship allows for the objective validation of dietary intake assessments in clinical and epidemiological studies.[1][6]

Dose-Response Relationship between Meat Intake and Urinary this compound

Multiple studies have demonstrated a significant positive correlation between the amount of meat consumed and the levels of 1-MH excreted in the urine. This dose-dependent effect is a cornerstone for utilizing 1-MH as a quantitative biomarker. A controlled feeding study involving vegetarian, low red meat, medium red meat, and high red meat diets found that urinary 1-MH levels increased significantly with each increase in meat consumption.[3][4] This linear relationship holds true for various types of meat, including chicken, pork, and fish.[5] The specificity of 1-MH to dietary intake, with minimal influence from the body's own muscle breakdown, makes it a superior biomarker compared to other potential candidates like creatinine or taurine for assessing meat consumption.[3]

Comparative Data on Urinary this compound Excretion

The following table summarizes quantitative data from a randomized crossover feeding study that evaluated the impact of varying levels of red meat intake on the urinary excretion of this compound.

Dietary RegimenDaily Red Meat Intake ( g/day )Number of Participants (n)Median Urinary this compound (μmol/day)Interquartile Range (IQR) (μmol/day)
Vegetarian0819.916.5 - 24.5
Low Red Meat601795.182.6 - 98.5
Medium Red Meat1209150.1134.2 - 171.7
High Red Meat4208443.3390.4 - 501.7

Data sourced from a study on urinary biomarkers of meat consumption.[3][4]

Experimental Protocols

The methodologies employed in studies evaluating the dose-response relationship between meat intake and urinary 1-MH are critical for the interpretation of the results. Below are detailed protocols from a representative randomized crossover feeding study.

Study Design: The study was a randomized crossover feeding trial where participants consumed four different controlled diets for a set period. The dietary periods were separated by a washout period to minimize carry-over effects. The diets consisted of a vegetarian diet (0 g meat/day), a low red meat diet (60 g/day ), a medium red meat diet (120 g/day ), and a high red meat diet (420 g/day ).[3]

Participant Selection: Healthy volunteers were recruited for the study. Exclusion criteria typically include being a vegetarian, having a history of gastrointestinal diseases, or taking supplements that could interfere with the analytes of interest.

Dietary Control: All meals and beverages were provided to the participants to ensure strict adherence to the assigned diet. The diets were designed to be isocaloric and to have similar macronutrient compositions, with the primary variable being the amount of red meat. Dietary compliance was monitored through the analysis of urinary nitrogen.[3]

Urine Collection and Analysis:

  • Collection: Complete 24-hour urine samples were collected from participants on the final day of each dietary period. To ensure the completeness of the collection, para-amino-benzoic acid (PABA) tablets were administered, and its recovery in the urine was measured.[3]

  • Sample Preparation: Upon collection, the total volume of the 24-hour urine sample was recorded. Aliquots were then taken and stored at -80°C until analysis.

  • Analysis: Urinary concentrations of this compound were determined using ion-exchange chromatography with an amino acid analyzer.[7] This method allows for the separation and quantification of various amino acids and their derivatives. Blinded quality control samples were included in the analytical batches to ensure accuracy and precision.[3]

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of this compound from dietary intake to urinary excretion and a typical experimental workflow for a dose-response study.

cluster_ingestion Dietary Intake cluster_digestion Digestion & Absorption cluster_circulation Systemic Circulation cluster_excretion Excretion Meat Consumption Meat Consumption Anserine Hydrolysis Anserine Hydrolysis Meat Consumption->Anserine Hydrolysis Contains Anserine 1-MH Release & Absorption 1-MH Release & Absorption Anserine Hydrolysis->1-MH Release & Absorption Releases 1-MH Bloodstream Transport Bloodstream Transport 1-MH Release & Absorption->Bloodstream Transport Kidney Filtration Kidney Filtration Bloodstream Transport->Kidney Filtration Urinary Excretion Urinary Excretion Kidney Filtration->Urinary Excretion Participant Recruitment Participant Recruitment Randomization Randomization Participant Recruitment->Randomization Dietary Intervention Dietary Intervention Randomization->Dietary Intervention Assigned to Diet Sequence 24h Urine Collection 24h Urine Collection Dietary Intervention->24h Urine Collection End of Each Diet Period Sample Analysis Sample Analysis 24h Urine Collection->Sample Analysis Quantify 1-MH Data Analysis Data Analysis Sample Analysis->Data Analysis Dose-Response Relationship

References

The Precision of Truth: 1-Methyl-L-histidine in the Spotlight of Dietary Assessment

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of epidemiological research, the quest for accurate and objective measures of dietary intake is paramount. Self-reported dietary data, the traditional cornerstone of such studies, is often fraught with recall bias and measurement error. This guide provides a comprehensive comparison of 1-Methyl-L-histidine (1-MH) as a dietary biomarker for meat and fish consumption, evaluating its performance against other common alternatives and presenting the experimental evidence that underpins its utility. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the precision of their diet-disease investigations.

This compound: A Specific Indicator of Meat and Fish Consumption

This compound is a methylated derivative of the amino acid L-histidine. Its primary source in the human body is the dietary intake of anserine, a dipeptide abundant in the muscle tissue of poultry and red meat.[1][2][3][4] Unlike its isomer, 3-methylhistidine, 1-MH is not endogenously synthesized in humans, making its presence in biological fluids a direct reflection of recent meat and fish consumption.[1][3] This specificity is a significant advantage in epidemiological studies aiming to disentangle the effects of diet from other metabolic processes.

The metabolic pathway leading to the excretion of 1-MH is straightforward. Dietary anserine is hydrolyzed in the gastrointestinal tract, releasing 1-MH, which is then absorbed into the bloodstream and subsequently excreted in the urine. This direct relationship forms the basis of its use as a biomarker.

Diet Dietary Intake (Meat, Fish) Anserine Anserine (β-alanyl-1-methyl-L-histidine) Diet->Anserine Hydrolysis Gastrointestinal Hydrolysis Anserine->Hydrolysis 1-MH_absorption This compound (Absorption) Hydrolysis->1-MH_absorption Bloodstream Bloodstream 1-MH_absorption->Bloodstream Excretion Urinary Excretion Bloodstream->Excretion

Metabolic pathway of dietary anserine to this compound excretion.

Comparative Analysis of Dietary Biomarkers

The utility of 1-MH is best understood in comparison to other biomarkers of meat and fish intake. The following table summarizes the performance of 1-MH and its main alternatives, highlighting their strengths and limitations.

BiomarkerMatrixPrimary Dietary Source(s)Key AdvantagesKey Limitations
This compound Urine, PlasmaRed meat, poultryHigh specificity for dietary intake, not confounded by endogenous metabolism.[3]Short-term biomarker, reflecting intake over the past 1-2 days.[5]
3-Methyl-L-histidine Urine, PlasmaMeat, fishReflects both diet and muscle turnover.[1][5]Confounded by endogenous muscle protein catabolism.[1][5][6]
Anserine & Carnosine Urine, PlasmaMeat, poultry (Anserine); Red meat (Carnosine)Direct precursors to 1-MH; ratio can distinguish meat types.[7][8][9]Also short-term biomarkers.
Stable Isotopes (δ¹³C, δ¹⁵N) Red blood cells, hair, nailsAnimal protein, fishLong-term biomarkers, reflecting dietary patterns over weeks to months.[10][11][12]Less specific to meat type; can be influenced by other dietary components.[11]

Quantitative Performance Data

Several studies have quantified the association between 1-MH levels and meat intake. The following table presents a summary of these findings.

Study Cohort & SizeBiomarker & MatrixDietary Assessment MethodKey Finding
17 individuals in a controlled feeding study[5]1-Methylhistidine (Urine)Controlled dietsUrinary 1-MH increased in a dose-dependent manner with increasing red meat consumption (P < 0.01).[5]
294 participants in the BVS II[13]1-Methylhistidine (Plasma)Food frequency questionnaireTotal meat intake was significantly associated with plasma 1-MH concentrations. Poultry and chicken intake showed a strong positive association (p-trend = 0.0006 and 0.0003, respectively).[13]
126 California Seventh-day Adventists[14]1-Methylhistidine (Urine)Food frequency questionnaireUrinary 1-MH excretion predicted vegetarian status (p = 0.005 for Whites, p = 0.02 for Blacks). Spearman's correlations between 1-MH and meat consumption were between 0.4 and 0.6.[14]
Bogalusa Heart Study participants[4]1-Methylhistidine (Serum)Food frequency questionnaireA significant dose-response relationship was observed for the associations of red meat (P-trend < 0.01) and poultry (P-trend = 0.03) with serum 1-MH.[4]

Experimental Protocols

Accurate measurement of 1-MH is crucial for its application in epidemiological studies. Below are detailed methodologies for the analysis of 1-MH in biological samples.

Sample Collection and Preparation
  • Urine: 24-hour urine collections are often preferred to account for diurnal variations in excretion. Samples should be collected in containers with a preservative (e.g., boric acid) and stored at -80°C until analysis. For analysis, urine samples are typically thawed, vortexed, and centrifuged to remove particulate matter. An aliquot is then diluted with an internal standard solution.[15]

  • Plasma/Serum: Blood should be collected in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum). Plasma or serum is separated by centrifugation and stored at -80°C. For analysis, proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant is collected after centrifugation.[6][13]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common method for the sensitive and specific quantification of 1-MH.

  • Chromatographic Separation: The diluted urine or protein-precipitated plasma/serum sample is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).[15]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for 1-MH and its stable isotope-labeled internal standard. For 1-MH, a common transition is m/z 170.1 → m/z 126.1.[15]

  • Quantification: The concentration of 1-MH in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1-MH.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection Biological Sample (Urine or Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Dilution_Precipitation Dilution (Urine) or Protein Precipitation (Plasma) Centrifugation Centrifugation Dilution_Precipitation->Centrifugation Internal_Standard->Dilution_Precipitation Supernatant_Collection Supernatant for Analysis Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (Separation) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection) LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification

Experimental workflow for this compound analysis by LC-MS/MS.

Conclusion and Future Directions

This compound has emerged as a robust and specific biomarker for the intake of meat and, to some extent, fish. Its primary advantage lies in its exogenous origin, which eliminates confounding by endogenous metabolic processes that affect other biomarkers like 3-methylhistidine. The strong dose-response relationship observed in controlled feeding studies and the consistent associations found in epidemiological cohorts underscore its value in obtaining objective dietary data.

References

A Comparative Guide to the Quantification of 1-Methyl-L-histidine: LC-MS/MS vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Methyl-L-histidine, a key biomarker for muscle protein catabolism and dietary intake, is crucial. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE). We will delve into the experimental methodologies, present comparative quantitative data, and discuss the relative strengths and weaknesses of each approach to aid in selecting the most suitable method for your research needs.

Introduction to the Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. In this method, the sample is first injected into an LC system where this compound is separated from other components in the matrix. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio, allowing for highly specific and sensitive quantification.

Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. In the context of this compound analysis, a sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, charged molecules migrate at different velocities depending on their size and charge, leading to their separation. Detection is typically achieved using ultraviolet (UV) absorbance or by coupling the capillary to a mass spectrometer (CE-MS).

Quantitative Performance Comparison

The choice between LC-MS/MS and Capillary Electrophoresis for the quantification of this compound often depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and cost considerations. Below is a summary of key quantitative performance parameters gathered from various studies.

Performance ParameterLC-MS/MSCapillary Electrophoresis (UV Detection)
Limit of Detection (LOD) As low as 0.78 µmol/L in plasma[1]20 nmol/L in plasma and urine[2][3]
Lower Limit of Quantification (LLOQ) 5 nmol/ml in human urine[3]2.4 µM in untreated urine[4]
Linearity Range 5-500 nmol/ml in human urine[3]Not explicitly stated in the provided abstracts
Precision <15%[3]Not explicitly stated in the provided abstracts
Accuracy 85%-115%[3]Not explicitly stated in the provided abstracts
Analysis Time ~13-18 minutes per sample[5][6]< 12 minutes per sample[2][3][4]

Note: The performance of Capillary Electrophoresis can be significantly enhanced by coupling it with a mass spectrometer (CE-MS), which would likely improve sensitivity and selectivity to levels comparable with or exceeding LC-MS/MS. However, direct comparative data for this compound quantification by CE-MS was not available in the provided search results.

Experimental Workflows

The general experimental workflows for the quantification of this compound by LC-MS/MS and Capillary Electrophoresis are outlined below.

cluster_lcms LC-MS/MS Workflow cluster_ce Capillary Electrophoresis Workflow lcms_s Sample Collection (Plasma, Urine) lcms_p Protein Precipitation (e.g., Sulfosalicylic Acid) lcms_s->lcms_p lcms_c Centrifugation lcms_p->lcms_c lcms_d Supernatant Dilution & Internal Standard Addition lcms_c->lcms_d lcms_i Injection into LC-MS/MS lcms_d->lcms_i lcms_a Data Acquisition & Analysis lcms_i->lcms_a ce_s Sample Collection (Plasma, Urine) ce_p Protein Precipitation (e.g., Acetonitrile/Ammonia) ce_s->ce_p ce_c Centrifugation ce_p->ce_c ce_d Supernatant Collection ce_c->ce_d ce_i Injection into CE System ce_d->ce_i ce_a Data Acquisition & Analysis ce_i->ce_a

References

Safety Operating Guide

Proper Disposal of 1-Methyl-L-histidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This document provides essential, step-by-step guidance for the proper disposal of 1-Methyl-L-histidine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure that waste is managed in accordance with regulatory standards.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Before handling this compound for disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant (e.g., nitrile)
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified
Respiratory Protection Dust MaskN95 (US) or equivalent
Body Protection Laboratory CoatStandard

II. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste and to adhere strictly to local, state, and federal regulations.[1][2][3]

Step 1: Waste Segregation

  • Solid Waste: Collect unused this compound powder, contaminated weigh boats, and any grossly contaminated disposable labware (e.g., pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: For solutions of this compound, collect them in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

  • Contaminated Labware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water or ethanol), and the rinsate collected as hazardous liquid waste.

Step 2: Container Labeling

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents, including "this compound" and any solvents present.

  • Indicate the approximate concentration and volume.

  • Include the date the waste was first added to the container.

Step 3: Storage of Waste

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • The storage area should be well-ventilated.[1]

Step 4: Waste Disposal

  • Arrange for pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4]

  • Do not dispose of this compound down the drain or in the regular trash.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[1]

  • Control the Spill: For small powder spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an appropriate absorbent material.

  • Collect the Waste: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid spill_waste Spill Material waste_type->spill_waste Spill collect_solid Collect in a labeled, sealed hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous liquid waste container. liquid_waste->collect_liquid spill_waste->collect_solid store Store in designated satellite accumulation area. collect_solid->store collect_liquid->store contact_ehs Contact EHS for pickup by a licensed waste contractor. store->contact_ehs end End of Process contact_ehs->end

References

Personal protective equipment for handling 1-Methyl-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Methyl-L-histidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeEquipmentSpecificationPurpose
Eye and Face Protection Safety Goggles and/or Face ShieldChemical splash goggles compliant with EN166 or OSHA 29 CFR 1910.133. A face shield is recommended when there is a significant risk of splashing.To protect against splashes and airborne particles that could cause serious eye damage.[1]
Skin and Body Protection Chemical-Resistant Lab Coat or CoverallsA flame-resistant lab coat is recommended if working with flammable materials in the same area.To prevent skin contact with the chemical.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Consider double gloving for enhanced protection.To protect hands from direct contact and potential skin irritation.[4][5]
Respiratory Protection Air-Purifying Respirator (e.g., N95 or P1)NIOSH (US) or CEN (EU) approved respirators. To be used in poorly ventilated areas or when generating dust or aerosols.[1][6]To prevent inhalation of dust particles that may cause respiratory tract irritation.[1]
Foot Protection Closed-toe, closed-heel shoesShoes should fully cover the feet.To protect feet from spills and falling objects.[7]

Operational and Disposal Plans

A systematic workflow is critical to minimize risks associated with handling this compound. The following sections provide detailed procedural steps from preparation to disposal.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.

1. Preparation and Area Setup:

  • Designate a specific, well-ventilated area for handling the compound, preferably within a chemical fume hood.[3]
  • Ensure the work area is clean and free of clutter.
  • Cover the work surface with absorbent, disposable bench paper.
  • Assemble all necessary equipment (e.g., spatula, weighing paper/boat, containers) before handling the chemical.
  • Ensure an eyewash station and safety shower are readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in Table 1.
  • Inspect gloves for any signs of damage before use.

3. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound within a chemical fume hood to minimize dust inhalation.
  • Use a spatula to carefully transfer the powder to a weighing boat or paper. Avoid pouring directly from the bottle to prevent spills.
  • Keep the container of this compound closed when not in use.

4. During the Experiment:

  • Handle the substance carefully to avoid generating dust or aerosols.
  • If working with solutions, be mindful of potential splashes.
  • Do not eat, drink, or smoke in the laboratory.[8]

5. Post-Experiment:

  • Decontaminate the work area by carefully wiping down surfaces with an appropriate cleaning agent.
  • Properly dispose of all contaminated materials, including bench paper and gloves, as hazardous waste.
  • Remove PPE in the correct order to avoid self-contamination.
  • Wash hands thoroughly with soap and water after completing the work and removing gloves.[8]

Disposal Plan: Waste Management for this compound

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, weighing paper, and disposable labware, in a designated, clearly labeled hazardous waste container.[4]
  • Unused Product: Offer surplus and non-recyclable this compound to a licensed disposal company. Do not dispose of it as regular trash.[6]
  • Contaminated Sharps: Any contaminated sharps (e.g., needles, broken glassware) must be disposed of in a designated sharps container.[4]
  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can be disposed of as regular trash.[4]

2. Labeling and Storage:

  • Ensure all hazardous waste containers are properly labeled with the chemical name ("this compound Waste") and associated hazard symbols.
  • Store hazardous waste in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal service.[4]

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_area 1. Designate & Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh_transfer 3. Weigh & Transfer in Fume Hood don_ppe->weigh_transfer experiment 4. Conduct Experiment weigh_transfer->experiment decontaminate 5. Decontaminate Work Area experiment->decontaminate dispose_waste 6. Dispose of Contaminated Items as Hazardous Waste decontaminate->dispose_waste remove_ppe 7. Doff PPE Correctly dispose_waste->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safe handling workflow for this compound.

Waste_Disposal_Workflow cluster_waste_types Segregate Waste cluster_disposal_actions Disposal Actions start Waste Generation solid_waste Solid Waste (Gloves, Wipes, etc.) start->solid_waste unused_product Unused Product start->unused_product sharps Contaminated Sharps start->sharps empty_containers Empty Containers start->empty_containers collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid licensed_disposal Licensed Disposal Company unused_product->licensed_disposal sharps_container Dispose in Sharps Container sharps->sharps_container triple_rinse Triple Rinse Container empty_containers->triple_rinse end Final Disposal collect_solid->end licensed_disposal->end sharps_container->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Trash triple_rinse->dispose_container collect_rinsate->end

Caption: Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-L-histidine
Reactant of Route 2
1-Methyl-L-histidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.